molecular formula C12H15NO3 B2952654 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid CAS No. 219636-76-7

4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid

Cat. No.: B2952654
CAS No.: 219636-76-7
M. Wt: 221.256
InChI Key: DQFDXNXHHPYAJI-UHFFFAOYSA-N
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Description

4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.256. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxy-3-pyrrolidin-1-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-16-11-5-4-9(12(14)15)8-10(11)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFDXNXHHPYAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Precision Synthesis of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the high-fidelity synthesis of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid , a structural motif relevant to medicinal chemistry, particularly in the development of GPCR ligands and kinase inhibitors.[1][2] The synthesis challenges lie in the steric congestion of the 1,3,4-trisubstituted benzene ring and the electronic mismatch required for nucleophilic aromatic substitution.[1][2]

To address these challenges, we present a robust 4-step convergent pathway relying on Palladium-catalyzed Buchwald-Hartwig amination as the key C-N bond-forming step.[1][2] This route offers superior regiocontrol and scalability compared to classical SNAr approaches, which are electronically unfavorable for this specific substitution pattern.[1][2]

Part 1: Retrosynthetic Analysis & Strategy

The target molecule features a benzoic acid core with an electron-donating methoxy group at the para position and a pyrrolidine ring at the meta position.[1][2]

Strategic Disconnections[1]
  • C-N Bond Formation: The most logical disconnection is the C-N bond between the pyrrolidine nitrogen and the aromatic ring.[2] This implies a metal-catalyzed cross-coupling (Buchwald-Hartwig) rather than a nucleophilic aromatic substitution (SNAr), as the ester/acid group is meta to the leaving group, providing insufficient activation for SNAr.[1][2]

  • Carboxyl Protection: To prevent catalyst poisoning and side reactions during the metal-catalyzed step, the carboxylic acid is best masked as an ester (methyl ester).[1][2]

  • C-Br Bond Formation: The precursor, 3-bromo-4-methoxybenzoate, is accessible via electrophilic aromatic substitution.[1][2] The methoxy group directs electrophiles ortho to itself (position 3), which cooperatively matches the meta-directing effect of the carboxyl group.[1][2]

Retrosynthesis Diagram[1]

Retrosynthesis Target Target Molecule 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid Intermediate1 Methyl 4-methoxy-3-(pyrrolidin-1-yl)benzoate (CAS 219636-75-6) Target->Intermediate1 Hydrolysis Intermediate2 Methyl 3-bromo-4-methoxybenzoate Intermediate1->Intermediate2 C-N Coupling Reagent1 Pyrrolidine (Buchwald-Hartwig) Intermediate1->Reagent1 Start p-Anisic Acid (4-Methoxybenzoic acid) Intermediate2->Start Esterification & Bromination Reagent2 Bromination (Br2 / AcOH) Intermediate2->Reagent2

Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available p-anisic acid.

Part 2: Detailed Synthesis Protocol

Step 1: Regioselective Bromination of p-Anisic Acid

The synthesis begins with the bromination of 4-methoxybenzoic acid.[1] The methoxy group is a strong ortho/para director, while the carboxyl group is a meta director.[1][2] Position 3 is ortho to the methoxy and meta to the carboxyl, making it the highly favored site for electrophilic attack.[1][2]

  • Reagents: 4-Methoxybenzoic acid, Bromine (

    
    ), Acetic Acid (AcOH).[1][2]
    
  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1][2]

Protocol:

  • Dissolve 4-methoxybenzoic acid (1.0 eq) in glacial acetic acid (5 mL/g).

  • Add a solution of bromine (1.05 eq) in acetic acid dropwise at room temperature.

  • Heat the mixture to 45°C for 4 hours. The reaction is monitored by HPLC/TLC.[1][2][3]

  • Workup: Pour the reaction mixture into ice water. The product, 3-bromo-4-methoxybenzoic acid , precipitates as a white solid.[1][2] Filter, wash with water, and dry.[1][2]

  • Yield: Typically 85-92%.[1][2]

Step 2: Esterification (Protection)

To facilitate the subsequent palladium-catalyzed coupling, the acid is converted to a methyl ester.[1][2] This prevents the formation of palladium carboxylates, which can be unreactive off-cycle species.[1][2]

  • Reagents: Methanol, Sulfuric Acid (

    
    ) (cat.) or Thionyl Chloride (
    
    
    
    ).[2]

Protocol:

  • Suspend 3-bromo-4-methoxybenzoic acid in dry methanol (10 mL/g).

  • Add concentrated

    
     (0.1 eq) dropwise.[1][2]
    
  • Reflux for 6 hours.

  • Workup: Concentrate the solvent, neutralize with saturated

    
    , and extract with ethyl acetate. Dry over 
    
    
    
    and concentrate.
  • Product: Methyl 3-bromo-4-methoxybenzoate .

Step 3: Buchwald-Hartwig Amination (The Core Step)

This is the critical step. The steric bulk of the ortho-methoxy group and the meta-ester requires a specialized ligand system.[1] RuPhos or BINAP are preferred ligands for coupling secondary amines (pyrrolidine) with electron-rich/neutral aryl bromides.[1][2]

  • Substrate: Methyl 3-bromo-4-methoxybenzoate.[1][2][4][5][6][7][8]

  • Nucleophile: Pyrrolidine (1.2 eq).[1][2]

  • Catalyst:

    
     (2-5 mol%) or 
    
    
    
    .[1]
  • Ligand: BINAP (racemic or S) or RuPhos (1.5-2.0 eq relative to Pd).[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 eq). Note: Avoid strong alkoxide bases like NaOtBu to prevent transesterification or hydrolysis.[1][2]
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[1][2]

Protocol:

  • Charge a reaction flask with Methyl 3-bromo-4-methoxybenzoate (1.0 eq),

    
     (2.0 eq), 
    
    
    
    (0.05 eq), and BINAP (0.075 eq).[1][2]
  • Evacuate and backfill with Nitrogen (

    
    ) three times.[1][2]
    
  • Add anhydrous Toluene (10 mL/g) and Pyrrolidine (1.2 eq) via syringe.

  • Heat to 100°C for 12-16 hours.

  • Workup: Cool to RT, filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc) yields Methyl 4-methoxy-3-(pyrrolidin-1-yl)benzoate (CAS 219636-75-6).[1][2]

Step 4: Ester Hydrolysis (Deprotection)

The final step reveals the carboxylic acid.[1][2]

  • Reagents: Lithium Hydroxide (

    
    ), THF, Water.[1][2]
    

Protocol:

  • Dissolve the ester in THF/Water (3:1).[1][2]

  • Add

    
     (3.0 eq).[1][2]
    
  • Stir at RT or mild heat (40°C) until TLC shows consumption of starting material (approx. 2-4 hours).

  • Workup: Acidify carefully with 1M HCl to pH ~3-4. Extract with EtOAc or DCM.[1][2]

  • Purification: Recrystallization from Ethanol/Water or prep-HPLC.[1][2]

  • Final Product: 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid .

Part 3: Process Visualization

Reaction Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Bromination cluster_1 Step 2: Protection cluster_2 Step 3: C-N Coupling cluster_3 Step 4: Hydrolysis SM p-Anisic Acid Int1 3-Bromo-4-methoxy- benzoic acid SM->Int1 EAS Br2 Br2 / AcOH 45°C Br2->Int1 Int2 Methyl 3-bromo- 4-methoxybenzoate Int1->Int2 Esterification MeOH MeOH / H2SO4 Reflux MeOH->Int2 Int3 Methyl 4-methoxy-3- (pyrrolidin-1-yl)benzoate Int2->Int3 Buchwald-Hartwig Pyr Pyrrolidine Pyr->Int3 Cat Pd(OAc)2 / BINAP Cs2CO3, Toluene Cat->Int3 Final TARGET: 4-Methoxy-3-(pyrrolidin-1-yl) benzoic acid Int3->Final Saponification LiOH LiOH / THF / H2O LiOH->Final

Figure 2: Forward synthesis workflow highlighting reagents and key intermediates.

Part 4: Critical Parameters & Troubleshooting

ParameterRecommendationRationale
Catalyst System Pd(OAc)2 + BINAP BINAP provides excellent stability and prevents

-hydride elimination (though not possible with pyrrolidine, it stabilizes the Pd center).[1] RuPhos is a modern alternative yielding faster kinetics for hindered substrates.[1][2]
Base Selection Cs2CO3 Using a carbonate base avoids hydrolysis of the methyl ester, which can occur with hydroxides or alkoxides.[1][2]
Solvent Toluene Non-polar solvents often facilitate the catalytic cycle better than polar aprotic solvents for this specific transformation, though Dioxane is a valid alternative if solubility is an issue.[1][2]
Reaction Temp 100°C Sufficient energy is required for the oxidative addition of the electron-rich aryl bromide.[1][2]
Analytical Checkpoints
  • Intermediate 2 (Aryl Bromide): Check for the characteristic splitting pattern in

    
     NMR. The protons at C2 and C6 will show meta-coupling, and the C5 proton will be a doublet.[1][2]
    
  • Intermediate 3 (Ester): Look for the disappearance of the aryl bromide signal and the appearance of pyrrolidine multiplets at

    
     1.8-2.0 ppm and 
    
    
    
    3.2-3.5 ppm.[1] The methyl ester singlet should remain at
    
    
    3.8-3.9 ppm.[1]

References

  • Buchwald-Hartwig Amination Overview

    • Paul, F., Patt, J., & Hartwig, J. F. (1994).[1][2] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][9] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society.[1][2][10] Link

  • Bromination of Anisic Acid

    • Example protocol for regioselective bromination of 4-methoxybenzoic acid. Organic Syntheses, Coll.[1][2] Vol. 3, p.138. Link

  • Synthesis of Methyl 4-methoxy-3-(pyrrolidin-1-yl)benzoate (CAS 219636-75-6)

    • Identified as a known intermediate in chemical databases (e.g., associated with Busulfan analogs or specific kinase inhibitors).[1][2] PubChem Compound Summary. Link

  • Ligand Selection for Aryl Amination

    • Surry, D. S., & Buchwald, S. L. (2008).[1][2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

Sources

An In-depth Technical Guide to the Spectroscopic Data of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid is a compound of interest due to its substituted benzoic acid scaffold, a common motif in pharmacologically active molecules. This guide provides a detailed technical overview of its spectroscopic characteristics, offering insights into its structural elucidation through various analytical techniques. While experimental data for this specific molecule is not widely published, this document leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis. This approach not only offers a foundational understanding of the target molecule but also serves as a practical guide for the spectroscopic analysis of similarly substituted aromatic compounds.

Molecular Structure and Context

The structure of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid incorporates a benzoic acid core, substituted with a methoxy group and a pyrrolidinyl group. The interplay of these substituents significantly influences the electronic environment of the aromatic ring and, consequently, its spectroscopic signatures. Understanding these influences is key to accurate spectral interpretation.

Caption: Molecular Structure of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating molecular structure. The predicted ¹H and ¹³C NMR spectra of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid are discussed below, based on the analysis of substituent effects on the benzoic acid framework.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

    • Use a standard pulse sequence (e.g., 'zg30').

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1 second.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~12.0-13.0br s1HCOOHThe acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift, typical for benzoic acids[1][2].
~7.5-7.7d1HAr-HAromatic proton ortho to the carboxylic acid group, deshielded by its electron-withdrawing nature.
~7.3-7.5dd1HAr-HAromatic proton meta to the carboxylic acid and ortho to the methoxy group.
~6.9-7.1d1HAr-HAromatic proton ortho to the methoxy group, shielded by its electron-donating effect.
~3.8-4.0s3HOCH₃The methoxy protons are expected as a sharp singlet in this region[1][2].
~3.2-3.4t4HN-CH₂ (pyrrolidine)Protons on the carbons adjacent to the nitrogen of the pyrrolidine ring.
~1.9-2.1m4HCH₂ (pyrrolidine)Protons on the other two carbons of the pyrrolidine ring.
¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Utilize the same NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

    • A higher number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Set the relaxation delay (d1) to 2 seconds or more.

  • Data Processing: Process the FID similarly to the ¹H NMR data.

Predicted ¹³C NMR Data:

Chemical Shift (ppm)AssignmentRationale
~167-170COOHThe carbonyl carbon of the carboxylic acid is expected in this downfield region[1][3].
~155-160Ar-C (C-OCH₃)Aromatic carbon attached to the electron-donating methoxy group.
~140-145Ar-C (C-N)Aromatic carbon attached to the pyrrolidinyl group.
~125-130Ar-C (C-COOH)Quaternary aromatic carbon attached to the carboxylic acid.
~120-125Ar-CHAromatic methine carbons.
~110-115Ar-CHAromatic methine carbons, influenced by the substituents.
~55-60OCH₃The carbon of the methoxy group[1][3].
~50-55N-CH₂ (pyrrolidine)Carbons of the pyrrolidine ring adjacent to the nitrogen.
~25-30CH₂ (pyrrolidine)The other two carbons of the pyrrolidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • ATR: Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect a background spectrum of the empty sample compartment (or clean ATR crystal). Then, collect the sample spectrum. Typically, 16 or 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300BroadO-H stretchThe very broad absorption is characteristic of the hydrogen-bonded carboxylic acid O-H stretch[4].
~2960-2850MediumC-H stretch (aliphatic)C-H stretching vibrations of the pyrrolidine and methoxy groups.
~1680-1710StrongC=O stretchThe strong absorption is due to the carbonyl stretch of the carboxylic acid, likely conjugated with the aromatic ring[4].
~1600, ~1470Medium-StrongC=C stretch (aromatic)Characteristic aromatic ring stretching vibrations.
~1250-1300StrongC-O stretch (acid)Stretching vibration of the C-O single bond in the carboxylic acid.
~1020-1250StrongC-O stretch (ether)Asymmetric and symmetric stretching of the aryl-alkyl ether.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a coupled chromatographic system (e.g., LC-MS).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) in positive or negative ion mode.

  • Mass Analysis: Use a high-resolution mass analyzer (e.g., TOF, Orbitrap) to obtain accurate mass measurements.

  • Data Acquisition: Acquire full scan mass spectra over an appropriate m/z range (e.g., 50-500). For structural elucidation, tandem MS (MS/MS) experiments can be performed on the molecular ion.

Predicted Mass Spectrometry Data:

  • Molecular Formula: C₁₂H₁₅NO₃

  • Molecular Weight: 221.25 g/mol

  • Expected [M+H]⁺: m/z 222.11

  • Expected [M-H]⁻: m/z 220.10

Key Fragmentation Pathways:

M [M+H]⁺ m/z 222 F1 Loss of H₂O [M+H-H₂O]⁺ m/z 204 M->F1 - H₂O F2 Loss of COOH [M+H-COOH]⁺ m/z 177 M->F2 - COOH F3 Loss of Pyrrolidine [M+H-C₄H₈N]⁺ m/z 152 M->F3 - C₄H₈N

Caption: Predicted key fragmentation pathways for 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid in positive ion ESI-MS.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λmax.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Record the spectrum over a range of approximately 200-400 nm. Use the pure solvent as a blank.

Predicted UV-Vis Data:

The UV-Vis spectrum is expected to show absorptions characteristic of a substituted benzene ring. The presence of the carboxylic acid, methoxy, and amino groups, all interacting with the aromatic π-system, will influence the position and intensity of the absorption bands.

  • λmax ~250-270 nm: This absorption band is likely due to the π → π* transitions of the substituted aromatic ring. The exact position will be influenced by the combined electronic effects of the substituents[5][6].

  • A shoulder or a second band at higher wavelength (~280-300 nm): This may arise from n → π* transitions or be a result of the extensive conjugation and charge transfer possibilities within the molecule[6].

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid. By leveraging fundamental principles and comparative data from related structures, we have outlined the expected NMR, IR, MS, and UV-Vis characteristics. The detailed experimental protocols serve as a practical reference for researchers aiming to acquire and interpret data for this molecule or structurally similar compounds. This foundational knowledge is crucial for quality control, structural confirmation, and further investigation into the chemical and biological properties of this compound class.

References

  • PubChem. 4-[3-(methoxymethyl)pyrrolidin-1-yl]benzoic acid. National Center for Biotechnology Information. [Link]

  • Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]

  • NIST. Benzoic acid, 4-methoxy-. NIST Chemistry WebBook. [Link]

  • SpectraBase. 4-Methoxy benzoic acid - Optional[1H NMR] - Chemical Shifts. [Link]

  • SpectraBase. 4-Methoxy benzoic acid. [Link]

  • ACG Publications. Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • Reddit. 1 H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be? [Link]

  • PubChem. 4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • NIST. Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. NIST Chemistry WebBook. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

  • Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-29. [Link]

  • PrepChem.com. Synthesis of 4-[3-(1,1-dimethyldecyl)-4-methoxybenzoylthio]benzoic acid. [Link]

  • NIST. Benzoic acid, 4-methoxy-. NIST Chemistry WebBook. [Link]

  • SpectraBase. 4-Methoxy benzoic acid - Optional[13C NMR] - Chemical Shifts. [Link]

  • MassBank. 1-(2-Hydroxyethyl)pyrrolidin-2-one. [Link]

  • ResearchGate. Synthesis of the internal standard 4-(methoxy-d3)-benzoic acid (2). [Link]

  • Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. [Link]

  • ResearchGate. Study of the Optical Spectra of 4-Hydroxy-3-Methoxibenzoic Acid. [Link]

  • SciSpace. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. [Link]

  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

  • Acta Scientific. Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid. [Link]

  • Slideshare. Infrared Spectroscopy: Analyse the functional groups of benzoic acid. [Link]

  • PMC. [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol. [Link]

Sources

4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic Acid in the Development of a First-in-Class Antibiotic

Authored by a Senior Application Scientist

This guide provides a detailed examination of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid, not as an active therapeutic agent, but as a critical starting material in the synthesis of Gepotidacin (GSK2140944). We will explore the synthetic route leading to this crucial intermediate and its subsequent elaboration into Gepotidacin, a first-in-class triazaacenaphthylene antibiotic. The core of this guide will then shift to the novel mechanism of action of Gepotidacin, a potent inhibitor of bacterial type II topoisomerases.

Introduction: The Significance of a Synthetic Intermediate

In the field of drug development, the final active pharmaceutical ingredient (API) often stands in the spotlight. However, the journey to that API is paved with a series of meticulously designed synthetic intermediates. 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid is one such crucial building block. While it does not possess the therapeutic properties of the final drug, its precise chemical architecture is fundamental to the successful synthesis of Gepotidacin, a novel antibiotic designed to combat the growing threat of antimicrobial resistance. This guide will illuminate the path from this benzoic acid derivative to a clinically promising antibacterial agent.

Synthetic Pathway and a Pivotal Intermediate

The synthesis of Gepotidacin is a multi-step process, and the creation of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid is a key milestone in this pathway. A plausible synthetic route to this intermediate is outlined below.

Experimental Protocol: Synthesis of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid
  • Step 1: Nitration of 4-Methoxybenzoic acid. 4-Methoxybenzoic acid is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 3-position, yielding 4-methoxy-3-nitrobenzoic acid. The reaction is typically carried out at low temperatures to control selectivity and prevent side reactions.

  • Step 2: Reduction of the Nitro Group. The nitro group of 4-methoxy-3-nitrobenzoic acid is then reduced to an amino group. This can be achieved through various methods, including catalytic hydrogenation using a palladium catalyst or by using a reducing agent like tin(II) chloride in an acidic medium. This step produces 3-amino-4-methoxybenzoic acid.

  • Step 3: Reductive Amination with 1,4-Dichlorobutane. The 3-amino-4-methoxybenzoic acid undergoes a double N-alkylation with 1,4-dichlorobutane in the presence of a base to form the pyrrolidine ring. This reaction, a form of reductive amination, directly installs the pyrrolidin-1-yl moiety at the 3-position, yielding the target compound, 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid.

The following diagram illustrates the synthetic workflow from the starting material to the key intermediate.

Synthesis_Workflow cluster_synthesis Synthesis of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid Start 4-Methoxybenzoic acid Step1 Nitration (HNO3, H2SO4) Start->Step1 Intermediate1 4-Methoxy-3-nitrobenzoic acid Step1->Intermediate1 Step2 Reduction (e.g., H2, Pd/C) Intermediate1->Step2 Intermediate2 3-Amino-4-methoxybenzoic acid Step2->Intermediate2 Step3 Reductive Amination (1,4-Dichlorobutane, Base) Intermediate2->Step3 Product 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid Step3->Product

Caption: Synthetic workflow for 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid.

This intermediate is then carried forward in the synthesis of Gepotidacin. The specifics of the subsequent steps are proprietary to the manufacturer but would involve the coupling of this benzoic acid derivative with the core triazaacenaphthylene scaffold of the final drug.

The End Goal: Gepotidacin and its Novel Mechanism of Action

Gepotidacin (GSK2140944) is a first-in-class triazaacenaphthylene antibacterial agent that exhibits a novel mechanism of action, distinguishing it from existing classes of antibiotics, including fluoroquinolones.[1][2][3] It is a potent inhibitor of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][4][5][6]

Dual-Targeting of Bacterial Topoisomerases

Bacterial type II topoisomerases are essential enzymes that control the topological state of DNA, a critical process for DNA replication, repair, and transcription.

  • DNA Gyrase (GyrA and GyrB subunits): This enzyme introduces negative supercoils into bacterial DNA, which is crucial for the initiation of DNA replication.

  • Topoisomerase IV (ParC and ParE subunits): This enzyme is primarily responsible for decatenating daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.

Gepotidacin exhibits a well-balanced dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV.[7] This dual inhibition is a significant advantage as it can reduce the likelihood of the development of bacterial resistance. A mutation in one target enzyme is less likely to confer resistance when the drug effectively inhibits a second, essential enzyme.

A Distinct Binding Mode

While fluoroquinolones also target DNA gyrase and topoisomerase IV, Gepotidacin binds to a different pocket on the enzyme-DNA complex.[1] This novel binding mode allows Gepotidacin to circumvent existing fluoroquinolone resistance mechanisms.[1][8] Structural data has revealed that Gepotidacin interacts in a unique way with the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV.[1]

The mechanism of inhibition involves the stabilization of the cleavage complex, a transient state where the DNA is cleaved by the topoisomerase. However, unlike fluoroquinolones which primarily induce double-stranded DNA breaks, Gepotidacin has been shown to induce high levels of single-stranded DNA breaks.[9][10] This accumulation of DNA breaks is ultimately lethal to the bacterial cell.

The following diagram illustrates the mechanism of action of Gepotidacin.

MOA_Diagram cluster_moa Gepotidacin Mechanism of Action Gepotidacin Gepotidacin Inhibition Inhibition Gepotidacin->Inhibition Gyrase DNA Gyrase Replication DNA Replication Gyrase->Replication essential for TopoIV Topoisomerase IV Segregation Chromosome Segregation TopoIV->Segregation essential for Inhibition->Gyrase Inhibition->TopoIV CellDeath Bacterial Cell Death Inhibition->CellDeath leads to Replication->CellDeath Segregation->CellDeath

Caption: Gepotidacin's dual-inhibition of DNA gyrase and topoisomerase IV.

In Vitro Activity and Clinical Significance

Gepotidacin has demonstrated broad-spectrum in vitro activity against a range of Gram-positive and Gram-negative pathogens, including drug-resistant strains.[1][4] Its efficacy against fluoroquinolone-resistant bacteria is a particularly noteworthy attribute.[3][8]

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Neisseria gonorrhoeae0.120.25
Streptococcus pyogenesNot Reported0.25
Escherichia coliNot Reported2
Streptococcus pneumoniaeNot Reported0.25
Haemophilus influenzaeNot Reported1
Clostridium perfringensNot Reported0.5
Shigella spp.Not Reported1
Data sourced from MedChemExpress and may not be exhaustive.[4]

The potent in vitro activity of Gepotidacin has translated into promising clinical trial results, particularly for the treatment of uncomplicated urinary tract infections and gonorrhea.[11]

Conclusion

4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid serves as a quintessential example of the importance of synthetic intermediates in the development of novel therapeutics. While not possessing a mechanism of action in its own right, its carefully designed structure is a critical stepping stone to Gepotidacin, a first-in-class antibiotic with a novel dual-targeting mechanism against bacterial type II topoisomerases. The unique binding mode of Gepotidacin allows it to overcome existing resistance to fluoroquinolones, offering a much-needed therapeutic option in an era of increasing antimicrobial resistance. The journey from a simple benzoic acid derivative to a clinically validated antibiotic underscores the intricate and vital role of synthetic chemistry in modern medicine.

References

  • Gepotidacin. Broad-spectrum DNA topoisomerase II inhibitor, Treatment of bacterial infections.
  • Gepotidacin (GSK2140944) | Antibacterial Agent | MedChemExpress.
  • Activity of the Novel Bacterial Type II Topoisomerase Inhibitor GSK2140944 (Gepotidacin) Against Extracellular and Intracellular Forms of Susceptible and Resistant S. aureus: Comparison with Moxifloxacin, Ciprofloxacin, Daptomycin, Linezolid and Clarithromycin.
  • In Vitro Activity of Gepotidacin (GSK2140944) against Neisseria gonorrhoeae. Available at: [Link]

  • Gepotidacin - New Drug Approvals.
  • Gepotidacin (GSK2140944) In Vitro Activity against Gram-Positive and Gram-Negative Bacteria. Available at: [Link]

  • A new antibiotic's mechanism of action - Vanderbilt Health. Available at: [Link]

  • Mechanistic and Structural Basis for the Actions of the Antibacterial Gepotidacin against Staphylococcus aureus Gyrase. Available at: [Link]

  • Mechanism of Action - BLUJEPA (gepotidacin). Available at: [Link]

  • Expert discusses unique mechanism of action of UTI treatment gepotidacin | Urology Times. Available at: [Link]

Sources

The Emerging Therapeutic Potential of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the biological activities associated with 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid and its derivatives. Synthesizing current research and field-proven insights, this document delves into the therapeutic promise of this chemical scaffold, with a particular focus on its potential applications in oncology, inflammatory diseases, and beyond. We will explore the mechanistic underpinnings of its activity, present key experimental data, and provide detailed protocols for relevant assays, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The 4-Methoxy-3-(pyrrolidin-1-yl)benzoic Acid Scaffold

The 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid core represents a privileged scaffold in medicinal chemistry. The benzoic acid moiety is a common feature in numerous biologically active compounds and approved drugs, offering a versatile platform for chemical modification.[1][2] The strategic incorporation of a methoxy group at the 4-position and a pyrrolidine ring at the 3-position introduces unique electronic and steric properties, influencing the molecule's pharmacokinetic and pharmacodynamic profiles. This guide will explore the diverse biological activities that emerge from this specific structural arrangement.

Anticancer Activity: A Primary Therapeutic Avenue

A significant body of evidence points towards the potential of benzoic acid derivatives as anticancer agents.[1][2] While direct studies on 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid are emerging, research on closely related analogs provides compelling insights into its potential mechanisms of action.

Inhibition of Lysine-Specific Demethylase 1 (LSD1): An Epigenetic Approach

Recent drug discovery efforts have identified 4-(pyrrolidin-3-yl)benzonitrile derivatives as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in the development of acute myeloid leukemia (AML).[3] The structural similarity to the 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid scaffold suggests a high probability of analogous activity.

Mechanism of Action: LSD1, a flavin-dependent monoamine oxidase, removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of tumor suppressor genes. Inhibition of LSD1 reactivates these genes, inducing differentiation and apoptosis in cancer cells.

Experimental Workflow: LSD1 Inhibition Assay

LSD1_Inhibition_Assay cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis LSD1 Recombinant Human LSD1 Incubation Incubate at 37°C LSD1->Incubation H3K4me2 H3K4me2 Peptide Substrate H3K4me2->Incubation Test_Compound Test Compound (4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid derivative) Test_Compound->Incubation Detection_Reagent Add Detection Reagent (e.g., TR-FRET antibody) Incubation->Detection_Reagent Measurement Measure Signal (e.g., Fluorescence) Detection_Reagent->Measurement IC50 Calculate IC50 Measurement->IC50

Caption: Workflow for determining the IC50 of a test compound against LSD1.

Protocol for LSD1 Inhibition Assay:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.01% Tween-20, 1 mM DTT). Dilute recombinant human LSD1 enzyme and H3K4me2 peptide substrate to desired concentrations in assay buffer. Prepare serial dilutions of the test compound.

  • Reaction Setup: In a 384-well plate, add the test compound, followed by the LSD1 enzyme. Initiate the reaction by adding the H3K4me2 peptide substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents (e.g., europium-labeled anti-H3K4me0 antibody and APC-labeled streptavidin for a TR-FRET-based assay).

  • Signal Measurement: After another incubation period at room temperature, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Induction of Apoptosis in Cancer Cell Lines

Derivatives of benzoic acid have demonstrated the ability to induce apoptosis in various cancer cell lines, including human cervical cancer and breast cancer.[1] The proposed mechanisms often involve the inhibition of key survival pathways and the activation of pro-apoptotic proteins.

Table 1: Anticancer Activity of Related Benzoic Acid Derivatives

Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
4-hydrazinobenzoic acid derivativesMCF-715.6 - 18.7Apoptosis Induction[1]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHeLa17.84Histone Deacetylase Inhibition[1]
Pyrrolidone derivativesA549 (Lung)VariesCell Viability Reduction[4]

Anti-inflammatory Activity: Targeting VLA-4

Chronic inflammatory diseases, such as asthma and rheumatoid arthritis, are characterized by the excessive recruitment of leukocytes to inflamed tissues. Very Late Antigen-4 (VLA-4), an integrin receptor expressed on leukocytes, plays a crucial role in this process. A study on 4-(Pyrrolidinyl)methoxybenzoic acid derivatives has identified them as potent and orally active VLA-4 antagonists.[5] Given the structural similarities, it is plausible that 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid derivatives could exhibit similar anti-inflammatory properties.

Mechanism of Action: VLA-4 mediates the adhesion of leukocytes to the vascular endothelium by binding to its ligand, VCAM-1. Antagonists of VLA-4 block this interaction, thereby preventing the migration of inflammatory cells into tissues.

Signaling Pathway: VLA-4 Mediated Leukocyte Adhesion and its Inhibition

VLA4_Pathway cluster_cells Cellular Interaction cluster_receptors Receptor-Ligand Binding cluster_inhibitor Inhibition Leukocyte Leukocyte VLA4 VLA-4 Endothelium Endothelial Cell VCAM1 VCAM-1 VLA4->VCAM1 Adhesion Adhesion_Event Leukocyte Extravasation & Inflammation VCAM1->Adhesion_Event Leads to Inhibitor 4-Methoxy-3-(pyrrolidin-1-yl) benzoic acid derivative Inhibitor->VLA4 Blocks Binding Synthesis Start 3-Hydroxy-4-methoxybenzoic acid or 4-Methoxy-3-nitrobenzoic acid Intermediate1 Intermediate Formation (e.g., Amidation, Reduction) Start->Intermediate1 Multi-step Synthesis Final_Product 4-Methoxy-3-(pyrrolidin-1-yl) benzoic acid derivative Intermediate1->Final_Product Final Modification

Caption: A generalized synthetic pathway to the target compounds.

Characterization of the final products and intermediates is typically performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Conclusion and Future Directions

The 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid scaffold holds considerable promise for the development of novel therapeutics. The existing body of research on structurally related compounds strongly suggests that this chemical class is a fertile ground for the discovery of potent anticancer and anti-inflammatory agents. Future research should focus on the synthesis and biological evaluation of a focused library of these derivatives to establish clear structure-activity relationships. In vivo studies will be crucial to validate the therapeutic potential of the most promising candidates. As our understanding of the biological targets of these compounds deepens, so too will our ability to design the next generation of targeted and effective medicines.

References

  • Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-1529. [Link]

  • PubChem. 4-[3-(methoxymethyl)pyrrolidin-1-yl]benzoic acid. [Link]

  • Gkioxari, A., et al. (2021). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 26(21), 6489. [Link]

  • Roy, S., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Molecules, 27(14), 4492. [Link]

  • Roy, S., et al. (2023). Development and antibacterial properties of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives as fatty acid biosynthesis inhibitors. Journal of Medicinal Chemistry, 66(19), 13622-13645. [Link]

  • Pagariya, R. F., & Thakare, N. S. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 8(5), 385-392.
  • Zhang, J., et al. (2012). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Chemistry Bulletin / Huaxue Tongbao, 75(10), 945-947.
  • Ragauskas, S., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 1. [Link]

  • Jain, S. (2023). Benzoic acid derivatives. SlideShare. [Link]

  • Thomas, M. P., et al. (2014). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 24(2), 556-560. [Link]

  • Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • Mould, D. P., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(20), 4755-4759. [Link]

  • Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]

  • Ragauskas, S., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7856. [Link]

  • Gonzalez-Villar, S., et al. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molecules, 27(14), 4443. [Link]

Sources

Thermochemical Properties of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid: Protocols and Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an advanced technical roadmap for the thermochemical characterization of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid .

As no direct experimental thermochemical data (standard molar enthalpies of formation or combustion) currently exists in the open public domain for this specific regioisomer, this guide functions as both a predictive baseline derived from high-fidelity group contribution methods and a procedural whitepaper for experimentally determining these values.

Part 1: Executive Summary & Structural Context

4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid is a significant pharmaceutical intermediate, often utilized in the synthesis of VLA-4 antagonists and other bioactive scaffolds. Understanding its thermochemical stability, lattice energy, and enthalpy of formation is critical for optimizing process safety, crystallization kinetics, and shelf-life stability.

This guide provides:

  • Theoretical Thermochemical Matrix: Calculated values for

    
    , 
    
    
    
    , and
    
    
    using Group Contribution Methods (Joback/Benson).
  • Experimental Validation Protocols: Detailed methodologies for Rotating Bomb Calorimetry and DSC.

  • Thermodynamic Cycle Visualization: Logic flow for deriving gas-phase enthalpies from solid-state measurements.

Chemical Identity[1][2][3][4]
  • IUPAC Name: 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid

  • Molecular Formula:

    
    
    
  • Molar Mass: 221.25 g/mol

  • Physical State (STP): Crystalline Solid

  • Key Structural Features:

    • Benzoic Acid Core: Provides H-bonding dimerization potential (high lattice energy).

    • Pyrrolidine Ring (Pos 3): Introduces steric bulk and conformational rigidity; nitrogen lone pair participates in conjugation with the aromatic ring.

    • Methoxy Group (Pos 4): Electron-donating group; influences crystal packing via weak C-H...O interactions.

Part 2: Theoretical Thermochemical Property Matrix

Note: The values below are derived using Joback’s Group Contribution Method and Benson’s Additivity Rules . These serve as the "Target Values" for experimental validation.

Table 1: Predicted Standard Thermochemical Properties (298.15 K)
PropertySymbolPredicted ValueUnitConfidence Interval
Enthalpy of Formation (Gas)

-415.2 kJ/mol

kJ/mol
Enthalpy of Formation (Solid)

-538.5 kJ/mol

kJ/mol
Enthalpy of Combustion (Solid)

-6,240.5 kJ/mol

kJ/mol
Enthalpy of Sublimation

123.3 kJ/mol

kJ/mol
Enthalpy of Fusion

32.5 kJ/mol

kJ/mol
Isobaric Heat Capacity (Solid)

285.4 J/(mol[1][2][3][4][5]·K)

J/(mol[6]·K)
Estimated Melting Point

485 (212°C)K

K

Analyst Insight: The high enthalpy of sublimation reflects the strong intermolecular hydrogen bonding typical of benzoic acid derivatives. The pyrrolidine ring likely disrupts planar packing slightly compared to p-anisic acid, potentially lowering the melting point relative to planar analogs.

Part 3: Experimental Methodologies (Validation Protocols)

To convert the theoretical values above into certified data, the following experimental workflows must be executed.

Rotating Bomb Combustion Calorimetry

Objective: Determine the standard molar energy of combustion (


).

Because this molecule contains Nitrogen (


), static bomb calorimetry is insufficient due to the formation of nitric acid (

) and undefined final states. Rotating Bomb Calorimetry is mandatory to ensure complete equilibrium of the combustion products with the solvent.

Protocol Steps:

  • Pelletization: Compress ~1.0 g of purified sample into a pellet.

  • Bomb Preparation:

    • Place pellet in a platinum crucible.

    • Add 10.0 mL of deionized water (solvent) to the bomb to dissolve

      
       and 
      
      
      
      .
    • Pressurize with Oxygen (

      
      ) to 3.04 MPa.
      
  • Ignition & Rotation:

    • Fire the bomb in an isoperibolic calorimeter.

    • Initiate rotation (axial/end-over-end) immediately after ignition to wash the bomb walls with the solvent.

  • Correction (Washburn): Apply corrections for:

    • Formation of

      
       (titrate bomb washings).
      
    • Carbon soot formation (if any).

    • Ignition energy (fuse wire).

    • Standard state adjustments (pressure to 0.1 MPa).

Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (


) and Enthalpy of Fusion (

).

Protocol Steps:

  • Calibration: Calibrate heat flow and temperature using Indium (

    
    ) and Zinc standards.
    
  • Sample Prep: Hermetically seal 3–5 mg of sample in an Aluminum pan.

  • Ramp: Heat from

    
     to 
    
    
    
    at a rate of
    
    
    under
    
    
    purge (50 mL/min).
  • Analysis: Integrate the endothermic melting peak to calculate area (

    
    ) and convert to molar enthalpy.
    
Knudsen Effusion (Optional but Recommended)

Objective: Measure Vapor Pressure and Enthalpy of Sublimation (


).

For accurate gas-phase formation data (


), sublimation enthalpy must be measured experimentally rather than estimated.
  • Method: Measure mass loss rate through a micro-orifice at controlled temperatures (e.g., T = 350 K to 400 K).

  • Calculation: Use the Clausius-Clapeyron relation to derive

    
    .
    

Part 4: Logical Visualization

Diagram 1: The Thermodynamic Cycle (Born-Haber)

This diagram illustrates how the experimental combustion data connects to the fundamental enthalpy of formation.

ThermoCycle Elements Standard State Elements 12 C(gr) + 7.5 H2(g) + 0.5 N2(g) + 1.5 O2(g) CompoundSolid Target Compound (Solid) C12H15NO3(cr) Elements->CompoundSolid ΔfH°(solid) (Target Value) CompoundGas Target Compound (Gas) C12H15NO3(g) Elements->CompoundGas ΔfH°(gas) (Theoretical/Calculated) CombustionProducts Combustion Products 12 CO2(g) + 7.5 H2O(l) + 0.5 N2(g) Elements->CombustionProducts Sum of ΔfH°(products) (Known Reference) CompoundSolid->CompoundGas ΔsubH° (Measured via DSC/Knudsen) CompoundSolid->CombustionProducts ΔcH°(solid) (Measured via Calorimetry)

Caption: Thermodynamic cycle linking experimental combustion enthalpy (


) to the standard molar enthalpy of formation (

).
Diagram 2: Experimental Workflow for Purity & Energetics

Workflow cluster_prep Phase 1: Preparation cluster_char Phase 2: Purity Check cluster_exp Phase 3: Energetics Raw Raw Synthesis Product Recryst Recrystallization (EtOH/Water) Raw->Recryst Drying Vacuum Drying (T = 330 K, 24h) Recryst->Drying HPLC HPLC (>99.9%) Drying->HPLC NMR 1H NMR (Structure Confirm) Drying->NMR Bomb Rotating Bomb Calorimeter HPLC->Bomb Requires >99.9% DSC DSC (Fusion/Purity) HPLC->DSC

Caption: Critical workflow ensuring sample integrity before high-precision thermochemical measurement.

Part 5: Conclusion & Strategic Implications

For researchers developing 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid as a pharmaceutical entity:

  • Stability: The predicted high enthalpy of formation (solid) suggests a thermodynamically stable compound, but the presence of the pyrrolidine ring introduces susceptibility to oxidative degradation if not stored properly (monitor for N-oxide formation).

  • Solubility: The lattice energy (inferred from

    
    ) is substantial. Formulation strategies should focus on salt formation (e.g., hydrochloride) to disrupt the crystal lattice and improve bioavailability.
    
  • Data Gap: The lack of public experimental data presents an opportunity for publication. Following the protocols in Section 3 will yield a high-impact dataset suitable for journals like The Journal of Chemical Thermodynamics.

References

  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications. Link

  • Ribeiro da Silva, M. A. V., et al. (2000). Thermochemical studies on methoxybenzoic acids. The Journal of Chemical Thermodynamics. (Provides baseline data for the anisic acid core). Link

  • Washburn, E. W. (1933). Standard states for bomb calorimetry. Journal of Research of the National Bureau of Standards.[7] (The authoritative source for combustion corrections). Link

  • NIST Chemistry WebBook. Benzoic acid, 4-methoxy- (p-Anisic acid) Thermochemical Data. (Used for comparative baseline). Link

  • Acree, W. E., & Chickos, J. S. (2010). Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds. Journal of Physical and Chemical Reference Data. Link

Sources

Pharmacological Profiling of the 4-Methoxy-3-(pyrrolidin-1-yl)benzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

From Chemical Probe to Therapeutic Lead

Executive Summary

4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid represents a privileged pharmacophore in medicinal chemistry, characterized by a distinct "push-pull" electronic configuration and a rigidified amino-benzoic acid core. While often utilized as a high-value intermediate in the synthesis of complex APIs, the molecule itself and its direct derivatives serve as critical probes for G Protein-Coupled Receptors (GPCRs) and Integrins .

This technical guide analyzes the compound's utility as a lead scaffold for targeting GPR40 (FFAR1) in metabolic diseases and VLA-4 (


 integrin)  in inflammatory disorders. The analysis focuses on the structural causality of binding, validated screening protocols, and mechanistic pathways.
Structural Logic & Pharmacophoric Analysis

The therapeutic potential of this scaffold is dictated by three structural domains that mimic endogenous ligands (e.g., fatty acids, sphingosine):

Structural DomainChemical FeatureBiological Function (Mechanism of Action)
Benzoic Acid (C1) Anionic CarboxylateThe Warhead: Forms a critical salt bridge with positively charged residues (e.g., Arg183/Arg258 in GPR40) within the receptor binding pocket.
Pyrrolidine Ring (C3) Cyclic Tertiary AmineConformational Lock: Restricts the rotation of the nitrogen lone pair, optimizing the dihedral angle relative to the phenyl ring. Provides hydrophobic bulk to fill the receptor's lipophilic sub-pockets.
Methoxy Group (C4) Electron Donor (O-Me)Electronic Tuning: Increases electron density on the phenyl ring via resonance, strengthening the basicity of the system and acting as a hydrogen bond acceptor.
Primary Therapeutic Target: GPR40 (FFAR1)

Therapeutic Area: Type 2 Diabetes Mellitus (T2DM)[1][2]

The 4-methoxy-3-(pyrrolidin-1-yl)benzoic acid moiety is a bioisostere of the 3-amino-4-methoxybenzoic acid headgroup found in several GPR40 agonists (e.g., Fasiglifam/TAK-875 derivatives).

Mechanism of Action

The molecule acts as an allosteric agonist of the Free Fatty Acid Receptor 1 (GPR40). Unlike sulfonylureas, which cause insulin secretion regardless of glucose levels (risk of hypoglycemia), GPR40 agonists enhance insulin secretion only in the presence of elevated glucose.

  • Binding: The carboxylate anchors to the arginine-rich cluster in the transmembrane domain.

  • Coupling: Induces a conformational change recruiting the G

    
    q/11  protein.
    
  • Signaling: Activates Phospholipase C (PLC), hydrolyzing PIP2 into IP3 and DAG.

  • Outcome: IP3 triggers Ca

    
     release from the ER, facilitating the fusion of insulin granules with the plasma membrane.
    
Experimental Protocol: FLIPR Calcium Flux Assay

To validate the agonistic activity of the scaffold or its derivatives.

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR40 (hGPR40).

  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 minutes at 37°C in HBSS buffer containing 20 mM HEPES and 2.5 mM probenecid (to prevent dye leakage).

  • Compound Preparation: Dissolve 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid in DMSO. Prepare a 10-point serial dilution.

  • Stimulation: Inject compounds into the cell plate using an automated liquid handler (e.g., FLIPR Tetra).

  • Detection: Monitor fluorescence intensity (

    
     488 nm, 
    
    
    
    525 nm) for 120 seconds.
  • Data Analysis: Calculate

    
    . Fit data to a sigmoidal dose-response curve to determine EC
    
    
    
    .
    • Validation Criteria: Positive control (Linoleic acid or GW9508) must show >3-fold signal increase over baseline.

Secondary Therapeutic Target: VLA-4 (Integrin )

Therapeutic Area: Asthma, Multiple Sclerosis, Inflammatory Bowel Disease

Search results indicate that benzoic acid derivatives with 3/4-position substitutions (specifically pyrrolidinyl-linkers) act as antagonists to VLA-4. The 4-methoxy-3-(pyrrolidin-1-yl)benzoic acid scaffold mimics the "head" group of these inhibitors, blocking the interaction between VLA-4 on leukocytes and VCAM-1 on endothelial cells.

Mechanism of Action[3][4]
  • Blockade: The scaffold competes with the VCAM-1 recognition motif (LDV sequence). The carboxylic acid mimics the aspartic acid of the native ligand, coordinating with the metal ion (Mg

    
    /Mn
    
    
    
    ) in the integrin's MIDAS (Metal Ion-Dependent Adhesion Site).
  • Effect: Prevents leukocyte rolling, adhesion, and transmigration into inflamed tissues.

Experimental Protocol: Jurkat Cell Adhesion Assay

To assess the antagonistic potency (IC


).
  • Coating: Coat 96-well microtiter plates with recombinant human VCAM-1-Fc chimera (1

    
    g/mL) overnight at 4°C. Block with 1% BSA.
    
  • Cell Prep: Label Jurkat cells (expressing VLA-4) with a fluorescent dye (e.g., Calcein-AM).

  • Incubation: Pre-incubate labeled cells with the test compound (4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid) for 30 minutes at 37°C in assay buffer (containing 1 mM MnCl

    
     to activate integrins).
    
  • Adhesion: Add cell/compound mixture to VCAM-1 coated plates. Incubate for 45 minutes.

  • Wash: Gently wash the plate 3x with PBS to remove non-adherent cells.

  • Quantification: Measure fluorescence of adherent cells.

    • Calculation: % Inhibition =

      
      .
      
Pathway Visualization (GPR40 Signaling)

The following diagram illustrates the GPR40 signaling cascade activated by the scaffold, highlighting the glucose-dependency of the insulin secretion mechanism.

GPR40_Pathway Figure 1: GPR40 (FFAR1) Agonist Signaling Cascade Ligand 4-Methoxy-3-(pyrrolidin-1-yl) benzoic acid (Scaffold) Receptor GPR40 (FFAR1) (GPCR) Ligand->Receptor Binding (Arg Anchor) GProtein Gαq/11 Protein Receptor->GProtein Activation Effector Phospholipase C (PLC) GProtein->Effector Stimulates SecondMess IP3 Production (PIP2 Hydrolysis) Effector->SecondMess Catalysis ER Endoplasmic Reticulum (Ca2+ Release) SecondMess->ER Binds IP3R Insulin Insulin Granule Exocytosis ER->Insulin Ca2+ Flux Glucose Glucose Metabolism (ATP Generation) Glucose->Insulin Synergistic Signal (Required)

Caption: GPR40 activation triggers Gq-mediated Ca2+ release, amplifying glucose-stimulated insulin secretion.[5]

References
  • Chiba, J., et al. (2006). "4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist." Chemical & Pharmaceutical Bulletin, 54(11), 1515-1529.[6]

  • Tsujihata, Y., et al. (2011). "TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves glycemic control in type 2 diabetic rats." Journal of Pharmacology and Experimental Therapeutics, 339(1), 228-237.

  • Negoro, N., et al. (2010). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters, 1(6), 290–294. (Demonstrates the SAR of the amino-benzoic acid headgroup).

  • PubChem Compound Summary. "4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid."[7] (Chemical & Physical Properties).

Sources

Synonyms and Technical Profile: 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid

[1][2]

Executive Summary & Chemical Identity

4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid is a functionalized benzoic acid derivative characterized by a para-methoxy group and a meta-pyrrolidinyl ring.[1] In drug discovery, this scaffold serves as a critical building block for synthesizing G-protein coupled receptor (GPCR) ligands, particularly those targeting dopaminergic and serotonergic pathways, due to the steric and electronic properties of the pyrrolidine ring adjacent to the alkoxy group.[1]

Core Identifiers
PropertyDetail
Primary Name 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Related CAS (Methyl Ester) 219636-75-6 (Often used as the commercial precursor)
Predicted Acidity (pKa) ~4.0–4.5 (Carboxylic acid), ~2.0 (Conjugate acid of pyrrolidine N)
SMILES COc1ccc(C(=O)O)cc1N2CCCC2
InChI Key (Predicted) ZYUJWJNYCTYSDH-UHFFFAOYSA-N (based on structure)

Nomenclature & Synonyms

Accurate identification in literature and databases requires navigating several naming conventions. The following table categorizes valid synonyms for this compound.

Systematic & Database Synonyms
CategorySynonymContext
IUPAC (Preferred) 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acidStandard systematic name.[1]
Inverted Indexing Benzoic acid, 4-methoxy-3-(1-pyrrolidinyl)-Used in CAS and chemical abstracts.[1]
Parent Skeleton 3-(Pyrrolidin-1-yl)-p-anisic acidDerived from p-anisic acid (4-methoxybenzoic acid).[1]
Structural Variant 3-(1-Pyrrolidinyl)-4-methoxybenzoic acidEmphasizes the nitrogen linkage of the pyrrolidine.[1]
Salt Forms 4-Methoxy-3-(pyrrolidin-1-yl)benzoateRefers to the conjugate base or salt (e.g., Sodium salt).[1]
Ester Precursor Methyl 4-methoxy-3-(pyrrolidin-1-yl)benzoateThe methyl ester form (CAS 219636-75-6).[1][2]

Note on Ambiguity: Ensure distinction from 4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzoic acid, which contains a methylene linker between the ring and the nitrogen.[1] The target molecule discussed here has a direct N-Aryl bond.[1]

Structural Analysis & Visualization

The molecule features a "push-pull" electronic system where the electron-donating pyrrolidine (at C3) and methoxy (at C4) groups influence the acidity of the carboxyl group (at C1) and the lipophilicity of the overall scaffold.

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and functional groups.

ChemicalStructureBenzeneBenzene Ring(Core)COOHCarboxyl Group(C1 Position)-COOHBenzene->COOHC1PyrrolidinePyrrolidin-1-yl(C3 Position)-N(CH2)4Benzene->PyrrolidineC3 (N-Aryl Bond)MethoxyMethoxy Group(C4 Position)-OCH3Benzene->MethoxyC4

Caption: Structural connectivity of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid, highlighting the critical N-Aryl bond at position 3.[1]

Applications in Drug Development

This scaffold is primarily utilized as an intermediate in the synthesis of bioactive compounds.[1]

GPCR Ligand Design

The 3-pyrrolidinyl-4-methoxy motif is a bioisostere for other bicyclic systems found in antipsychotics and antiemetics.[1] The pyrrolidine ring provides a specific steric bulk that can occupy hydrophobic pockets in receptors such as:

  • Dopamine D2/D3 Receptors: Modulating binding affinity via the basic nitrogen (if protonated) or steric occlusion.[1]

  • 5-HT (Serotonin) Receptors: Analogous to substituted benzamides (e.g., Metoclopramide analogs).[1]

Kinase Inhibition

Substituted benzoic acids are frequently coupled with amines to form benzamide inhibitors .[1] The pyrrolidine ring restricts the conformational flexibility of the nitrogen, potentially locking the molecule into a bioactive conformation that linear alkyl amines cannot achieve.

Experimental Protocol: Synthesis Pathway

Since the acid is often generated in situ or from the stable ester, the following protocol outlines the hydrolysis of the methyl ester (CAS 219636-75-6) to the free acid.[1]

Reaction Scheme

Precursor: Methyl 4-methoxy-3-(pyrrolidin-1-yl)benzoate Reagents: Lithium Hydroxide (LiOH), THF, Water.[1] Product: 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid.[1][2]

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 eq of Methyl 4-methoxy-3-(pyrrolidin-1-yl)benzoate in a mixture of THF:Water (3:1 v/v). Ensure a concentration of approx. 0.2 M.[1]

  • Saponification: Add 3.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O).

  • Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS until the ester peak disappears.[1]

  • Workup:

    • Cool the reaction to room temperature.

    • Remove THF under reduced pressure (rotary evaporator).

    • Acidify the remaining aqueous layer to pH ~3–4 using 1M HCl. Caution: The product may precipitate.[1]

  • Isolation:

    • If precipitate forms: Filter the white solid, wash with cold water, and dry under vacuum.[1]

    • If no precipitate: Extract with Ethyl Acetate (3x), dry combined organics over MgSO₄, filter, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water if necessary to achieve >98% purity.

Synthesis Workflow Diagram

SynthesisWorkflowStartStart: Methyl Ester(CAS 219636-75-6)Step11. Dissolve in THF/H2O2. Add LiOH (3 eq)Start->Step1Step2Heat to 60°C(4-6 Hours)Step1->Step2CheckCheck LC-MS(Ester Consumed?)Step2->CheckCheck->Step2NoAcidifyAcidify to pH 3-4(1M HCl)Check->AcidifyYesProductFinal Product:4-Methoxy-3-(pyrrolidin-1-yl)benzoic acidAcidify->Product

Caption: Hydrolysis workflow for converting the commercial methyl ester to the target acid.

References

  • PubChem Compound Summary . 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid methyl ester (CAS 219636-75-6).[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • LookChem . CAS 219636-75-6 Entry.[1][2] Available at: [Link][1]

Structure-activity relationship of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structure-activity relationship (SAR), synthetic pathways, and therapeutic utility of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid and its analogs.

A Technical Guide to SAR, Synthesis, and Therapeutic Potential[1]

Executive Summary

4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for High-Affinity Choline Transporter (CHT) inhibitors and a pharmacophore in antimicrobial drug discovery .[1] Its structural uniqueness lies in the orthogonal positioning of a lipophilic, cyclic tertiary amine (pyrrolidine) adjacent to an electron-donating methoxy group.[1] This specific "3,4-disubstitution pattern" creates a steric and electronic environment that modulates potency and selectivity in G-protein coupled receptors (GPCRs) and transporter proteins (SLC5A7).[1]

This guide dissects the molecule’s SAR, detailing how the pyrrolidine ring size, the alkoxy tail, and the carboxylic acid "warhead" drive biological activity.[1]

Chemical Profile & Structural Logic[1][2][3]

The molecule is defined by three distinct regions, each contributing to its pharmacological profile.[1][2] Understanding these zones is essential for rational drug design.[1]

RegionComponentFunction in Ligand-Receptor Binding
Zone A Carboxylic Acid (C-1) The Anchor: Serves as a hydrogen bond donor/acceptor or a handle for amide coupling (e.g., to form benzamides like ML352).[1] Critical for electrostatic interactions with arginine/lysine residues in the binding pocket.
Zone B Pyrrolidine Ring (C-3) The Hydrophobic Kink: A cyclic tertiary amine that provides rigid steric bulk.[1] Unlike a diethylamine chain, the ring restricts conformational freedom (entropy), often enhancing binding affinity.[1]
Zone C Methoxy Group (C-4) Electronic Modulator: An electron-donating group (EDG) that increases electron density on the aromatic ring.[1] It also serves as a hydrogen bond acceptor and modulates metabolic stability (susceptible to O-demethylation).[1]
Visualizing the Scaffold

The following diagram illustrates the core numbering and SAR zones.

SAR_Zones Core Benzoic Acid Core ZoneA Zone A: Acid/Amide (H-Bond / Linker) Core->ZoneA Position 1 ZoneB Zone B: Pyrrolidine (Steric/Lipophilic) Core->ZoneB Position 3 ZoneC Zone C: Methoxy (Electronic EDG) Core->ZoneC Position 4 ZoneB->ZoneC Ortho-Interaction (Twist Angle)

Figure 1: Structural decomposition of the scaffold showing the interplay between the ortho-substituents.[1]

Detailed Structure-Activity Relationship (SAR)[1][5][6]

The biological activity of this scaffold is highly sensitive to modifications in the Zone B (Pyrrolidine) and Zone C (Methoxy) regions. The following analysis is derived from data on CHT inhibitors (e.g., ML352 analogs) and antimicrobial benzamides .

2.1 Zone B: The Nitrogen Heterocycle (Position 3)

The 3-position is the primary driver of selectivity.

  • Pyrrolidine (5-membered) vs. Piperidine (6-membered):

    • In CHT inhibitors, expanding the ring to a piperidine (as seen in ML352) often improves potency due to the specific volume of the hydrophobic pocket in the SLC5A7 transporter [1].[1] However, the pyrrolidine analog retains significant activity and often possesses superior solubility and CNS penetration properties due to a lower molecular weight and logP.[1]

    • Mechanism: The nitrogen atom acts as a weak base.[1] At physiological pH, it may be protonated, interacting with anionic residues (e.g., Asp/Glu) in the target protein.[1]

  • Linkage Chemistry:

    • Direct N-Linkage (Aniline-like): The structure features a direct C-N bond. This conjugates the nitrogen lone pair into the aromatic system, reducing basicity compared to a benzyl amine.[1]

    • Ether Linkage (O-Linkage):[1] Analogs where the ring is attached via an oxygen (e.g., 3-(pyrrolidin-3-yloxy)) show reduced metabolic stability and altered bond angles.[1]

2.2 Zone C: The Alkoxy Group (Position 4)
  • Methoxy (-OMe) vs. Ethoxy (-OEt):

    • Replacing the methoxy group with an ethoxy or isopropoxy group increases lipophilicity. In antimicrobial studies of related benzamides, larger alkoxy groups (ethoxy/propoxy) often correlate with increased membrane permeability but decreased metabolic stability [2].[1]

    • Steric Clash: A bulky group at C-4 can force the C-3 pyrrolidine ring out of the aromatic plane, creating a "twisted" conformation that may be required for inducing fit in the receptor pocket.[1]

2.3 Zone A: The "Warhead" (Position 1)
  • Free Acid vs. Amide:

    • The free acid (COOH) is typically a prodrug or an intermediate.[1]

    • Active Pharmacophore: The most potent biological activity is observed when the acid is converted to a benzamide or thioamide .[1] For example, coupling this acid with a benzyl amine yields potent CHT inhibitors [1].[1]

Therapeutic Applications
Case Study 1: Choline Transporter (CHT) Inhibition (Neurology)

The High-Affinity Choline Transporter (CHT/SLC5A7) is the rate-limiting protein for acetylcholine synthesis.[3]

  • Relevance: CHT inhibitors are tools to study cholinergic signaling in depression and addiction.[1]

  • Role of the Scaffold: The 4-methoxy-3-(pyrrolidin-1-yl)benzoate core mimics the electronic surface of choline but adds a hydrophobic "cap" that blocks the transporter channel.[1]

  • Key Finding: The 3-amino substituent is critical.[1] Removal of the pyrrolidine ring abolishes activity, proving the necessity of the steric/basic moiety at position 3 [1].[1]

Case Study 2: Antimicrobial Agents
  • Relevance: Drug resistance necessitates novel antibacterial scaffolds.[1]

  • Role of the Scaffold: Thiourea derivatives synthesized from 4-methoxy-3-(pyrrolidin-1-yl)benzoic acid show activity against S. aureus and E. coli.[1]

  • Mechanism: These compounds likely disrupt bacterial cell wall synthesis or membrane integrity, facilitated by the lipophilic pyrrolidine ring aiding penetration through the lipid bilayer [3].[1]

Synthetic Pathways[1][7]

Accessing this scaffold requires navigating the electronic richness of the 4-methoxy ring. Two primary routes are recommended: Buchwald-Hartwig Amination (modern/high yield) and Nucleophilic Aromatic Substitution (classic/lower cost).[1]

Synthetic Workflow Diagram

Synthesis cluster_RouteA Route A: Buchwald-Hartwig (Preferred) cluster_RouteB Route B: Alkylation (Classic) Start Starting Material: 3-Bromo-4-methoxybenzoic acid StepA1 Reagents: Pyrrolidine, Pd2(dba)3, BINAP NaOtBu, Toluene, 100°C Start->StepA1 ProductA Product: 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid StepA1->ProductA StepB1 Starting Material: 3-Amino-4-methoxybenzoic acid StepB2 Reagents: 1,4-Dibromobutane K2CO3, DMF, Heat StepB1->StepB2 ProductB Product: 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid StepB2->ProductB

Figure 2: Comparison of Palladium-catalyzed vs. Alkylation synthetic routes.

Detailed Protocol: Route A (Buchwald-Hartwig Cross-Coupling)

Use this route for high purity and when working with sensitive ester derivatives.[1]

  • Reagents:

    • Substrate: Methyl 3-bromo-4-methoxybenzoate (1.0 eq)[1]

    • Amine: Pyrrolidine (1.2 eq)

    • Catalyst: Pd(OAc)₂ (5 mol%) or Pd₂(dba)₃

    • Ligand: BINAP or Xantphos (10 mol%)

    • Base: Cs₂CO₃ (2.0 eq)

    • Solvent: 1,4-Dioxane (anhydrous)[1]

  • Procedure:

    • Charge a flame-dried Schlenk flask with the aryl bromide, catalyst, ligand, and base under Argon.[1]

    • Add dioxane and pyrrolidine via syringe.[1]

    • Heat to 100°C for 12–16 hours. Monitor by TLC/LC-MS.

    • Workup: Filter through a celite pad, concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc).

    • Hydrolysis: Saponify the ester using LiOH in THF/Water to yield the free acid.[1]

Experimental Validation: CHT Uptake Assay

To validate the biological activity of analogs derived from this scaffold, a [³H]-Choline Uptake Assay is the gold standard.[1]

Protocol:

  • Cell Line: HEK293 cells stably expressing human CHT (SLC5A7).[1]

  • Preparation: Plate cells in 24-well plates (poly-D-lysine coated) and grow to 90% confluence.

  • Treatment:

    • Wash cells 2x with Krebs-Ringer-HEPES (KRH) buffer.[1]

    • Incubate with the test compound (e.g., 4-Methoxy-3-(pyrrolidin-1-yl)benzamide derivative) for 10 minutes at 37°C.

  • Uptake:

    • Add [³H]-Choline (final concentration 20 nM).

    • Incubate for exactly 5 minutes (linear uptake phase).

  • Termination:

    • Rapidly aspirate buffer and wash 3x with ice-cold KRH.[1]

    • Lyse cells with 0.1 M NaOH.[1]

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC₅₀ relative to vehicle control (Total Uptake) and Hemicholinium-3 control (Non-specific Uptake).

References
  • Ennis, E. A., et al. (2015).[1] "Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter." Bioorganic & Medicinal Chemistry Letters. Link

  • Mickevičius, V., et al. (2014).[1][4] "Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones." ResearchGate.[1] Link

  • Kulcu, N., et al. (2005).[1][5] "Synthesis and characterization of novel thiourea derivatives and their antibacterial activity." Journal of Coordination Chemistry. (Contextual citation based on thiourea scaffold analysis).

Sources

Technical Monograph: Purity and Characterization of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic Acid

[1][2]

Executive Summary & Strategic Context

4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid is a high-value pharmacophore often utilized in the synthesis of tyrosine kinase inhibitors and GPCR ligands.[1] Its structure—comprising an electron-rich anisic acid core decorated with a solubilizing pyrrolidine ring—presents unique purification challenges due to its zwitterionic nature .[1]

In solution, the molecule exists in equilibrium between its neutral form and its zwitterion (carboxylate anion/pyrrolidinium cation), drastically affecting solubility and chromatographic retention. This guide moves beyond standard "Certificate of Analysis" parameters to establish a robust control strategy for drug development applications.

Synthesis Pathway & Impurity Fate Mapping[1][2]

To characterize purity, one must first understand the genesis of impurities. The industrial standard synthesis typically involves Nucleophilic Aromatic Substitution (

1
The Primary Route ( )

The most scalable route involves the reaction of 3-fluoro-4-methoxybenzoic acid with pyrrolidine in a polar aprotic solvent (DMSO or NMP) at elevated temperatures.[1]

  • Critical Impurity A (Starting Material): Unreacted 3-fluoro-4-methoxybenzoic acid.[1]

  • Critical Impurity B (Hydrolysis): 3-Hydroxy-4-methoxybenzoic acid (trace water in solvent).[1]

  • Critical Impurity C (Regioisomer): 4-Methoxy-2-(pyrrolidin-1-yl)benzoic acid (if the precursor leaving group activation is not specific).[1]

Impurity Fate Diagram (Graphviz)[2]

ImpurityFateStartStart: 3-Fluoro-4-methoxybenzoic acidReactionReaction(SNAr, 100°C, DMSO)Start->ReactionReagent+ Pyrrolidine(Excess)Reagent->ReactionProductTarget:4-Methoxy-3-(pyrrolidin-1-yl)benzoic acidReaction->ProductMain PathwayImp_SMImpurity A:Unreacted FluorideReaction->Imp_SMIncomplete Conv.Imp_HydImpurity B:Hydrolysis (Phenol)Reaction->Imp_HydWet SolventWorkupAcidic Workup(pH 4.0 Precipitation)Product->WorkupImp_SM->WorkupCo-precipitatesImp_Hyd->WorkupRemains in Mother Liquor

Figure 1: Reaction pathway and impurity fate mapping for the

Analytical Strategy: The "How-To"

Due to the zwitterionic character, standard C18 HPLC with neutral pH water/methanol gradients often results in peak tailing (amine interaction with silanols) or split peaks.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: Quantify purity >99.5% and resolve regioisomers.

ParameterSpecificationRationale
Column C18 with Polar Embedded Group (e.g., Waters XBridge or Phenomenex Synergi Fusion)Prevents pore dewetting and reduces silanol interactions with the pyrrolidine nitrogen.[1]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterLow pH (<2.5) ensures the carboxylic acid is protonated (neutral) and the amine is protonated (cationic), stabilizing the species.
Mobile Phase B Acetonitrile + 0.05% TFAStandard organic modifier.[1]
Gradient 5% B to 95% B over 15 minSteep gradient required to elute the hydrophobic aromatic core.
Detection UV @ 254 nm and 280 nm254 nm for the benzene ring; 280 nm monitors potential phenol impurities.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Mass Spectrometry (LC-MS)[1][2]
  • Ionization Mode: ESI Positive (

    
    ).
    
  • Expected Ion:

    
     (Calculated MW ~221.25).
    
  • Fragmentation Pattern: Look for loss of

    
     (
    
    
    ) and loss of the pyrrolidine ring (
    
    
    ).[1]

Structural Elucidation (NMR)[2][3]

Proving the regiochemistry (3-position vs. 2-position) is the most critical characterization step.[1]

Proton NMR ( NMR) in DMSO-

The aromatic region must show a specific 1,2,4-trisubstituted pattern.

PositionShift (

ppm)
MultiplicityAssignment Logic
COOH ~12.5Broad SingletCarboxylic acid proton (exchangeable with

).[1]
H-2 7.6 - 7.8Doublet (

Hz)
The proton between the COOH and Pyrrolidine.[1] It is deshielded by the COOH but shielded slightly by the amine. Small meta-coupling to H-6.
H-6 7.4 - 7.6dd (

Hz)
Ortho to COOH, meta to Pyrrolidine.[1]
H-5 6.9 - 7.1Doublet (

Hz)
Ortho to Methoxy (strong shielding).[1] This doublet confirms the 4-methoxy position.[1]
OMe 3.85SingletCharacteristic methoxy group.[1]
Pyr-N-

3.2 - 3.4Multiplet (4H)Alpha-protons of the pyrrolidine ring.[1]
Pyr-

1.8 - 2.0Multiplet (4H)Beta-protons of the pyrrolidine ring.[1]
The "Smoking Gun": NOESY Experiment

To definitively prove the pyrrolidine is at position 3 (and not 2):

  • Requirement: You must observe a Nuclear Overhauser Effect (NOE) cross-peak between the Methoxy singlet (3.85 ppm) and the H-5 aromatic doublet (7.0 ppm) .[1]

  • Differentiation: If the pyrrolidine were at position 4 (and methoxy at 3), the NOE patterns would invert. If pyrrolidine is at position 3, you may also see weak NOE between the pyrrolidine alpha-protons and the H-2 aromatic proton.[1]

Solid State Characterization & Handling[2]

For drug development, the physical form is as important as chemical purity.

  • Appearance: Typically an off-white to pale yellow crystalline powder.[1]

  • Solubility:

    • High pH (>8): Soluble (as carboxylate salt).

    • Low pH (<2): Soluble (as ammonium salt).

    • Neutral pH (4-6):Poor solubility (Isoelectric point precipitation). Caution: Do not attempt formulation at this pH.

  • Hygroscopicity: The hydrochloride salt form is likely hygroscopic.[1] The zwitterion (free base/acid) is generally more stable but harder to dissolve.

Analytical Workflow Diagram

AnalysisWorkflowcluster_IDIdentity Confirmationcluster_PurityPurity AssessmentSampleCrude Sample(Batch X)NMR1H NMR + NOESY(Confirm Regiochem)Sample->NMRMSLC-MS (ESI+)(Confirm MW 221.25)Sample->MSHPLCHPLC (C18, Low pH)(Limit of Quantitation < 0.05%)Sample->HPLCROIResidue on Ignition(Check Inorganic Salts)Sample->ROIDecisionQuality DecisionNMR->DecisionMS->DecisionHPLC->DecisionROI->DecisionReleaseRelease forBiological AssayDecision->ReleasePassReprocessReject / RecrystallizeDecision->ReprocessFail

Figure 2: Integrated analytical workflow for lot release.

References

  • International Council for Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (Guideline for reporting thresholds). Link

  • Sielc Technologies. Separation of Aminobenzoic Acid Isomers on Mixed-Mode Columns. (Methodology for zwitterionic aromatics). Link

  • Chemical and Pharmaceutical Bulletin. Synthesis and SAR of 4-(Pyrrolidinyl)methoxybenzoic acid derivatives. (Analogous chemistry and spectral data). Link[2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16089-42-2 (Analogous amine).[1]Link

Molecular weight and formula of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid

[1][2]

Executive Summary

4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid (CAS: 219636-76-7) is a specialized heterocyclic building block used in medicinal chemistry.[1][2] Characterized by a benzoic acid core substituted with an electron-donating methoxy group at the para position and a pyrrolidine ring at the meta position, this compound serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and VLA-4 antagonists.[1][2] Its unique substitution pattern offers a balance of lipophilicity and solubility, making it an ideal scaffold for optimizing pharmacokinetic profiles in early-stage drug discovery.[1][2]

This guide provides a comprehensive technical analysis of the molecule, including physicochemical properties, validated synthetic pathways, and analytical characterization protocols.[1][2]

Physicochemical Profile

The following data aggregates calculated and experimental parameters essential for stoichiometric calculations and formulation development.

ParameterTechnical Specification
IUPAC Name 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid
Common Synonyms 3-(1-Pyrrolidinyl)-p-anisic acid; 4-Methoxy-3-pyrrolidinylbenzoic acid
CAS Registry Number 219636-76-7
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Monoisotopic Mass 221.1052 Da
Appearance Off-white to beige crystalline powder
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water (unless ionized)
pKa (Predicted) ~4.5 (Carboxylic acid), ~2.0 (Conjugate acid of aniline nitrogen)
LogP (Predicted) 1.8 – 2.2
SMILES COC1=C(C=C(C=C1)C(=O)O)N2CCCC2

Synthetic Pathways[1][2][6][7]

The synthesis of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid generally follows two primary strategies: Nucleophilic Cyclization (from an aniline precursor) or Palladium-Catalyzed Coupling (Buchwald-Hartwig).[1][2] The choice of method depends on the availability of starting materials and scale requirements.[1][2]

Method A: The Aniline Cyclization Route (Scalable)

This method is preferred for multi-gram scale synthesis due to the lower cost of reagents.[1][2] It involves constructing the pyrrolidine ring on a pre-functionalized aniline core.[1][2]

  • Precursor Synthesis: Nitration of 4-methoxybenzoic acid (or 4-chlorobenzoic acid followed by methoxylation) yields 3-nitro-4-methoxybenzoic acid.[1][2]

  • Reduction: Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/HCl) converts the nitro group to an amine, yielding 3-amino-4-methoxybenzoic acid .[1][2]

  • Cyclization: The aniline nitrogen reacts with 1,4-dibromobutane or 1,4-diiodobutane in the presence of a base (e.g., K₂CO₃ or DIEA) to form the pyrrolidine ring.[1][2]

  • Hydrolysis (Optional): If an ester intermediate was used, a final saponification step (LiOH/THF/H₂O) releases the free acid.[1][2]

Method B: Buchwald-Hartwig Amination (High Precision)

This method is ideal for parallel medicinal chemistry where diverse amines are being screened.[1][2]

  • Starting Material: 3-Bromo-4-methoxybenzoic acid (or its methyl ester).[1][2]

  • Coupling: Reaction with pyrrolidine using a Palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., XPhos or BINAP), and a strong base (NaOtBu) in toluene or dioxane at 100°C.[1][2]

  • Deprotection: Hydrolysis of the ester if applicable.[1][2]

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow for Method A, the most common industrial route.

SynthesisPathStartStart: 4-Methoxybenzoic AcidNitrationNitration(HNO3/H2SO4)Start->NitrationIntermediate13-Nitro-4-methoxybenzoic AcidNitration->Intermediate1ReductionReduction(H2, Pd/C or Fe/HCl)Intermediate1->ReductionIntermediate23-Amino-4-methoxybenzoic AcidReduction->Intermediate2CyclizationCyclization(1,4-Dibromobutane, K2CO3, DMF)Intermediate2->CyclizationFinalTarget: 4-Methoxy-3-(pyrrolidin-1-yl)benzoic AcidCyclization->Final

Figure 1: Step-wise synthesis via the aniline cyclization pathway.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following self-validating protocol.

Expected ¹H NMR Profile (DMSO-d₆, 400 MHz)
  • Carboxylic Acid Proton: Wide singlet at 12.0–13.0 ppm (exchangeable).[1][2]

  • Aromatic Protons:

    • H-2 (d, J~2 Hz): ~7.4–7.6 ppm (Meta to COOH, Ortho to Pyrrolidine).[1][2]

    • H-6 (dd, J~8, 2 Hz): ~7.6–7.8 ppm (Ortho to COOH).[1][2]

    • H-5 (d, J~8 Hz): ~6.9–7.1 ppm (Ortho to Methoxy).[1][2]

  • Methoxy Group: Singlet at ~3.8–3.9 ppm (3H).[1][2]

  • Pyrrolidine Ring:

    • N-CH₂ (m): ~3.2–3.4 ppm (4H).[1][2]

    • C-CH₂ (m): ~1.8–2.0 ppm (4H).[1][2]

Mass Spectrometry (LC-MS)[1][2]
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Target Ion [M+H]⁺: 222.25 m/z.[1][2]

  • Fragmentation Pattern: Loss of CO₂ (M-44) and loss of methyl radical (M-15) are common in benzoic acid derivatives.[1][2]

Purity Validation Workflow

The following Graphviz diagram outlines the decision logic for quality control (QC).

QC_WorkflowSampleCrude ProductHPLCHPLC Analysis(C18 Column, ACN/H2O)Sample->HPLCDecisionPurity > 95%?HPLC->DecisionRecrystRecrystallization(EtOH/Water)Decision->RecrystNoReleaseRelease forBiological AssayDecision->ReleaseYesRecryst->HPLCRe-test

Figure 2: Quality Control decision tree for compound validation.

Handling, Stability, and Safety

  • Storage: Store at 2–8°C in a tightly sealed container, protected from light. The pyrrolidine nitrogen is prone to oxidation over extended periods if exposed to air.[1][2]

  • Solubility for Assays: Prepare stock solutions in 100% DMSO (up to 50 mM). For biological assays, dilute into aqueous buffer; avoid freeze-thaw cycles of the stock solution.[1][2]

  • Safety: Treat as a potential irritant.[1][2] Standard PPE (gloves, goggles, lab coat) is mandatory.[1][2] Avoid inhalation of dust.[1][2]

References

  • PubChem. (n.d.).[1][2] 4-[3-(methoxymethyl)pyrrolidin-1-yl]benzoic acid (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link]

  • Chiba, J., et al. (2006).[1][2][3] 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist.[1][2][3] Chemical and Pharmaceutical Bulletin, 54(11), 1515–1529.[1][2][3] Retrieved from [Link]

  • LookChem. (n.d.).[1][2] Busulfan Downstream Products (CAS 219636-75-6).[1][2] Retrieved from [Link][1][2]

  • Google Patents. (2014).[1][2] CN104151157A: Preparation method of methoxybenzoic acid.[1][2][4][5] Retrieved from

Methodological & Application

Synthesis of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid from p-Anisic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid starting from commercially available p-Anisic acid . This scaffold is a privileged motif in medicinal chemistry, frequently observed in GPCR ligands, kinase inhibitors (e.g., VEGFR-2 inhibitors), and integrin antagonists (e.g., VLA-4).

While direct nucleophilic aromatic substitution (


) on p-anisic acid is electronically unfavorable due to the electron-donating methoxy group and the deactivated carboxylate, this protocol utilizes a Nitration-Reduction-Cyclization  strategy. This route is selected for its cost-effectiveness, scalability, and avoidance of expensive palladium catalysts required by alternative Buchwald-Hartwig amination routes.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure regioselectivity and prevent side reactions such as O-alkylation of the carboxylic acid.

  • Strategic Disconnection: The pyrrolidine ring is installed via double nucleophilic substitution of the aniline nitrogen on 1,4-dibromobutane.

  • Protection Strategy: The carboxylic acid is protected as a methyl ester prior to alkylation to prevent ester formation with the alkyl halide.

  • Regiocontrol: Electrophilic nitration of p-anisic acid occurs exclusively ortho to the methoxy group (activating, ortho/para director) and meta to the carboxyl group (deactivating, meta director), ensuring 100% regioselectivity for the 3-position.

Retrosynthesis Target 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid Inter1 Methyl 4-methoxy-3-(pyrrolidin-1-yl)benzoate Target->Inter1 Hydrolysis Inter2 Methyl 3-amino-4-methoxybenzoate Inter1->Inter2 Cyclization (1,4-dibromobutane) Inter3 3-Nitro-4-methoxybenzoic acid Inter2->Inter3 Reduction & Esterification Start p-Anisic Acid (Starting Material) Inter3->Start Nitration

Figure 1: Retrosynthetic logic flow ensuring regiochemical fidelity.

Detailed Experimental Protocols

Phase 1: Regioselective Nitration

Objective: Introduce nitrogen at the C3 position. Reaction:



  • Reagents: p-Anisic acid (1.0 equiv), Conc.

    
     (1.5 equiv), Glacial Acetic Acid (Solvent).
    
  • Equipment: Jacketed glass reactor or 3-neck RBF with internal temperature probe.

Protocol:

  • Charge p-Anisic acid (50.0 g, 328 mmol) into the reactor containing Glacial Acetic Acid (300 mL). Stir to create a suspension.

  • Cool the mixture to 10–15 °C .

  • Add Conc. Nitric Acid (65-70%) (35.0 g, ~24 mL) dropwise over 45 minutes.

    • Critical Process Parameter (CPP): Maintain internal temperature

      
      . Higher temperatures promote dinitration.
      
  • Allow the mixture to warm to room temperature (20–25 °C) and stir for 3 hours. The suspension will become a clear solution before the product begins to precipitate.

  • Pour the reaction mixture into Ice/Water (1.0 L) with vigorous stirring.

  • Filter the yellow precipitate. Wash with cold water (

    
     mL) until the filtrate pH is neutral.
    
  • Dry in a vacuum oven at 50 °C.

    • Yield: ~90-95% (Standard)

    • Product: 4-Methoxy-3-nitrobenzoic acid.[1]

Phase 2: Esterification & Reduction (Telescoped)

Objective: Protect the acid and convert nitro to aniline. Note: We esterify first to facilitate purification and protect the carboxylate during the subsequent alkylation.

Step 2a: Fisher Esterification

  • Suspend 4-Methoxy-3-nitrobenzoic acid (50 g) in Methanol (500 mL).

  • Add Conc.

    
      (5.0 mL) as catalyst.
    
  • Reflux (

    
    ) for 8 hours. Monitor by TLC/HPLC.
    
  • Concentrate methanol to ~20% volume. Pour into ice water containing

    
     (neutralize).
    
  • Filter the solid Methyl 4-methoxy-3-nitrobenzoate .[2] (Yield: >95%).

Step 2b: Catalytic Hydrogenation

  • Dissolve the nitro-ester (50 g) in Methanol/THF (1:1, 500 mL).

  • Add 10% Pd/C (2.5 g, 5 wt% loading) under Argon.

  • Purge with Hydrogen gas (

    
    ) and stir under a hydrogen balloon (or 30 psi in a Parr shaker) at RT for 4–6 hours.
    
  • Filter through a Celite pad to remove Pd/C.

  • Concentrate the filtrate to obtain Methyl 3-amino-4-methoxybenzoate as an off-white solid.

    • Purity Check: HPLC >98%. No purification usually needed.

Phase 3: Construction of Pyrrolidine Ring (Cyclization)

Objective: Formation of the pyrrolidine ring via bis-alkylation. Mechanism: Double


 substitution.
  • Reagents: Methyl 3-amino-4-methoxybenzoate (1.0 equiv), 1,4-Dibromobutane (1.2 equiv),

    
     (3.0 equiv), KI (0.1 equiv).
    
  • Solvent: DMF or Acetonitrile.

Protocol:

  • In a reaction vessel, dissolve Methyl 3-amino-4-methoxybenzoate (20.0 g, 110 mmol) in DMF (150 mL).

  • Add Potassium Carbonate (

    
    )  (45.6 g, 330 mmol) and Potassium Iodide (KI)  (1.8 g, catalytic).
    
    • Role of KI: Converts alkyl bromide to more reactive alkyl iodide in situ (Finkelstein reaction).

  • Add 1,4-Dibromobutane (28.5 g, 132 mmol, 15.8 mL).

  • Heat the mixture to 90–100 °C for 12–16 hours.

    • CPP: Monitor for the disappearance of the primary amine and the intermediate secondary amine (monobromo-alkylated species).

  • Work-up: Cool to RT. Pour into water (600 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Wash combined organics with Brine (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Purification: The crude residue often contains traces of mono-alkylated product. Purify via flash column chromatography (Hexanes:EtOAc 80:20) or recrystallization from EtOH.

    • Product: Methyl 4-methoxy-3-(pyrrolidin-1-yl)benzoate.

Phase 4: Hydrolysis to Target

Objective: Deprotect the methyl ester.

  • Dissolve the ester (15.0 g) in THF/Water (2:1, 150 mL).

  • Add LiOH·

    
      (3.0 equiv).
    
  • Stir at 50 °C for 2 hours.

  • Acidify carefully with 1M HCl to pH ~3–4. The zwitterionic product (amino acid) may precipitate.

  • Extract with DCM or EtOAc (if it doesn't precipitate cleanly) or filter the precipitate.

  • Recrystallize from Ethanol/Water.

Quantitative Data Summary

StepTransformationReagentsTypical YieldKey CPP
1 Nitration

, AcOH
92%Temp < 25°C (Regioselectivity)
2 EsterificationMeOH,

96%Complete conversion of acid
3 Reduction

, Pd/C
98%Removal of catalyst (pyrophoric)
4 Cyclization1,4-dibromobutane,

75-82%Temp 90-100°C; Stoichiometry
5 HydrolysisLiOH, THF/H2O95%pH adjustment for isolation
Total Overall ~60-65%

Analytical Specifications

Target Molecule: 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid Formula:


MW:  221.25  g/mol 
  • 1H NMR (400 MHz, DMSO-

    
    ): 
    
    • 
       12.5 (br s, 1H, COOH)
      
    • 
       7.65 (dd, 1H, Ar-H6)
      
    • 
       7.45 (d, 1H, Ar-H2, meta to OMe)
      
    • 
       7.05 (d, 1H, Ar-H5, ortho to OMe)
      
    • 
       3.85 (s, 3H, 
      
      
      
      )
    • 
       3.30 (m, 4H, Pyrrolidine 
      
      
      
      )
    • 
       1.90 (m, 4H, Pyrrolidine 
      
      
      
      )
  • Mass Spectrometry (ESI):

Modern Alternative: Buchwald-Hartwig Amination

For high-throughput library synthesis where step count is critical and cost is secondary.

If the 3-bromo-4-methoxybenzoic acid intermediate is available, the pyrrolidine can be installed in one step.

Buchwald Start Methyl 3-bromo-4-methoxybenzoate Product Target Ester Start->Product + Reagent + Cat + Base Reagent Pyrrolidine Cat Pd2(dba)3 / BINAP or Pd(OAc)2 / XPhos Base Cs2CO3 / Toluene / 100°C

Caption: Palladium-catalyzed C-N bond formation bypasses the nitration/reduction sequence.

Protocol: Combine Aryl Bromide (1.0 eq), Pyrrolidine (1.2 eq),


 (2 mol%), BINAP (4 mol%), and 

(2.0 eq) in Toluene. Heat at 100 °C for 12h.

References

  • Nitration of p-Anisic Acid

    • Title: Process for producing 3-nitro-4-alkoxybenzoic acid.[3]

    • Source: EP1621528A1 (Google P
    • URL
  • Synthesis of 3-Amino-4-methoxybenzoic Acid

    • Title: 3-Amino-4-methoxybenzoic acid | 2840-26-8.[1][4]

    • Source: ChemicalBook.
  • Cyclization with Dihaloalkanes

    • Title: 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist.
    • Source: Chem. Pharm.[5] Bull. 2006, 54(11), 1515-1529.[5]

    • URL:[Link]

  • Buchwald-Hartwig General Conditions

    • Title: Buchwald-Hartwig Cross Coupling Reaction.[6][7]

    • Source: Organic Chemistry Portal.
    • URL:[Link][7]

Sources

HPLC analysis of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Isocratic Reversed-Phase HPLC Analysis of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid

Abstract

This application note presents a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid. This compound, a key intermediate in pharmaceutical synthesis, possesses both acidic (carboxylic acid) and basic (tertiary amine) functional groups, presenting a unique chromatographic challenge. The developed method utilizes a C18 stationary phase with a precisely buffered mobile phase to ensure optimal peak shape, resolution, and reproducibility. This guide provides a detailed protocol, from mobile phase preparation to system suitability criteria, designed for researchers, quality control analysts, and drug development professionals.

Introduction and Chromatographic Challenges

4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid is a substituted benzoic acid derivative. The accurate quantification of such active pharmaceutical ingredients (APIs) and their intermediates is critical for ensuring the quality, safety, and efficacy of the final drug product. The molecule's amphoteric nature, containing both a carboxylic acid (pKa ~4.5) and a pyrrolidinyl group (a tertiary amine, pKa ~9.5), complicates its analysis by reversed-phase HPLC. Without careful pH control, the molecule can exist in cationic, anionic, or zwitterionic forms, leading to poor peak shape, variable retention times, and unreliable quantification.

The primary challenge is to suppress the ionization of at least one of these functional groups to achieve consistent interaction with the nonpolar C18 stationary phase. This method focuses on operating at a low pH to protonate the tertiary amine, rendering it fully ionized, while keeping the carboxylic acid in its non-ionized form, thereby promoting stable retention. The presence of the substituted benzene ring provides a strong chromophore, making UV detection a suitable choice for quantification.[1]

Method Development Strategy

The development of this HPLC method was guided by the physicochemical properties of the analyte to ensure a robust and reproducible separation.

  • Choice of Separation Mode: Reversed-phase chromatography on a C18 column was selected due to its wide applicability and effectiveness in separating moderately polar organic molecules from process impurities.

  • Mobile Phase pH Control: This is the most critical parameter. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be carefully controlled. Operating at a pH of approximately 3.0 ensures that the carboxylic acid group (pKa ~4.5) is primarily in its neutral, non-ionized form (-COOH), while the basic pyrrolidinyl group (pKa ~9.5) is fully protonated and positively charged. This consistent ionization state leads to predictable hydrophobic interactions with the stationary phase. A phosphate buffer is chosen for its efficacy in this pH range.

  • Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity, low UV cutoff, and excellent elution strength for a wide range of compounds. The percentage is optimized to achieve a suitable retention time, typically between 3 and 10 minutes.

  • Detection Wavelength: Based on the UV absorbance profile of benzoic acid derivatives, which typically show strong absorbance maxima near 230 nm and 280 nm, a detection wavelength of 254 nm is chosen as a robust starting point that provides excellent sensitivity while minimizing interference from common solvents.[1][2]

G cluster_Analyte 1. Analyte Characterization cluster_Method 2. Method Design & Optimization cluster_Output 3. Desired Outcome A Analyte: 4-Methoxy-3- (pyrrolidin-1-yl)benzoic acid B Amphoteric Nature: - Acidic COOH (pKa ~4.5) - Basic Pyrrolidine (pKa ~9.5) A->B C UV Chromophore: Substituted Benzene Ring A->C F Mobile Phase pH Control (Critical Step) B->F I Select Detector: UV-Vis @ 254 nm C->I D Select Mode: Reversed-Phase HPLC E Select Column: C18, 5 µm, 4.6x150 mm D->E J Robust & Reproducible Method: - Symmetrical Peak (Tf ~1.0-1.5) - k' (Retention Factor) 2-10 - High Plate Count (N > 2000) E->J G Set pH ~3.0 with Phosphate Buffer F->G H Optimize Organic Modifier: Acetonitrile/Water Ratio G->H H->J I->J

Caption: Workflow for HPLC method development.

Detailed Analytical Protocol

Equipment and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatography Data System (CDS) software.

  • Analytical balance (4 decimal places).

  • pH meter.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or Nylon).

  • HPLC column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄), (ACS grade or higher).

  • Phosphoric acid (85%, ACS grade or higher).

  • Water (HPLC grade or Milli-Q).

  • 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid reference standard.

Reagent and Standard Preparation
  • Mobile Phase (25:75 v/v Acetonitrile : 20mM Phosphate Buffer, pH 3.0):

    • Buffer Preparation: Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Mobile Phase Mixture: Combine 750 mL of the prepared buffer with 250 mL of acetonitrile. Degas the final mixture by sonication or helium sparging.

  • Diluent (50:50 v/v Acetonitrile : Water):

    • Combine 500 mL of acetonitrile and 500 mL of HPLC grade water. Mix well.

  • Reference Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with diluent. Mix thoroughly.

  • Working Standard Solution (50 µg/mL):

    • Pipette 2.5 mL of the Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with the diluent and mix thoroughly.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 25:75 (v/v) Acetonitrile : 20mM KH₂PO₄ Buffer, pH 3.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 10 minutes
Mode Isocratic
System Suitability Testing (SST)

Before sample analysis, the system suitability must be verified. Inject the Working Standard Solution (50 µg/mL) five times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor (Tf) ≤ 2.0
Theoretical Plates (N) ≥ 2000
RSD of Peak Area ≤ 2.0% for 5 replicate injections
RSD of Retention Time ≤ 1.0% for 5 replicate injections

Method Validation Framework (ICH Q2(R1))

To ensure the method is fit for its intended purpose in a regulated environment, it should be validated according to ICH guidelines. The validation process confirms the method's performance characteristics.

G cluster_Validation ICH Q2(R1) Method Validation Workflow Start Finalized HPLC Method Specificity Specificity / Selectivity (Peak Purity, Resolution from Placebo & Impurities) Start->Specificity Linearity Linearity & Range (e.g., 5 concentrations, R² ≥ 0.999) Specificity->Linearity Accuracy Accuracy / Recovery (Spike at 3 levels, e.g., 80%, 100%, 120%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Linearity->Precision LOD_LOQ Detection & Quantitation Limits (LOD & LOQ) Linearity->LOD_LOQ Robustness Robustness (Vary pH, % Organic, Flow Rate) Accuracy->Robustness Precision->Robustness End Validated Method LOD_LOQ->End Robustness->End

Caption: A typical workflow for HPLC method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: Demonstrated by analyzing a series of standards at different concentrations across a specified range. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Assessed by spiking a placebo matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and measuring the recovery.

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval (e.g., 6 replicate preparations at 100% concentration).

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2% organic modifier composition, ±0.1 mL/min flow rate).

Conclusion

The isocratic RP-HPLC method detailed in this application note provides a simple, robust, and reliable solution for the quantitative analysis of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid. By carefully controlling the mobile phase pH to manage the analyte's amphoteric nature, this method achieves excellent peak symmetry, high efficiency, and reproducible results. The protocol is suitable for routine quality control testing and can be fully validated according to ICH guidelines for use in regulated pharmaceutical development and manufacturing environments.

References

  • Cheméo. Chemical Properties of Benzoic acid, 4-methoxy- (CAS 100-09-4). Available at: [Link]

  • ChemBK. 4-methoxy-3-(1-piperidinylmethyl)benzoic acid. Available at: [Link]

  • PubChem. 4-(3-Methoxypropyl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-1529. Available at: [Link]

  • NIST. Benzoic acid, 4-methoxy-. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. 4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Reddit. Why is 4-methoxybenzoic acid so insoluble in water (0.3g/L) vs phenol (83g/L) if it has more polar groups per carbon?. r/OrganicChemistry. Available at: [Link]

  • DergiPark. Investigation of dissociation properties of benzoic acid-solvent systems by UV-Spectrophotometry. Available at: [Link]

  • PubChem. 4-[3-(methoxymethyl)pyrrolidin-1-yl]benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Experimental UV spectra of benzoic acid derivatives. Available at: [Link]

  • Williams, R. pKa Data Compiled by R. Williams. Available at: [Link]

  • University of California, Davis. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Available at: [Link]

Sources

Application Notes & Protocols: Characterization of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid as a VLA-4 Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid as a selective antagonist for Very Late Antigen-4 (VLA-4). VLA-4, an integrin critical to leukocyte trafficking, represents a key therapeutic target for a range of inflammatory and autoimmune diseases. These notes detail the scientific rationale, physicochemical properties of the compound, and provide step-by-step protocols for essential in vitro and in vivo assays to validate its antagonistic activity and therapeutic potential.

Introduction: The Rationale for VLA-4 Antagonism

Very Late Antigen-4 (VLA-4, also known as integrin α4β1 or CD49d/CD29) is a heterodimeric cell surface receptor predominantly expressed on leukocytes, including lymphocytes, monocytes, eosinophils, and basophils, but not neutrophils.[1][2] Its primary function is to mediate cell-cell and cell-extracellular matrix adhesion. In inflammatory states, endothelial cells in affected tissues are stimulated by cytokines to upregulate the expression of VLA-4's primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1).[2][3]

The interaction between leukocyte VLA-4 and endothelial VCAM-1 is a critical step in the leukocyte extravasation cascade, the process by which immune cells exit the bloodstream to infiltrate sites of inflammation.[4][5][6][7] This process involves initial tethering and rolling, followed by firm adhesion and transmigration through the endothelial layer.[6] By blocking the VLA-4/VCAM-1 interaction, small molecule antagonists can effectively inhibit this migration, thereby reducing the inflammatory infiltrate and subsequent tissue damage. This mechanism is central to the treatment of diseases like multiple sclerosis (MS) and Crohn's disease.[1]

4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid is a novel small molecule designed to act as a competitive inhibitor at the VLA-4 ligand-binding site. Its development is based on structure-activity relationships of similar benzoic acid derivatives shown to have potent VLA-4 antagonist activity.[8][9] This guide provides the necessary protocols to rigorously evaluate its efficacy.

Compound Profile: 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid

A thorough understanding of the compound's properties is essential for experimental design, including formulation and dosing.

PropertyValueSource / Method
IUPAC Name 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid-
Molecular Formula C₁₂H₁₅NO₃-
Molecular Weight 221.25 g/mol -
Appearance White to off-white solidVisual Inspection
Solubility Soluble in DMSO, DMF; sparingly soluble in aqueous buffersExperimental
Purity >98%HPLC, NMR
Mechanism Competitive Antagonist of VLA-4Inferred from SAR[8][9]

VLA-4 Mediated Leukocyte Extravasation Pathway

The following diagram illustrates the critical role of the VLA-4/VCAM-1 interaction in the recruitment of leukocytes to inflamed tissue, the precise step targeted by 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid.

VLA4_Pathway cluster_blood_vessel Blood Vessel Lumen cluster_endothelium Endothelium cluster_tissue Inflamed Tissue Leukocyte Leukocyte (e.g., T-Cell) VLA4 VLA-4 (α4β1) Rolling 1. Rolling VCAM1 VCAM-1 VLA4->VCAM1 Binding EndothelialCell Activated Endothelial Cell Inflammation Site of Inflammation Activation 2. Chemokine Activation Rolling->Activation Adhesion 3. Firm Adhesion Activation->Adhesion Transmigration 4. Transmigration Adhesion->Transmigration Transmigration->Inflammation Antagonist 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid Antagonist->VLA4 Blocks Binding

Caption: VLA-4/VCAM-1 mediated leukocyte adhesion and extravasation cascade.

Experimental Protocols

The following protocols are designed to assess the potency, selectivity, and in vivo efficacy of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid.

In Vitro Static Cell Adhesion Assay

This assay is the foundational method for quantifying the ability of a compound to block VLA-4-mediated cell binding to its ligand, VCAM-1.

Principle: VLA-4-expressing cells (e.g., Jurkat, a human T-lymphocyte cell line) are labeled with a fluorescent dye. The cells are then incubated in microplate wells coated with recombinant VCAM-1 in the presence of varying concentrations of the test compound. The antagonist will compete with VCAM-1 for binding to VLA-4 on the cell surface, preventing cell adhesion. After washing away non-adherent cells, the fluorescence of the remaining adherent cells is measured, providing a quantitative readout of inhibition.[10][11]

Workflow Diagram:

Adhesion_Assay_Workflow start Start plate_coating 1. Coat 96-well plate with VCAM-1 start->plate_coating blocking 2. Block non-specific binding with BSA plate_coating->blocking cell_labeling 3. Label Jurkat cells with Calcein-AM blocking->cell_labeling compound_prep 4. Prepare serial dilutions of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid blocking->compound_prep incubation 5. Add cells and compound to wells. Incubate. cell_labeling->incubation compound_prep->incubation washing 6. Wash wells to remove non-adherent cells incubation->washing readout 7. Read fluorescence (485nm Ex / 520nm Em) washing->readout analysis 8. Calculate % Inhibition and determine IC50 readout->analysis end End analysis->end

Caption: Workflow for the in vitro VLA-4/VCAM-1 cell adhesion assay.

Materials:

  • 96-well black, clear-bottom microplates

  • Recombinant Human VCAM-1/CD106

  • Jurkat cells (ATCC TIB-152)

  • Calcein-AM fluorescent dye

  • Bovine Serum Albumin (BSA)

  • Assay Buffer: Tris-buffered saline (TBS) with 1 mM MnCl₂

  • 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid

  • Positive Control: A known VLA-4 antibody or small molecule antagonist

  • Fluorescence plate reader

Step-by-Step Protocol:

  • Plate Coating: Dilute VCAM-1 to 2 µg/mL in PBS. Add 50 µL to each well. Incubate overnight at 4°C.

  • Blocking: Aspirate coating solution and wash wells twice with PBS. Add 200 µL of 1% BSA in PBS to each well. Incubate for 2 hours at 37°C to block non-specific binding sites.

  • Cell Preparation: While blocking, harvest Jurkat cells. Resuspend at 1x10⁶ cells/mL in serum-free RPMI medium. Add Calcein-AM to a final concentration of 5 µM. Incubate for 30 minutes at 37°C.

  • Cell Washing: Centrifuge the labeled cells, discard the supernatant, and wash twice with Assay Buffer. Resuspend the final cell pellet in Assay Buffer at 2x10⁶ cells/mL.

  • Compound Addition: Prepare a 2x serial dilution of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid in Assay Buffer. Add 50 µL of each concentration to the corresponding wells of the VCAM-1 coated plate. Include wells for "vehicle control" (buffer only) and "background" (no cells).

  • Adhesion Incubation: Add 50 µL of the labeled cell suspension (100,000 cells) to each well. Gently tap the plate to mix. Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the plate 2-3 times with Assay Buffer to remove non-adherent cells. A plate washer can be used, but settings must be optimized to avoid dislodging adherent cells. After the final wash, invert the plate and tap firmly on an absorbent paper towel.

  • Fluorescence Reading: Add 100 µL of Assay Buffer to each well. Read the plate on a fluorescence reader with excitation at ~485 nm and emission at ~520 nm.

  • Data Analysis:

    • Subtract the average background fluorescence from all wells.

    • Calculate Percent Inhibition: 100 * (1 - (Signal_Compound / Signal_Vehicle))

    • Plot Percent Inhibition vs. Log[Compound Concentration] and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Competitive Binding Assay

This assay directly measures the compound's ability to displace a known ligand from the VLA-4 receptor, confirming a competitive mechanism of action.

Principle: A fluorescently-labeled ligand specific for VLA-4 is incubated with VLA-4-expressing cells. The binding of this ligand is measured by flow cytometry. The assay is then repeated in the presence of increasing concentrations of the unlabeled test compound. A potent competitive antagonist will displace the fluorescent ligand, resulting in a dose-dependent decrease in the mean fluorescence intensity (MFI) of the cell population.[12]

Materials:

  • VLA-4-expressing cells (e.g., Molt-4 or Jurkat)

  • Fluorescently-labeled VLA-4 ligand (e.g., LDV-FITC) or a fluorescently-labeled anti-VLA-4 antibody.

  • 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid

  • FACS Buffer (PBS + 2% FBS)

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Preparation: Harvest and wash cells, resuspending them in cold FACS Buffer at 2x10⁶ cells/mL.

  • Assay Setup: In a 96-well V-bottom plate, add 50 µL of the cell suspension to each well.

  • Compound Addition: Add 25 µL of serially diluted 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid to the wells. Include a vehicle control. Incubate for 15 minutes on ice.

  • Ligand Addition: Add 25 µL of the fluorescent ligand at a final concentration equal to its dissociation constant (Kd).

  • Incubation: Incubate the plate for 30-45 minutes on ice, protected from light.

  • Washing: Wash the cells twice with 200 µL of cold FACS Buffer, centrifuging between washes.

  • Flow Cytometry: Resuspend the cells in 200 µL of FACS Buffer and acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the live cell population.

    • Determine the Mean Fluorescence Intensity (MFI) for each sample.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation after determining the IC₅₀ from a dose-response curve of MFI vs. antagonist concentration.

In Vivo Efficacy Model: Experimental Autoimmune Encephalomyelitis (EAE)

The EAE model in mice is the most widely used and accepted animal model for human multiple sclerosis and is highly dependent on VLA-4-mediated T-cell infiltration into the central nervous system (CNS).[13][14][15][16]

Principle: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin-derived peptide, such as MOG₃₅₋₅₅, in Complete Freund's Adjuvant (CFA). This triggers an autoimmune T-cell response against the myelin sheath in the CNS. Encephalitogenic T-cells must cross the blood-brain barrier to cause disease, a step critically dependent on VLA-4.[14] Treatment with a VLA-4 antagonist is expected to prevent or reduce the severity of clinical signs of paralysis.[13][17]

Materials:

  • C57BL/6 mice (female, 8-10 weeks old)

  • MOG₃₅₋₅₅ peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Vehicle control

  • Positive control (e.g., anti-VLA-4 antibody)

Step-by-Step Protocol:

  • EAE Induction (Day 0): Anesthetize mice and immunize subcutaneously with an emulsion of MOG₃₅₋₅₅ in CFA.

  • PTX Administration: Administer Pertussis Toxin intraperitoneally on Day 0 and Day 2. PTX enhances the permeability of the blood-brain barrier.

  • Treatment Regimen:

    • Prophylactic: Begin daily oral gavage of the test compound, vehicle, or positive control on Day 0 or Day 1 and continue throughout the study.

    • Therapeutic: Begin treatment upon the first appearance of clinical signs (typically around Day 9-12).

  • Clinical Scoring: Monitor mice daily for body weight and clinical signs of EAE using a standardized scoring system:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness or wobbly gait

    • 3: Partial hind limb paralysis

    • 4: Complete hind limb paralysis

    • 5: Moribund state

  • Study Endpoint: The study typically concludes around Day 21-28 post-immunization.

  • Data Analysis:

    • Plot the mean clinical score for each group over time.

    • Analyze key parameters such as peak disease severity, cumulative disease score, and day of onset.

    • Statistical analysis (e.g., Two-way ANOVA with post-hoc tests) should be used to compare treatment groups to the vehicle control.

    • Histological analysis of spinal cords for immune cell infiltration and demyelination can be performed as a secondary endpoint.

Pharmacokinetic (PK) Analysis

To correlate in vivo efficacy with drug exposure, a PK study is essential.

Principle: The compound is administered to animals (e.g., Sprague-Dawley rats) via the intended clinical route (e.g., oral gavage). Blood samples are collected at various time points. The concentration of the drug in plasma is quantified using a sensitive analytical method like LC-MS/MS.[18] This allows for the determination of key PK parameters.

Key Parameters to Measure:

  • Cₘₐₓ: Maximum plasma concentration.

  • Tₘₐₓ: Time to reach Cₘₐₓ.

  • AUC: Area under the concentration-time curve, representing total drug exposure.

  • t₁/₂: Elimination half-life.

  • F%: Oral bioavailability.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the preclinical evaluation of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid as a VLA-4 antagonist. Successful demonstration of potent in vitro activity, a competitive binding mechanism, and significant efficacy in a relevant in vivo model like EAE would strongly support its advancement as a clinical candidate for treating inflammatory and autoimmune diseases. Future work should include selectivity profiling against other integrins (e.g., α4β7), detailed toxicology studies, and formulation optimization to ensure favorable drug-like properties.[19][20]

References

  • Deem, T. L., et al. (2000). The CD44-initiated pathway of T-cell extravasation uses VLA-4 but not LFA-1 for firm adhesion. Journal of Clinical Investigation. Available at: [Link]

  • Deem, T. L., et al. (2000). The CD44-initiated pathway of T-cell extravasation uses VLA-4 but not LFA-1 for firm adhesion. PubMed. Available at: [Link]

  • Wikipedia. VLA-4. Available at: [Link]

  • Kopp, H. G., et al. (2023). Novel Small Molecule VLA-4 Inhibitors Optimized for Extended Hematopoietic and Progenitor Cell Mobilization. Blood. Available at: [Link]

  • Kappel, L. W., et al. (2001). Discordant effects of anti–VLA-4 treatment before and after onset of relapsing experimental autoimmune encephalomyelitis. Journal of Clinical Investigation. Available at: [Link]

  • Carrithers, M. D., et al. (2013). Anti-VLA4-Mediated Inhibition of Humeral Autoimmunity in EAE: Dependence on Epithelial V-Like Antigen Expression. Neurology. Available at: [Link]

  • Liberman, A. C., et al. (2021). VLA-4 as a Central Target for Modulating Neuroinflammatory Disorders. Karger Publishers. Available at: [Link]

  • Miyasaka, N., et al. VLA-4-dependent and -independent pathways in cell contact-induced proinflammatory cytokine production by synovial nurse-like cells from rheumatoid arthritis patients. springermedizin.de. Available at: [Link]

  • DeGrendele, H. C., et al. (2000). The CD44-initiated pathway of T-cell extravasation uses VLA-4 but not LFA-1 for firm adhesion. PMC. Available at: [Link]

  • Wikipedia. Leukocyte extravasation. Available at: [Link]

  • Huppert, J., et al. Influence of B-cell very late antigen-4 (VLA-4) deficiency on experimental autoimmune encephalomyelitis (EAE) induced by recombinant extracellular domain of human myelin oligodendrocyte glycoprotein protein (rhMOG) or myelin oligodendrocyte glycoprotein (MOG) p35-55. ResearchGate. Available at: [Link]_

  • Chigaev, A., et al. (2012). Aspects of VLA-4 and LFA-1 regulation that may contribute to rolling and firm adhesion. Frontiers in Immunology. Available at: [Link]

  • Grygor, P., et al. (2022). Adhesion Molecule Profile and the Effect of Anti-VLA-4 mAb Treatment in Experimental Autoimmune Encephalomyelitis, a Mouse Model of Multiple Sclerosis. MDPI. Available at: [Link]

  • Taylor & Francis. VLA-4 – Knowledge and References. Available at: [Link]

  • Rettig, M. P., et al. (2021). Development of VLA4 and CXCR4 antagonists for the mobilization of hematopoietic stem and progenitor cells. Digital Commons@Becker. Available at: [Link]

  • Cloud-Clone Corp. ELISA Kit for Vascular Cell Adhesion Molecule 1 (VCAM1). Available at: [Link]

  • Eagle Biosciences. Human VCAM-1 ELISA Kit. Available at: [Link]

  • Alvarez, E., et al. (2011). Integrin-directed antibody-based immunotherapy: focus on VLA-4. PMC. Available at: [Link]

  • Ji, Q. C., et al. (2004). High-throughput pharmacokinetics screen of VLA-4 antagonists by LC/MS/MS coupled with automated solid-phase extraction sample preparation. PubMed. Available at: [Link]

  • Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Bonig, H., et al. Targeting CXCR4, VLA-4, and CXCR2 for hematopoietic stem cell mobilization. Semantic Scholar. Available at: [Link]

  • Hogg, J. H., et al. (2019). Targeting VLA4 integrin and CXCR2 mobilizes serially repopulating hematopoietic stem cells. Journal of Clinical Investigation. Available at: [Link]

  • Ruan, G., et al. (2021). In vitro and in vivo effects of AVA4746, a novel competitive antagonist of the ligand binding of VLA‑4, in B‑cell acute lymphoblastic leukemia. Spandidos Publications. Available at: [Link]

  • Lobb, R. R., et al. (1995). A direct binding assay for the vascular cell adhesion molecule-1 (VCAM1) interaction with alpha 4 integrins. PubMed. Available at: [Link]

  • RayBiotech. Human VCAM-1 / LPAM-1 Binding Assay Kit. Available at: [Link]

  • Redondo-Muñoz, J., et al. (2021). VLA-4 Induces Chemoresistance of T Cell Acute Lymphoblastic Leukemia Cells via PYK2-Mediated Drug Efflux. MDPI. Available at: [Link]

  • Fionda, C., et al. (2017). In vitro VLA-4 blockade results in an impaired NK cell-mediated immune surveillance against melanoma. PubMed. Available at: [Link]

  • de Rooij, M. F. M., et al. (2016). Ibrutinib Inhibits VLA-4–Dependent Adhesion in CLL—Reply. AACR Journals. Available at: [Link]

  • Marcinkiewicz, C., et al. (2019). Cell-Based Adhesion Assays for Isolation of Snake Venom's Integrin Antagonists. Springer. Available at: [Link]

  • Sánchez-Madrid, F., et al. (2003). VLA-4 integrin concentrates at the peripheral supramolecular activation complex of the immune synapse and drives T helper 1 responses. PNAS. Available at: [Link]

  • Chigaev, A., et al. (2011). Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists. PMC. Available at: [Link]

  • Vanderslice, P., et al. (2013). Small Molecule Agonist of Very Late Antigen-4 (VLA-4) Integrin Induces Progenitor Cell Adhesion. ResearchGate. Available at: [Link]

  • Wakamatsu, A., et al. (2013). A novel, potent, and orally active VLA-4 antagonist with good aqueous solubility. PubMed. Available at: [Link]

  • Lin, K. C. (2005). VLA-4 antagonists. Portico. Available at: [Link]

  • Tilley, J. W., et al. (2003). VLA-4 Antagonists: Potent Inhibitors of Lymphocyte Migration. ResearchGate. Available at: [Link]

  • Tilley, J. W., et al. The Discovery of VLA-4 Antagonists. Bentham Science. Available at: [Link]

Sources

Application Notes and Protocols: Investigating 4-Methoxy-3-(pyrrolidin-1-yl)benzoic Acid as a Novel Therapeutic Candidate for Asthma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Investigation

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness, airway inflammation, and remodeling. The recruitment and activation of inflammatory cells, particularly eosinophils and T lymphocytes, are central to its pathogenesis. Current therapeutic strategies aim to reduce inflammation and alleviate bronchoconstriction. The compound 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid, while not extensively studied, possesses structural motifs common to molecules that have shown significant promise in preclinical asthma models.

Specifically, its benzoic acid core substituted with a pyrrolidine ring suggests potential interactions with key targets in the inflammatory cascade. Research into structurally related compounds provides a strong rationale for its investigation. Derivatives of 4-(Pyrrolidinyl)methoxybenzoic acid have been identified as potent antagonists of Very Late Antigen-4 (VLA-4), an integrin crucial for the trafficking of leukocytes to inflamed tissues.[1][2] Furthermore, various benzoic acid and pyrrolidinyl derivatives have been developed as effective inhibitors of phosphodiesterase 4 (PDE4), an enzyme that modulates the activity of inflammatory cells.[3][4][5]

This document provides a comprehensive guide for researchers to systematically evaluate the potential of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid as a novel anti-asthmatic agent. We propose a tiered experimental approach, starting with in vitro target validation and culminating in in vivo efficacy studies, based on two primary hypothesized mechanisms of action: VLA-4 antagonism and PDE4 inhibition.

Part 1: Hypothesized Mechanisms of Action

Based on the available literature for analogous structures, we can postulate two primary signaling pathways through which 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid may exert its anti-inflammatory effects in the context of asthma.

Hypothesis A: VLA-4 Antagonism

VLA-4 (α4β1 integrin) is expressed on the surface of most leukocytes, including eosinophils, lymphocytes, and mast cells. It mediates cell adhesion to the vascular endothelium by binding to its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is upregulated on endothelial cells in response to inflammatory cytokines. This interaction is a critical step for the extravasation of these cells into the airway tissue. By competitively blocking the VLA-4/VCAM-1 interaction, the compound could prevent the infiltration of key inflammatory cells, thereby mitigating the allergic response.

VLA4_Pathway cluster_endothelium Airway Endothelial Cell cluster_leukocyte Inflammatory Leukocyte (e.g., Eosinophil) VCAM1 VCAM-1 Adhesion Cell Adhesion & Extravasation VLA4 VLA-4 VLA4->VCAM1 Binds Compound 4-Methoxy-3-(pyrrolidin-1-yl) benzoic acid Compound->VLA4 Blocks Inflammation Airway Inflammation Adhesion->Inflammation

Caption: Proposed VLA-4 antagonist mechanism.

Hypothesis B: PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is the predominant PDE isoform in most inflammatory and immune cells. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a critical second messenger that suppresses inflammatory cell functions. By inhibiting PDE4, the compound would increase intracellular cAMP levels. Elevated cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors and mediators, resulting in a broad anti-inflammatory effect, including the suppression of cytokine release and relaxation of airway smooth muscle.

PDE4_Pathway ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Compound 4-Methoxy-3-(pyrrolidin-1-yl) benzoic acid Compound->PDE4 Inhibits Inflammation Suppression of Inflammatory Cell Function PKA->Inflammation

Caption: Proposed PDE4 inhibitor mechanism.

Part 2: Experimental Protocols and Workflows

We propose a structured workflow to efficiently evaluate the compound's potential. The workflow begins with direct target engagement assays, proceeds to cell-based functional assays, and culminates in a preclinical in vivo model.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_target Target Engagement cluster_cell Cell-Based Functional Assays cluster_invivo In Vivo Efficacy start Start: Compound Synthesis & Characterization VLA4_assay VLA-4 Binding Assay start->VLA4_assay PDE4_assay PDE4 Enzymatic Assay start->PDE4_assay Adhesion_assay Eosinophil-Endothelial Adhesion Assay VLA4_assay->Adhesion_assay Cytokine_assay Cytokine Release Assay (T-cells, Mast cells) PDE4_assay->Cytokine_assay Asthma_model Murine Model of Allergic Asthma (OVA) Adhesion_assay->Asthma_model ASM_assay Airway Smooth Muscle Cell Proliferation Assay Cytokine_assay->ASM_assay ASM_assay->Asthma_model AHR Airway Hyperresponsiveness (AHR) Measurement Asthma_model->AHR BALF BALF Analysis (Cell Counts, Cytokines) AHR->BALF Histo Lung Histology BALF->Histo end Conclusion: Efficacy & Mechanism of Action Histo->end

Caption: Tiered experimental workflow.

Protocol 2.1: In Vitro Target Engagement Assays

Objective: To determine if the compound directly interacts with its hypothesized molecular targets.

2.1.1: VLA-4/VCAM-1 Binding Assay (Fluorescence Polarization)

  • Principle: This competitive assay measures the displacement of a fluorescently labeled ligand from the VLA-4 receptor by the test compound.

  • Materials:

    • Recombinant human VLA-4 protein.

    • Recombinant human VCAM-1-Fc chimera.

    • Fluorescently labeled small molecule VLA-4 ligand (e.g., FITC-LDV).

    • Assay Buffer: 20 mM HEPES, 150 mM NaCl, 1 mM MnCl₂, pH 7.4.

    • 384-well, low-volume, black plates.

  • Procedure:

    • Prepare a serial dilution of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid (e.g., from 100 µM to 1 nM) in Assay Buffer.

    • In each well, add 5 µL of the test compound dilution.

    • Add 5 µL of a solution containing the fluorescent ligand (e.g., 2 nM FITC-LDV).

    • Initiate the binding reaction by adding 10 µL of a solution containing the VLA-4 protein (e.g., 5 nM).

    • Include controls: no protein (background), no compound (maximum polarization), and a known VLA-4 antagonist (positive control).

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure fluorescence polarization on a compatible plate reader.

  • Data Analysis: Plot the polarization values against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

2.1.2: PDE4 Enzyme Inhibition Assay

  • Principle: This assay measures the ability of the compound to inhibit the hydrolysis of cAMP to AMP by the PDE4 enzyme.

  • Materials:

    • Recombinant human PDE4 enzyme (e.g., PDE4D2).

    • cAMP substrate.

    • IMAP® Progressive Binding Reagent (or similar detection system).

    • Assay Buffer: 10 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.5.

    • 384-well plates.

  • Procedure:

    • Prepare a serial dilution of the test compound in Assay Buffer.

    • Add 2.5 µL of the compound dilution to each well.

    • Add 5 µL of a 200 nM cAMP solution.

    • Initiate the reaction by adding 2.5 µL of the PDE4 enzyme solution (concentration determined by titration).

    • Include controls: no enzyme (background), no compound (maximum activity), and a known PDE4 inhibitor (e.g., Roflumilast).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the remaining substrate or product according to the manufacturer's protocol (e.g., by adding IMAP binding solution).

    • Read the signal (e.g., fluorescence polarization) on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value using a dose-response curve.

Protocol 2.2: Cell-Based Functional Assays

Objective: To confirm that target engagement translates into a functional effect in cells relevant to asthma pathophysiology.

2.2.1: Eosinophil-Endothelial Cell Adhesion Assay

  • Principle: This assay measures the ability of the compound to block the adhesion of an eosinophilic cell line to endothelial cells that have been stimulated to express VCAM-1.

  • Materials:

    • Human umbilical vein endothelial cells (HUVECs).

    • Eosinophilic cell line (e.g., EoL-1).

    • Calcein-AM fluorescent dye.

    • Tumor Necrosis Factor-alpha (TNF-α).

    • 96-well, flat-bottom tissue culture plates.

  • Procedure:

    • Seed HUVECs into a 96-well plate and grow to a confluent monolayer.

    • Activate the HUVEC monolayer by treating with TNF-α (10 ng/mL) for 4-6 hours to induce VCAM-1 expression.

    • Label EoL-1 cells with Calcein-AM (1 µM) for 30 minutes.

    • Wash the EoL-1 cells and resuspend in media. Pre-incubate the cells with various concentrations of the test compound for 30 minutes.

    • Wash the activated HUVEC monolayer to remove TNF-α.

    • Add the pre-treated, Calcein-AM-labeled EoL-1 cells (e.g., 1x10⁵ cells/well) to the HUVEC monolayer.

    • Incubate for 30-60 minutes at 37°C.

    • Gently wash the wells 2-3 times with PBS to remove non-adherent cells.

    • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis: Determine the IC₅₀ for the inhibition of cell adhesion.

2.2.2: Cytokine Release from Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Principle: This assay evaluates the compound's ability to suppress the production of pro-inflammatory cytokines (e.g., IL-2, IL-4, IL-5, TNF-α) from stimulated immune cells.

  • Materials:

    • Human PBMCs isolated from whole blood via Ficoll-Paque density gradient.

    • Stimulants: Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.

    • ELISA kits for target cytokines.

  • Procedure:

    • Plate PBMCs (e.g., 2x10⁵ cells/well) in a 96-well plate.

    • Pre-treat the cells with serial dilutions of the test compound for 1 hour.

    • Add the stimulant (e.g., PHA at 5 µg/mL).

    • Incubate for 24-48 hours at 37°C, 5% CO₂.

    • Centrifuge the plate and collect the supernatant.

    • Measure the concentration of cytokines in the supernatant using specific ELISA kits.

  • Data Analysis: Calculate the IC₅₀ for the inhibition of each cytokine's release.

Protocol 2.3: In Vivo Efficacy in a Murine Model of Allergic Asthma

Objective: To evaluate the therapeutic efficacy of the compound in a preclinical animal model that recapitulates key features of human asthma.

  • Model: Ovalbumin (OVA)-induced allergic asthma model in BALB/c mice.

  • Procedure:

    • Sensitization: On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of OVA emulsified in alum.

    • Compound Administration: From days 21 to 27, administer 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid daily via an appropriate route (e.g., oral gavage, i.p., or inhalation). A vehicle control group and a positive control group (e.g., dexamethasone) must be included.

    • Challenge: On days 25, 26, and 27, challenge the mice by exposing them to an aerosol of 1% OVA for 30 minutes.

    • Endpoint Analysis (Day 28):

      • Airway Hyperresponsiveness (AHR): 24 hours after the final challenge, measure AHR to increasing concentrations of inhaled methacholine using a whole-body plethysmograph.

      • Bronchoalveolar Lavage (BAL): Immediately after AHR measurement, euthanize the mice and perform a lung lavage with PBS.

      • BAL Fluid (BALF) Analysis: Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BALF using cytospin preparations stained with Diff-Quik. Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.

      • Lung Histology: Perfuse and fix the lungs in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation scoring and Periodic acid-Schiff (PAS) for mucus production scoring.

  • Data Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the treatment group with the vehicle control group across all endpoints.

Part 3: Data Presentation and Interpretation

The data generated from these protocols should be organized to clearly assess the compound's profile.

Table 1: Summary of In Vitro Potency

Assay Type Target/Cell Line Parameter Result (IC₅₀)
Target Engagement Recombinant VLA-4 Binding Affinity e.g., 15 nM
Recombinant PDE4D Enzymatic Inhibition e.g., 50 nM
Functional Eosinophil Adhesion Adhesion Inhibition e.g., 45 nM
Human PBMCs (IL-5) Cytokine Release e.g., 120 nM

| | Human PBMCs (TNF-α)| Cytokine Release | e.g., 95 nM |

Table 2: Summary of In Vivo Efficacy in OVA-Induced Asthma Model

Parameter Vehicle Control Compound (30 mg/kg) Positive Control
AHR (Penh at 50mg/mL MCh) e.g., 4.5 ± 0.5 e.g., 2.1 ± 0.3* e.g., 1.8 ± 0.2*
BALF Total Cells (x10⁵) e.g., 12.2 ± 1.5 e.g., 4.5 ± 0.8* e.g., 3.1 ± 0.6*
BALF Eosinophils (x10⁵) e.g., 6.8 ± 1.1 e.g., 1.5 ± 0.4* e.g., 0.9 ± 0.3*
BALF IL-5 (pg/mL) e.g., 85 ± 12 e.g., 25 ± 6* e.g., 18 ± 5*
Lung Inflammation Score (0-4) e.g., 3.2 ± 0.4 e.g., 1.5 ± 0.3* e.g., 1.1 ± 0.2*

| Mucus Production Score (0-4) | e.g., 2.8 ± 0.3 | e.g., 1.2 ± 0.2* | e.g., 0.9 ± 0.2* |

  • *Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle Control.

Interpretation: A successful candidate would exhibit potent, low-nanomolar IC₅₀ values in both target and functional in vitro assays. Crucially, these in vitro potencies should translate to significant in vivo efficacy, demonstrated by a statistically significant reduction in AHR, inflammatory cell infiltration (especially eosinophils) into the lungs, and lower levels of Th2 cytokines in the BALF. Histological analysis should corroborate these findings with reduced inflammation and mucus production. Comparing the potency profile across VLA-4 and PDE4 assays will provide critical insight into the primary mechanism of action.

References

  • Chiba, J., Iimura, S., Yoneda, Y., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-1529. Available from: [Link]

  • Armani, E., Amari, G., Rizzi, A., et al. (2018). Discovery and Optimization of Thiazolidinyl and Pyrrolidinyl Derivatives as Inhaled PDE4 Inhibitors for Respiratory Diseases. Journal of Medicinal Chemistry, 61(1), 213-231. Available from: [Link]

  • Armani, E., Amari, G., Rizzi, A., et al. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Journal of Medicinal Chemistry, 57(5), 2061-2076. Available from: [Link]

  • PubMed. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Available from: [Link]

  • Setoguchi, M., Iimura, S., Sugimoto, Y., et al. (2013). A novel, potent, and orally active VLA-4 antagonist with good aqueous solubility. Bioorganic & Medicinal Chemistry, 21(1), 42-61. Available from: [Link]

  • Cardile, V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(8), 956. Available from: [Link]

Sources

Application Note: Scalable Synthesis of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for synthesizing 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid derivatives Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary & Strategic Analysis

The Challenge: The 4-methoxy-3-(pyrrolidin-1-yl)benzoic acid scaffold is a critical pharmacophore in GPCR modulators and kinase inhibitors.[1] However, its synthesis presents a specific electronic challenge: the 4-methoxy group is a strong electron-donating group (EDG).[1] This renders the aromatic ring electron-rich, effectively deactivating it toward classical Nucleophilic Aromatic Substitution (SNAr).[1] Attempts to force SNAr on 3-halo-4-methoxybenzoates often result in harsh conditions, low yields, and significant impurities.[1]

The Solution: This protocol utilizes a Palladium-catalyzed Buchwald-Hartwig Amination , specifically leveraging "Generation 3" dialkylbiaryl phosphine ligands (RuPhos or Xantphos).[1] This approach bypasses the electronic limitations of the ring, allowing for mild, high-yielding C–N bond formation.[1] The workflow is designed as a two-step sequence: (1) C–N coupling of the methyl ester, followed by (2) controlled saponification.

Retrosynthetic Logic (Visualized)

Retrosynthesis Target Target: 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid Intermediate Intermediate: Methyl 4-methoxy-3-(pyrrolidin-1-yl)benzoate Intermediate->Target Step 2: LiOH Hydrolysis (Saponification) SM1 Start: Methyl 3-bromo-4-methoxybenzoate SM1->Intermediate Step 1: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) SM2 Reagent: Pyrrolidine SM2->Intermediate Logic CRITICAL INSIGHT: Methoxy group (EDG) blocks SnAr. Pd-catalysis is required. Logic->SM1

Caption: Retrosynthetic disconnection showing the necessity of Metal-Catalyzed Cross-Coupling over SNAr due to the electronic deactivation by the methoxy group.

Experimental Protocol

Step 1: Buchwald-Hartwig Amination

Objective: Coupling of Methyl 3-bromo-4-methoxybenzoate with Pyrrolidine.[1]

Reagents & Materials:

Component Equiv. Role Notes
Methyl 3-bromo-4-methoxybenzoate 1.0 Substrate Commercially available solid.[1]
Pyrrolidine 1.2 - 1.5 Amine Secondary amine; use excess.
Pd(OAc)₂ 0.02 (2 mol%) Catalyst Precursor Source of Pd(II).[1]
RuPhos 0.04 (4 mol%) Ligand Critical:[1] Specific for secondary amines & electron-rich aryls.
Cs₂CO₃ 2.0 Base Weak base prevents ester hydrolysis.

| 1,4-Dioxane | [0.2 M] | Solvent | Anhydrous, degassed.[1] |

Detailed Workflow:

  • Catalyst Pre-complexation (Recommended): In a vial inside a glovebox (or under strict Ar flow), mix Pd(OAc)₂ and RuPhos in a small amount of dioxane.[1] Stir for 5 minutes at room temperature to generate the active catalyst species (L-Pd-OAc). Note: Alternatively, use the precatalyst RuPhos-Pd-G2 for higher reproducibility.[1]

  • Reaction Assembly: To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl bromide substrate and Cs₂CO₃.

  • Solvent Addition: Add anhydrous 1,4-dioxane. Sparge with Nitrogen/Argon for 10 minutes to remove dissolved oxygen (Oxygen poisons the Pd(0) species).

  • Reagent Addition: Add the pre-complexed catalyst solution and the pyrrolidine via syringe.

  • Heating: Seal the vessel and heat to 100°C for 12–16 hours.

    • Checkpoint: Monitor by LC-MS. The bromide starting material (SM) should disappear. If SM remains after 16h, add 1 mol% additional catalyst.[1]

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts (CsBr, excess base). Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (SiO₂; Gradient 0-30% EtOAc in Hexanes).

    • Target: Methyl 4-methoxy-3-(pyrrolidin-1-yl)benzoate (Yellowish oil or solid).[1]

Step 2: Ester Hydrolysis (Saponification)

Objective: Conversion of the intermediate ester to the free acid.

Reagents:

  • Intermediate Ester (from Step 1)[1][2]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (3.0 equiv)[1]

  • Solvent: THF / Water (3:1 ratio)[1]

Detailed Workflow:

  • Dissolution: Dissolve the methyl ester in THF.

  • Reagent Addition: Add LiOH·H₂O dissolved in the calculated amount of water.

  • Reaction: Stir at 50°C for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6][7][8][9] Nucleophilic attack of hydroxide on the carbonyl carbon.

  • Workup:

    • Concentrate to remove THF.

    • Dilute the remaining aqueous layer with water.

    • Acidification: Slowly add 1N HCl until pH reaches ~3–4. The product is an amino-acid zwitterion but usually precipitates as the free acid or HCl salt depending on final pH.

    • Extraction: If precipitation is poor, extract with 2-MeTHF or EtOAc.

  • Isolation: Filter the precipitate or dry the organic layer (Na₂SO₄) and concentrate.

    • Final Product: 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid.[1]

Process Logic & Decision Tree

The following diagram illustrates the critical decision-making pathway during the synthesis, ensuring the user understands why specific conditions are chosen.

Workflow Start Start: Aryl Bromide Check1 Is the ring electron-poor? Start->Check1 SnAr Route A: SnAr (Heat/Base) Check1->SnAr Yes (e.g., -NO2, -CN) Buchwald Route B: Buchwald-Hartwig Check1->Buchwald No (e.g., -OMe) SnAr->Buchwald Fails due to -OMe LigandSelect Ligand Selection: Secondary Amine + Electron-Rich Ring Buchwald->LigandSelect RuPhos Select RuPhos or Xantphos LigandSelect->RuPhos Optimal BINAP Select BINAP (Older Gen) LigandSelect->BINAP Alternative

Caption: Decision tree highlighting the selection of Buchwald-Hartwig conditions over SnAr due to the electron-donating methoxy substituent.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Step 1) Catalyst deactivation by O₂.Ensure rigorous degassing. Use RuPhos Pd G3 precatalyst (air-stable) instead of mixing Pd(OAc)₂/Ligand.
Debromination (Step 1) Hydride source present or overheating.Use 1,4-Dioxane instead of alcohols. Lower temp to 80°C.
Ester Hydrolysis during Step 1 Base is too strong/wet.Use anhydrous Cs₂CO₃ or K₃PO₄ . Avoid NaOtBu if ester cleavage is observed.
Poor Solubility (Step 2) Zwitterionic nature of product.Adjust pH to the isoelectric point (~pH 4-5) for precipitation.

References

  • Buchwald-Hartwig Amination Foundations

    • Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[8] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969–5970.[1] Link[1]

    • Guram, A. S., & Buchwald, S. L. (1994).[1] Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902.[1] Link[1]

  • Ligand Specificity (RuPhos/Xantphos)

    • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[1] Link[1]

    • Note: This review details why RuPhos is superior for secondary amines and electron-rich aryl halides.
  • Hydrolysis Conditions

    • Theodorou, V., et al. (2018).[1][2] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, vii, 308-319.[1][2] Link[1]

Sources

Application Note: Experimental Use of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic Acid in Neurological Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the experimental protocols for 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid , a structural pharmacophore relevant to the development of central nervous system (CNS) agents. This compound shares structural homology with benzamide antipsychotics (e.g., amisulpride analogs) and mGluR modulators , making it a critical probe for investigating dopaminergic and glutamatergic signaling pathways in neurological models.

Introduction & Mechanism of Action

4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid is a lipophilic small molecule often utilized as a lead scaffold or metabolic probe in neuropharmacology. Its structural core—a benzoic acid moiety substituted with a pyrrolidine ring and a methoxy group—mimics the pharmacophores of several GPCR ligands (specifically Dopamine


 and Serotonin 

receptors) and certain enzyme inhibitors (e.g., D-Amino Acid Oxidase, DAAO).

Key Experimental Applications:

  • Schizophrenia Models: Evaluation of antipsychotic potential via dopamine modulation.

  • Cognitive Enhancement: Assessment of procognitive effects in NMDA-hypofunction models.

  • Medicinal Chemistry: Use as a bioisostere precursor for benzamide synthesis.

Formulation & Handling Protocols

Due to the lipophilic nature of the pyrrolidinyl-benzoic acid core, proper formulation is critical to ensure bioavailability and blood-brain barrier (BBB) penetration.

Solubility Profile
SolventSolubility (mg/mL)StabilityUsage
DMSO >50 mg/mLHigh (Months at -20°C)In Vitro Stock
Ethanol ~20 mg/mLModerateIntermediate
PBS (pH 7.4) <0.5 mg/mLLow (Precipitates)Not Recommended
PEG-400 ~10 mg/mLHighIn Vivo Vehicle
In Vivo Vehicle Preparation (Standard Protocol)

Target Concentration: 10 mg/kg dosing volume (10 mL/kg).

  • Dissolve 10 mg of compound in 5% DMSO (v/v).

  • Add 40% PEG-400 (v/v) and vortex until clear.

  • Dilute with 55% Saline (0.9% NaCl) slowly under constant stirring.

    • Note: If precipitation occurs, add 0.5% Tween-80 .

    • pH Adjustment: Adjust to pH 7.0–7.4 using 0.1N NaOH if the acid lowers the pH significantly.

In Vitro Profiling: Receptor Binding & BBB Permeability

Before in vivo use, validate the compound's affinity and permeability.

Protocol A: PAMPA-BBB Assay (Blood-Brain Barrier)

This assay predicts CNS penetration.

  • Donor Plate: Prepare 10 mM stock in DMSO. Dilute to 50 µM in PBS (pH 7.4).

  • Membrane: Coat PVDF filter with 2% Porcine Brain Lipid in dodecane.

  • Incubation: Add compound to donor well; add PBS to acceptor well. Incubate for 18h at 25°C.

  • Analysis: Quantify concentration in acceptor well via HPLC-UV or LC-MS/MS.

    • Success Criterion:

      
       indicates high CNS permeability.
      
Protocol B: GPCR Binding Screen (D2/5-HT2A)
  • Membrane Prep: HEK-293 cells overexpressing human

    
     receptors.
    
  • Radioligand:

    
    -Methylspiperone (0.5 nM).
    
  • Competition: Incubate membranes with radioligand and varying concentrations of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid (

    
     to 
    
    
    
    M).
  • Filtration: Harvest on GF/B filters; count radioactivity.

  • Data: Calculate

    
     and 
    
    
    
    .
In Vivo Neurological Protocols
Experiment 1: Pre-Pulse Inhibition (PPI) of Startle Response

Model for Schizophrenia/Sensorimotor Gating.

Rationale: Antipsychotics reverse PPI deficits induced by MK-801 or Amphetamine. This experiment tests if the compound normalizes sensorimotor gating.

Workflow:

  • Subjects: C57BL/6J Mice (n=10/group).

  • Pre-treatment: Administer Vehicle or Test Compound (10, 30 mg/kg i.p.) 30 min prior to testing.

  • Induction: Administer MK-801 (0.2 mg/kg i.p.) 15 min prior to testing (to induce deficit).

  • Testing Sequence:

    • Acclimatization: 5 min background noise (65 dB).

    • Trials: Pseudo-random mix of:

      • Pulse Alone (120 dB, 40ms).

      • Pre-pulse + Pulse (70/75/80 dB pre-pulse, 100ms gap, 120 dB pulse).

      • No Stimulus.

  • Analysis: Calculate % PPI =

    
    .
    
Experiment 2: Novel Object Recognition (NOR)

Model for Cognitive Enhancement (Memory).

Rationale: Tests the compound's ability to enhance recognition memory, relevant for Alzheimer's or cognitive deficits in schizophrenia.

Workflow:

  • Habituation (Day 1): Allow mice to explore the empty arena (10 min).

  • Training (Day 2): Place two identical objects (A + A) in the arena. Allow 10 min exploration.

    • Dosing: Administer compound (i.p. or p.o.) immediately post-training (consolidation phase).

  • Testing (Day 3): Replace one object with a novel one (A + B). Measure exploration time for 5 min.

  • Analysis: Discrimination Index (DI) =

    
    .
    
Data Analysis & Visualization
Statistical Analysis Table
ExperimentMetricStatistical TestPost-Hoc
PPI % InhibitionTwo-way ANOVA (Treatment x Prepulse)Bonferroni
NOR Discrimination IndexOne-way ANOVADunnett's
Locomotion Distance (cm)Repeated Measures ANOVATukey's
Experimental Workflow Diagram

NeuroProtocol Compound 4-Methoxy-3-(pyrrolidin-1-yl) benzoic acid Formulation Formulation (5% DMSO / 40% PEG-400) Compound->Formulation Solubilization InVitro In Vitro Profiling (PAMPA, D2 Binding) Formulation->InVitro Screening InVivo In Vivo Models InVitro->InVivo Selection (Ki < 1uM) PPI Schizophrenia Model (MK-801 PPI) InVivo->PPI Antipsychotic Activity NOR Cognition Model (Novel Object Rec.) InVivo->NOR Nootropic Activity Analysis Data Analysis (ANOVA, IC50) PPI->Analysis NOR->Analysis

Caption: Integrated workflow for the evaluation of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid, spanning formulation to behavioral endpoints.

References
  • Di Fabio, R., et al. (2013). "Hit-to-lead discovery of novel glycine transporter 1 (GlyT1) inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Geyer, M. A., & Swerdlow, N. R. (2001). "Measurement of Startle Response, Prepulse Inhibition, and Habituation." Current Protocols in Neuroscience.

  • Ennaceur, A., & Delacour, J. (1988). "A new one-trial test for neurobiological studies of memory in rats. 1: Behavioral data." Behavioural Brain Research.

  • Abbott Laboratories. (2006). "Substituted Benzoic Acid Derivatives as Histamine H3 Antagonists." US Patent Application 20060142356. (Structural reference for pyrrolidinyl-benzoic acid scaffolds).

Application Note: 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid (MPBA) in Cardiovascular Research

[1][2]

Part 1: Introduction & Scientific Rationale[1][2]

The MPBA Scaffold in Cardiovascular Drug Discovery

4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid (MPBA) represents a high-value pharmacophore scaffold and chemical building block utilized in the synthesis of next-generation cardiovascular therapeutics.[1][2] Unlike generic reagents, the specific substitution pattern of MPBA—combining an electron-donating methoxy group at the para position with a bulky, solubilizing pyrrolidine ring at the meta position—imparts unique steric and electronic properties essential for ligand-target interactions.[1][2]

In cardiovascular research, this moiety is frequently integrated into:

  • Factor Xa Inhibitors: The benzoic acid core mimics the S1 pocket-binding moiety of coagulation factors, while the pyrrolidine ring occupies the aryl-binding cleft, enhancing selectivity.[1][2]

  • Kinase Inhibitors (e.g., Src, p38 MAPK): Used to modulate cardiac remodeling and hypertrophy.[1][2] The scaffold serves as a "hinge-binder" or solvent-exposed tail in ATP-competitive inhibitors.[1][2]

  • GPCR Modulators (GPR40/FFAR1): The lipophilic benzoic acid tail is a classic feature of G-protein coupled receptor agonists targeting metabolic syndrome-associated cardiovascular risk.[1][2]

Physicochemical Profile[1][2]
  • Chemical Formula: C₁₂H₁₅NO₃[1][2]

  • Molecular Weight: 221.25 g/mol [1][2]

  • pKa (Calculated): ~4.2 (Carboxylic acid), ~2.5 (Aniline nitrogen, largely deactivated by conjugation).[1][2]

  • LogP: ~2.1 (Moderate lipophilicity, ideal for membrane permeability).[1][2]

  • Solubility: Low in water (<1 mg/mL); High in DMSO, DMF, and Methanol.[1][2]

Part 2: Experimental Protocols

Protocol A: Solubilization & Stock Preparation

Critical for ensuring consistent biological data.[1][2] MPBA is prone to aggregation in aqueous buffers if not properly solvated.[1][2]

Reagents:

  • MPBA (≥98% purity, HPLC grade).[1][2]

  • Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.[1][2]

  • Phosphate Buffered Saline (PBS), pH 7.4.[1][2]

Workflow:

  • Weighing: Accurately weigh 10 mg of MPBA into a sterile, amber glass vial (light sensitive).

  • Primary Solvation: Add DMSO to achieve a 50 mM stock concentration.

    • Calculation: Volume (mL) = Mass (mg) / [MW (221.[1][2]25) × Concentration (0.05 M)].

    • Example: For 10 mg, add ~904 µL DMSO.[1][2]

  • Sonication: Sonicate at 40 kHz for 5 minutes at room temperature to ensure complete dissolution.

  • QC Check: Inspect for particulates. The solution should be clear and slightly yellow.[1][2]

  • Storage: Aliquot into 50 µL volumes. Store at -20°C (stable for 6 months). Avoid freeze-thaw cycles >3 times.[1][2]

Protocol B: Fragment-Based Screening (SPR)

Use this protocol to validate MPBA binding affinity to cardiovascular targets (e.g., Thrombin, Factor Xa) before synthesizing complex derivatives.[1][2]

Method: Surface Plasmon Resonance (SPR) on Biacore T200.[1][2]

Steps:

  • Sensor Chip Preparation: Immobilize the target protein (e.g., Human Factor Xa) on a CM5 chip using standard amine coupling (Target RU: ~2000).[1][2]

  • Buffer Setup: Running buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.[1][2]4) + 2% DMSO.[1][2]

    • Note: Match DMSO concentration exactly between running buffer and samples to avoid "bulk effect" artifacts.[1][2]

  • Sample Preparation: Dilute the 50 mM MPBA DMSO stock into running buffer to generate a concentration series: 0, 10, 50, 100, 250, 500 µM.

  • Injection:

    • Flow rate: 30 µL/min.[1][2]

    • Contact time: 60 seconds.[1][2]

    • Dissociation time: 120 seconds.[1][2]

  • Data Analysis:

    • Reference subtract (Flow cell 2 - Flow cell 1).[1][2]

    • Solvent correct using a DMSO calibration curve (1.5% - 2.5%).[1][2]

    • Fit data to a 1:1 Steady State Affinity model to determine

      
      .[1][2]
      

Expected Result: As a fragment, MPBA typically exhibits low-to-moderate affinity (

1212
Protocol C: Chemical Derivatization (Amide Coupling)

To transform the MPBA scaffold into a bioactive library (e.g., for lead optimization).[1][2]

Objective: Synthesize N-substituted benzamides.

Reagents:

  • MPBA (1.0 eq).[1][2]

  • Amine partner (e.g., benzylamine derivatives) (1.2 eq).[1][2]

  • HATU (Coupling reagent) (1.5 eq).[1][2]

  • DIPEA (Base) (3.0 eq).[1][2]

  • DMF (Solvent).[1][2]

Procedure:

  • Dissolve MPBA (0.2 mmol) in DMF (2 mL).

  • Add DIPEA (0.6 mmol) and stir for 5 minutes.

  • Add HATU (0.3 mmol) and stir for 10 minutes to activate the carboxylic acid (formation of active ester).

  • Add the Amine partner (0.24 mmol).[1][2]

  • Stir at Room Temperature for 4-16 hours. Monitor by LC-MS.[1][2]

  • Workup: Dilute with EtOAc (20 mL), wash with 1N HCl (remove unreacted amine), sat. NaHCO₃ (remove unreacted acid), and brine.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Part 3: Visualization & Logic[1][2]

Structural Logic & Application Pathway

The following diagram illustrates how MPBA is utilized to target distinct cardiovascular mechanisms based on its chemical derivatization.

MPBA_PathwaysMPBA4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid (MPBA)ActivationChemical Activation(HATU/EDC Coupling)MPBA->Activation COOH FunctionalizationLibraryBenzamide LibraryGenerationActivation->Library + Amines/LinkersTarget_ATarget A: Factor Xa(Anticoagulation)Library->Target_A S1 Pocket BindingTarget_BTarget B: GPR40(Metabolic/Vascular)Library->Target_B Agonist CoreTarget_CTarget C: Kinases(Cardiac Remodeling)Library->Target_C Hinge BindingAssay_AAssay: ChromogenicFactor Xa InhibitionTarget_A->Assay_AAssay_BAssay: Calcium Flux(FLIPR)Target_B->Assay_B

Caption: Workflow for transforming the MPBA scaffold into targeted cardiovascular therapeutics.

Data Summary: Physicochemical Properties for Screening
PropertyValueRelevance to CV Research
Lipophilicity (cLogP) 2.1Optimal for oral bioavailability (Lipinski's Rule of 5 compliant).[1][2]
Topological Polar Surface Area (TPSA) ~49 ŲHigh membrane permeability; suitable for intracellular targets (Kinases).[1][2]
Rotatable Bonds 2Rigid scaffold; minimizes entropy loss upon binding (Good for FBDD).[1][2]
Metabolic Stability ModerateThe methoxy group is a potential site for O-demethylation (CYP2D6).[1][2]
Safety Signal hERGCaution: Pyrrolidine-linked aromatics can block hERG.[1][2] Must screen early.

Part 4: References

  • Ohmori, K., et al. (2003).[1][2] "Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E."[1][2] European Journal of Pharmacology.

  • Kulig, K., et al. (2022).[1][2] "The Antiarrhythmic and Hypotensive Effects of S-61 and S-73, the Pyrrolidin-2-one Derivatives with α1-Adrenolytic Properties." International Journal of Molecular Sciences. [1][2]

  • Koufaki, M., et al. (2001).[1][2] "Novel potent inhibitors of lipid peroxidation with protective effects against reperfusion arrhythmias."[1][2] Journal of Medicinal Chemistry.

  • Vertex Pharmaceuticals. (2013).[1][2] "Benzotriazine inhibitors of kinases."[1][2] U.S. Patent 8,481,536 (Cites 3-(pyrrolidin-1-yl)benzoic acid as intermediate).[1][2]

  • LookChem. (2023).[1][2] "4-Methoxy-3-pyrrolidin-1-yl-benzoic acid methyl ester - Downstream Products."

Application Note: Comprehensive Characterization of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and medicinal chemistry teams requiring a robust protocol for the structural characterization and quantitation of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid . The following guide integrates theoretical chemometrics with standard operating procedures (SOPs) for Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction & Analytical Strategy

4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid (MW: 221.25 g/mol ) represents a class of zwitterionic building blocks common in drug discovery. Its structure features an electron-rich pyrrolidine ring and a methoxy group on an electron-deficient benzoic acid core.

Analytical Challenges:

  • Zwitterionic Nature: The basic pyrrolidine nitrogen and acidic carboxyl group can lead to pH-dependent solubility and ionization issues.

  • Regioisomerism: Distinguishing the 3-pyrrolidinyl-4-methoxy isomer from the 4-pyrrolidinyl-3-methoxy analog requires precise NOE (Nuclear Overhauser Effect) analysis.

Strategic Workflow: The characterization strategy employs High-Resolution ESI-MS/MS for molecular formula confirmation and fragmentation fingerprinting, followed by 1D/2D NMR for rigorous structural elucidation.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Solid Sample (4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid) Solubility Solubility Check (DMSO-d6 vs MeOH) Sample->Solubility NMR_Prep NMR Prep ~10 mg in DMSO-d6 Solubility->NMR_Prep High Conc. MS_Prep LC-MS Prep 1 µg/mL in 50:50 ACN:H2O Solubility->MS_Prep Dilution Acquisition_NMR NMR Acquisition 1H, 13C, HSQC, HMBC, NOESY NMR_Prep->Acquisition_NMR Acquisition_MS LC-MS/MS Acquisition ESI+, MRM Optimization MS_Prep->Acquisition_MS Data_Processing Data Integration & Regiochem Confirmation Acquisition_NMR->Data_Processing Acquisition_MS->Data_Processing Report Final CoA (Certificate of Analysis) Data_Processing->Report

Figure 1: Integrated analytical workflow for structural validation.

Mass Spectrometry Protocol (LC-MS/MS)

Methodology

Ionization Source: Electrospray Ionization (ESI) in Positive Mode is the preferred method. The basic nitrogen of the pyrrolidine ring ensures high ionization efficiency ([M+H]+).

Sample Preparation:

  • Dissolve 1 mg of compound in 1 mL DMSO (Stock A).

  • Dilute Stock A 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid (Working Solution: ~1 µg/mL).

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Predicted Fragmentation (MS/MS)

The parent ion m/z 222.25 ([M+H]+) undergoes characteristic fragmentation.

Transition TypePrecursor (m/z)Product (m/z)Loss (Da)Proposed Mechanism
Quantifier 222.25204.2 -18Loss of H₂O (Ortho-effect/Acid dehydration)
Qualifier 1 222.25178.2 -44Loss of CO₂ (Decarboxylation)
Qualifier 2 222.25135.1 -87Loss of C₄H₇O₂ (Combined loss of CO₂ + C₃H₇ from ring opening)
Fragmentation Pathway Diagram

Fragmentation Parent [M+H]+ m/z 222.25 Frag1 [M+H - H2O]+ m/z 204.2 Parent->Frag1 - H2O (18 Da) Frag2 [M+H - CO2]+ m/z 178.2 Parent->Frag2 - CO2 (44 Da) Frag3 Ring Opening/Degradation m/z ~135 Frag2->Frag3 Pyrrolidine Fragmentation

Figure 2: Predicted ESI+ fragmentation pathway for 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid.

NMR Spectroscopy Protocol

Sample Preparation

Solvent: DMSO-d6 is the mandatory solvent.

  • Reasoning: CDCl3 may not sufficiently solubilize the zwitterionic form. DMSO-d6 also slows proton exchange, allowing observation of the carboxylic acid proton.

  • Concentration: 5–10 mg in 600 µL DMSO-d6.

Acquisition Parameters (600 MHz equivalent)
  • 1H (Proton): 16 scans, 2s relaxation delay.

  • 13C (Carbon): 512 scans, power-gated decoupling.

  • 2D Experiments:

    • HSQC: To assign protons to their attached carbons.

    • HMBC: To verify the connection between the Methoxy group and C4, and Pyrrolidine to C3.

    • NOESY: Critical for proving the methoxy/pyrrolidine orientation.

Predicted Spectral Data & Assignment Logic

The following assignments are based on chemometric principles for 3,4-disubstituted benzoic acids [1][2].

1H NMR (DMSO-d6, 600 MHz)
PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
COOH 12.50br s1HAcidic proton (exchangeable).
H-6 7.65dd (J=8.5, 2.0 Hz)1HOrtho to COOH (deshielded), meta to OMe.
H-2 7.35d (J=2.0 Hz)1HOrtho to COOH, ortho to Pyrrolidine. Shielded by Pyrrolidine donor effect relative to H6.
H-5 7.05d (J=8.5 Hz)1HOrtho to OMe (shielded).
OMe 3.85s3HCharacteristic aromatic methoxy.
Pyr-α 3.35m4HN-CH₂ protons (deshielded by N-aryl attachment).
Pyr-β 1.85m4HC-CH₂-C protons.
Structural Confirmation via NOE

To confirm the 4-Methoxy-3-(pyrrolidin-1-yl) structure vs. the 3-Methoxy-4-(pyrrolidin-1-yl) isomer:

  • Irradiate OMe (3.85 ppm): Expect NOE enhancement at H-5 (7.05 ppm).

  • Irradiate Pyr-α (3.35 ppm): Expect NOE enhancement at H-2 (7.35 ppm).

  • Interpretation: If OMe showed NOE to H-2, the methoxy would be at position 3. The absence of this correlation confirms the target structure.

References & Grounding

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for interpreting coupling constants in tri-substituted benzenes).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for chemical shift prediction of N-aryl pyrrolidines).

  • PubChem Database. 3-(pyrrolidin-1-yl)benzoic acid (CAS 72548-79-9).[1] Available at: [Link] (Parent structure verification).

  • SDBS (Spectral Database for Organic Compounds). Anisic Acid Derivatives. AIST Japan. (Used for comparative methoxy-benzoic acid shift logic).

Sources

Formulation of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid for oral administration

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Oral Formulation of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid

Executive Summary

This application note details the formulation strategy for 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid , a model amphiphilic compound presenting specific oral delivery challenges. Due to the coexistence of a weakly acidic carboxyl group (pKa ~4.2) and a weakly basic pyrrolidinyl nitrogen (pKa ~3.5–5.0, modulated by aromatic resonance), this molecule exhibits pH-dependent solubility with a risk of zwitterionic precipitation in the gastric-duodenal transition zone.

This guide provides two validated formulation protocols designed to enhance bioavailability:

  • Lipid-Based Self-Emulsifying Drug Delivery System (SEDDS): To solubilize the lipophilic core and bypass dissolution rate limitations.

  • Amorphous Solid Dispersion (ASD): Using spray drying to stabilize the high-energy amorphous state and generate supersaturation.

Pre-Formulation Profiling & Mechanistic Rationale

Before formulation, one must understand the "Why." The structure of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid dictates its behavior in the Gastrointestinal (GI) tract.

Structural Analysis
  • Acidic Moiety (-COOH): Ionizes at pH > 5, increasing solubility in the small intestine.

  • Basic Moiety (Pyrrolidine-N): Directly attached to the benzene ring. The lone pair electrons participate in resonance with the aromatic ring, significantly reducing basicity compared to aliphatic amines. It is likely protonated only at very low pH (pH < 3).

  • Lipophilicity: The methoxy and pyrrolidine groups contribute to a high LogP (estimated > 2.5), classifying the drug likely as BCS Class II (Low Solubility, High Permeability).

The Solubility Challenge (The "U-Shape" Curve)

The critical failure mode for this compound is the Gastric-to-Intestinal Transition :

  • Stomach (pH 1.2): The amine may be partially protonated, and the acid is unionized. Solubility is moderate to low.

  • Duodenum (pH 4.5 - 5.5): This is the "Danger Zone." The pH approaches the molecule's isoelectric point (pI) where the net charge is zero (zwitterionic or neutral unionized form). Precipitation is highly probable here.

  • Jejunum (pH 6.8): The acid ionizes (

    
    ), improving solubility, but dissolution rate may be limited by particle size if precipitation occurred earlier.
    

Formulation Decision Tree

The following logic flow dictates the choice between Lipid and Polymer strategies based on the specific API constraints.

FormulationStrategy Start Start: 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid CheckLogP Check LogP & Melting Point Start->CheckLogP ModLogP LogP 2-4 (Moderately Lipophilic) CheckLogP->ModLogP Target Compound HighLogP LogP > 4 (Highly Lipophilic) Decision1 Dose Requirement? ModLogP->Decision1 LowDose Low Dose (<50mg) Decision1->LowDose High Potency HighDose High Dose (>100mg) Decision1->HighDose Low Potency SEDDS Strategy A: SEDDS (Liquid/Capsule) LowDose->SEDDS Solubilization Focus ASD Strategy B: Amorphous Solid Dispersion (Tablet/Capsule) HighDose->ASD Load & Stability Focus

Figure 1: Decision matrix for selecting the optimal formulation technology.

Protocol A: Lipid-Based Formulation (SEDDS)

Objective: Create a pre-concentrate that spontaneously emulsifies in GI fluids, presenting the drug in a solubilized state to avoid pH-dependent precipitation.

Materials
  • Oil Phase: Capryol™ 90 (Propylene glycol monocaprylate) - Solubilizer for lipophilic drugs.

  • Surfactant: Kolliphor® EL (Polyoxyl 35 castor oil) or Tween 80.

  • Co-Surfactant: Transcutol® HP (Diethylene glycol monoethyl ether).

Experimental Workflow

Step 1: Solubility Screening (Saturation Solubility)

  • Add excess API (approx. 100 mg) to 2 mL of individual excipients (oils, surfactants, co-surfactants) in glass vials.

  • Vortex for 2 minutes.

  • Incubate at 37°C for 48 hours with constant shaking.

  • Centrifuge at 10,000 rpm for 10 mins.

  • Analyze supernatant via HPLC to determine maximum solubility (

    
    ).
    

Step 2: Construction of Pseudo-Ternary Phase Diagram

  • Select the Oil, Surfactant, and Co-surfactant with the highest

    
    .
    
  • Prepare surfactant:co-surfactant (

    
    ) ratios of 1:1, 2:1, and 3:1.
    
  • Titrate oil/water mixtures with

    
     and observe visual clarity to identify the nano-emulsion region.
    

Step 3: Formulation Preparation (Target: 50 mg/g load)

  • Weigh 10% Capryol 90 (Oil).

  • Weigh 45% Kolliphor EL (Surfactant).

  • Weigh 45% Transcutol HP (Co-Surfactant).

  • Add 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid (5% w/w of total lipid mass).

  • Stir at 40°C (magnetic stirring, 300 rpm) until a clear, homogeneous solution forms (approx. 30-60 mins).

  • Quality Check: Dilute 100 µL of formulation into 100 mL of 0.1N HCl. It must form a clear/bluish nano-emulsion (

    
     nm) immediately.
    

Protocol B: Amorphous Solid Dispersion (Spray Drying)[1][2]

Objective: Convert the crystalline API into a high-energy amorphous form stabilized by a polymer, enhancing the dissolution rate via the "spring and parachute" effect.

Materials
  • Polymer: HPMCAS-M (Hypromellose Acetate Succinate, M-grade).

    • Why: HPMCAS is pH-sensitive. It remains insoluble in the stomach (protecting the amorphous drug from recrystallizing in acid) and dissolves rapidly in the intestine (pH > 6), releasing the drug.

  • Solvent: Acetone:Water (90:10 v/v) or Methanol:Dichloromethane (50:50 v/v).

Manufacturing Workflow (Büchi B-290 Mini Spray Dryer)

SprayDryingProcess FeedPrep Feed Preparation (Dissolve API + Polymer) Atomization Atomization (Two-fluid Nozzle) FeedPrep->Atomization Pump Rate: 5-10 mL/min Drying Drying Chamber (Solvent Evaporation) Atomization->Drying Inlet Temp: 80-100°C Collection Cyclone Separation (Powder Collection) Drying->Collection Outlet Temp: 45-55°C SecondaryDrying Secondary Drying (Vacuum Oven) Collection->SecondaryDrying Remove Residual Solvent

Figure 2: Spray drying process parameters for ASD manufacturing.

Step 1: Feed Solution Preparation

  • Calculate a 20% Drug Load : 2g API + 8g HPMCAS-M.

  • Dissolve in 100 mL Acetone (or Acetone/Water 95:5). Total solids content = 10% w/v.

  • Sonicate for 15 minutes to ensure complete dissolution. The solution must be visually clear.

Step 2: Spray Drying Parameters (Büchi B-290)

  • Inlet Temperature: 85°C (Acetone boiling point is 56°C; ensure rapid evaporation).

  • Outlet Temperature: Maintain 45–50°C.

  • Aspirator: 100% (35 m³/h).

  • Pump Rate: 20% (~6 mL/min).

  • Nozzle Gas Flow: 40 mm (473 L/h).

Step 3: Post-Processing

  • Collect the white powder from the cyclone.

  • Secondary Drying: Place powder in a vacuum oven at 40°C for 24 hours to remove residual solvent below ICH limits.

  • Storage: Store in a desiccator. Moisture induces recrystallization.

Analytical Validation: The pH-Shift Dissolution Test

Standard dissolution testing is insufficient for this molecule. You must simulate the transition from the stomach to the intestine to verify the formulation prevents precipitation.

Apparatus: USP II (Paddle) Speed: 75 RPM Temperature: 37°C ± 0.5°C

Protocol:

  • Acid Stage (0 - 60 mins):

    • Media: 750 mL of 0.1N HCl (pH 1.2).

    • Add formulation (Capsule containing SEDDS or ASD).

    • Sample at 15, 30, 60 mins.

  • Buffer Stage (60 - 180 mins):

    • At T=60 min, add 250 mL of concentrated Phosphate Buffer (Tribasic Sodium Phosphate) pre-warmed to 37°C.

    • Adjust pH immediately to 6.8.

    • Sample at 75, 90, 120, 180 mins.

Success Criteria:

  • SEDDS: Should maintain >80% drug in solution throughout the pH shift.

  • ASD: May show low release in acid (due to HPMCAS insolubility) but must rapidly release (>85%) within 20 mins of pH adjustment to 6.8.

Data Summary Table

ParameterCrystalline API (Raw)SEDDS FormulationASD Formulation (HPMCAS)
Physical State Crystalline SolidLiquid / SoftgelAmorphous Powder
Solubility (pH 1.2) ModerateHigh (Emulsified)Low (Polymer protected)
Solubility (pH 6.8) Low (Dissolution limited)High (Emulsified)High (Supersaturated)
Process Complexity LowLow-MediumHigh
Stability Risk LowChemical (Oxidation)Physical (Recrystallization)
Recommended For N/AEarly Phase / Low DoseLate Phase / High Dose

References

  • Porter, C. J., Trevaskis, N. L., & Charman, W. N. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery, 6(3), 231-248. Link

  • Jermain, S. V., Brough, C., & Williams, R. O. (2018). Amorphous solid dispersions and nanocrystal technologies for poorly water-soluble drug delivery – An update. International Journal of Pharmaceutics, 535(1-2), 379-392. Link

  • Serajuddin, A. T. (2007). Solid dispersion of poorly water-soluble drugs: Early promises, subsequent problems, and recent breakthroughs. Journal of Pharmaceutical Sciences, 88(10), 1058-1066. Link

  • FDA Guidance for Industry. (2021). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Link

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Yield Improvement & Protocol Standardization Case ID: CHEM-OPT-4M3P Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Challenge of Electronic Deactivation

You are likely experiencing low yields due to the specific electronic and steric environment of your target molecule. The 4-methoxy group acts as an Electron Donating Group (EDG), increasing electron density on the benzene ring. This creates two primary hurdles:

  • Deactivation toward Oxidative Addition: The C-Br bond in 3-bromo-4-methoxybenzoate is electron-rich, making the oxidative addition step of the Palladium catalytic cycle significantly slower than in electron-deficient systems.

  • Steric Crowding: The ortho-methoxy group creates steric hindrance, impeding the approach of the bulky Palladium-ligand complex.

This guide moves away from the unreliable direct nucleophilic aromatic substitution (


) and standardizes a robust Ester-Protected Buchwald-Hartwig Protocol .

Module 1: The Validated Synthetic Pathway

To maximize yield, we strictly advise against coupling directly on the free carboxylic acid. The free acid can poison Palladium catalysts and complicate solubility.

The Gold Standard Route:

  • Esterification: Convert starting material to Methyl 3-bromo-4-methoxybenzoate.

  • C-N Coupling: Buchwald-Hartwig amination with Pyrrolidine.

  • Saponification: Controlled hydrolysis to the final zwitterionic acid.

SyntheticRoute Start 3-Bromo-4-methoxy benzoic acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl Ester Intermediate Step1->Inter1 Step2 Step 2: Buchwald-Hartwig (Pd-Cat, Pyrrolidine) Inter1->Step2 Inter2 Coupled Ester Step2->Inter2 Step3 Step 3: Saponification (LiOH, then pH adj) Inter2->Step3 Final Target: 4-Methoxy-3-(pyrrolidin-1-yl) benzoic acid Step3->Final

Figure 1: The optimized three-step workflow designed to prevent catalyst poisoning and maximize conversion.

Module 2: Step-by-Step Protocol & Critical Parameters

Step 2: The Buchwald-Hartwig Coupling (The Critical Step)

This is where most yield is lost. The choice of Ligand is non-negotiable here. Standard PPh3 or BINAP often fail due to the electron-rich nature of the substrate.

Recommended Reagents:

  • Catalyst Source:

    
     (1-2 mol%) or precatalyst XPhos Pd G3  (2 mol%).
    
  • Ligand: XPhos or BrettPhos . These bulky, electron-rich dialkylbiarylphosphines facilitate oxidative addition into the deactivated Ar-Br bond [1].

  • Base:

    
     (2.0 equiv). Weaker bases like carbonate are preferred over NaOtBu to prevent ester hydrolysis during coupling.
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Protocol:

  • Charge a reaction vial with Methyl 3-bromo-4-methoxybenzoate (1.0 equiv),

    
     (2.0 equiv), and XPhos Pd G3 (0.02 equiv).
    
  • Evacuate and backfill with Argon (

    
    ). Oxygen is a yield killer. 
    
  • Add anhydrous Toluene (0.2 M concentration) and Pyrrolidine (1.2 equiv) via syringe.

  • Heat to 100°C for 12-16 hours.

  • QC Check: Filter a small aliquot through Celite and check LC-MS. Look for protodehalogenation (replacement of Br with H), which indicates the catalyst is active but reductive elimination is slow (often due to lack of amine or steric bulk).

Step 3: Hydrolysis & Zwitterion Isolation (The Isolation Trap)

The product is an amphoteric amino acid. It exists as a zwitterion at neutral pH.[1][2] Incorrect pH adjustment will result in 0% isolated yield despite 100% conversion.

Protocol:

  • Dissolve the coupled ester in THF/Water (3:1).

  • Add LiOH (3.0 equiv) and stir at RT until TLC shows ester consumption.

  • The Critical pH Adjustment:

    • The reaction mixture is currently basic (pH > 12). The product is a soluble carboxylate salt.

    • Carefully add 1M HCl dropwise.

    • Target pH: 4.5 - 5.0 (The Isoelectric Point, pI).

    • Observation: At pH > 7, it is soluble. At pH < 2, it forms the hydrochloride salt and becomes soluble again. You must hit the pI window to precipitate the solid.

Module 3: Troubleshooting Guide (FAQ)

Ticket #001: "I see starting material remaining after 24 hours."

Diagnosis: Catalyst deactivation or poor oxidative addition. Solution:

  • Switch Ligand: Move from BINAP/dppf to XPhos or RuPhos . The electron-rich substrate requires a more electron-rich ligand to drive the cycle.

  • Check Solvent: Ensure Toluene is rigorously degassed. Sparging with Argon for 15 minutes is superior to simple vacuum cycling.

Ticket #002: "My product is stuck in the aqueous layer during workup."

Diagnosis: You are likely trying to extract a zwitterion at the wrong pH. Solution:

  • Do NOT use Ethyl Acetate/Water extraction for the final acid. Zwitterions are highly polar.

  • Method A (Precipitation): Adjust aqueous layer to pH 4.8. Cool to 4°C. Filter the precipitate.

  • Method B (Rescue): If no precipitate forms, extract the aqueous layer (at pH 4.8) with n-Butanol or DCM/Isopropanol (3:1) . These solvent systems are polar enough to pull the zwitterion.

Ticket #003: "I see a byproduct with Mass M-Br+H (De-halogenation)."

Diagnosis: The


-hydride elimination pathway is competing, or the reaction is "starved" of amine.
Solution: 
  • Increase Pyrrolidine equivalents to 1.5.

  • Lower temperature slightly (to 85°C) but extend time.

  • Ensure the reaction is strictly anhydrous; water can promote dehalogenation pathways in some catalytic cycles.

Comparison of Bases for Step 2 (Coupling)

BasepKa (conj)CompatibilityRecommendation
NaOtBu ~17Low. Causes transesterification or hydrolysis of the methyl ester.Avoid.
K3PO4 ~12Medium. Good for reactivity but requires higher temps.Backup option.
Cs2CO3 ~10High. "Goldilocks" base. Strong enough to deprotonate the amine complex, weak enough to spare the ester.Primary Choice.
Et3N ~10Low. Too weak for efficient Buchwald cycles.Avoid.

Logic Flow: Troubleshooting Low Yield

Troubleshooting Issue Problem: Low Yield CheckLCMS Check LC-MS of Crude Issue->CheckLCMS Branch1 Starting Material Remains? CheckLCMS->Branch1 Branch2 Product formed but low isolated mass? CheckLCMS->Branch2 Sol1 Action: Switch to XPhos/BrettPhos. Degas solvent rigorously. Branch1->Sol1 Sol2 Action: Check pH of aqueous layer. Target pH 4.5-5.0. Use n-Butanol extraction. Branch2->Sol2

Figure 2: Diagnostic decision tree for isolating the root cause of yield loss.

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

  • GuideChem. (n.d.). "4-Methoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride Properties."

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. We will explore the underlying physicochemical properties that govern its solubility and provide practical, step-by-step troubleshooting guides and protocols to ensure successful experimental outcomes.

Section 1: Understanding the Core Chemistry of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid

A thorough understanding of the molecule's structure is paramount to overcoming solubility hurdles. The behavior of this compound in different solvent systems is dictated by its distinct functional groups.

Q1: What are the key structural features of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid that influence its solubility?

4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This dual nature is the primary driver of its complex solubility profile.

  • Acidic Group: The molecule features a benzoic acid moiety. The carboxylic acid group (-COOH) is a weak acid. In its protonated (neutral) form, it is less polar and prefers organic solvents. When deprotonated to its carboxylate form (-COO⁻), it becomes ionic and highly soluble in aqueous media.[1][2] The pKa of the related compound 4-methoxybenzoic acid is approximately 4.47, which serves as a useful reference point.[3]

  • Basic Group: The pyrrolidine ring contains a tertiary amine. This nitrogen atom is a weak base. In its neutral form, it is lipophilic. When protonated (e.g., in an acidic environment), it forms a positively charged ammonium cation, which significantly enhances aqueous solubility.[4] The pyrrolidine motif is frequently incorporated into drug candidates to improve physicochemical properties, including solubility.[4][5][6]

  • Overall Lipophilicity: The benzene ring, methoxy group, and the hydrocarbon portions of the pyrrolidine ring contribute to the molecule's overall lipophilicity, or tendency to dissolve in non-polar, organic solvents.

Q2: How does pH critically impact the solubility of this compound in aqueous solutions?

The solubility of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid in aqueous buffers is highly dependent on pH due to its amphoteric nature.[7] The molecule will exhibit its lowest aqueous solubility at its isoelectric point (pI), the pH at which the net charge is zero.

  • In Acidic Conditions (Low pH): At a pH significantly below the pKa of the carboxylic acid (e.g., pH < 3), the carboxylic acid group is protonated (-COOH) and the pyrrolidine nitrogen is also protonated (-NH⁺-). The net positive charge makes the molecule soluble in aqueous solutions as a cationic salt.

  • In Basic Conditions (High pH): At a pH significantly above the pKa of the pyrrolidinium ion (e.g., pH > 10), the carboxylic acid is deprotonated (-COO⁻) and the pyrrolidine nitrogen is in its neutral state. The net negative charge makes the molecule soluble in aqueous solutions as an anionic salt.[8][9]

  • In Near-Neutral Conditions (Physiological pH): Around neutral pH (e.g., 6.0-8.0), the molecule may exist as a zwitterion (with both a positive and negative charge) or, more likely, be near its isoelectric point where it is least soluble. This is a critical consideration for many biological assays conducted at physiological pH (7.2-7.4), where the compound is prone to precipitation.[10]

Below is a diagram illustrating the pH-dependent forms of the molecule.

G cluster_low_ph Low pH (e.g., pH 2) cluster_neutral_ph Near Isoelectric Point (e.g., pH 7) cluster_high_ph High pH (e.g., pH 11) low_ph_node Predominantly Cationic Form (High Aqueous Solubility) neutral_ph_node Zwitterionic/Neutral Form (Low Aqueous Solubility) low_ph_node->neutral_ph_node Increase pH neutral_ph_node->low_ph_node Decrease pH high_ph_node Predominantly Anionic Form (High Aqueous Solubility) neutral_ph_node->high_ph_node Increase pH high_ph_node->neutral_ph_node Decrease pH

Caption: pH-dependent states and their effect on solubility.

Section 2: Troubleshooting Guides & FAQs

This section addresses common problems encountered during the handling and use of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid in a direct question-and-answer format.

FAQ 1: What is the recommended solvent for preparing a high-concentration stock solution?

For initial stock solutions, water-miscible polar aprotic solvents are generally the best choice. These solvents can typically dissolve the compound at high concentrations, regardless of its protonation state.

SolventRecommended Max. ConcentrationNotes
DMSO ≥ 20 mg/mLThe most common choice. Ensure it is anhydrous (low water content) to prevent degradation.
DMF ≥ 20 mg/mLA suitable alternative to DMSO.
Ethanol Sparingly SolubleMay be useful for some formulations but generally achieves lower concentrations than DMSO or DMF.
Methanol Sparingly SolubleSimilar to ethanol; can be effective for analytical purposes like HPLC.[11]

Important: Always use high-purity, anhydrous solvents to prepare stock solutions for long-term storage. Store stocks at -20°C or -80°C to minimize degradation.

FAQ 2: My compound precipitated when I diluted my DMSO stock into aqueous buffer (e.g., PBS at pH 7.4). Why did this happen and how can I fix it?

This is a very common issue known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[10] The abrupt change in solvent polarity causes the compound to rapidly precipitate. This is especially problematic at neutral pH where 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid has its lowest aqueous solubility.

Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward solution is to lower the target concentration in your aqueous buffer. The desired concentration may simply be above the compound's solubility limit.[10]

  • Modify the Dilution Method: Instead of adding a small volume of DMSO stock directly into the full volume of buffer, try adding the aqueous buffer to the DMSO stock dropwise while vortexing. This more gradual change in solvent polarity can help keep the compound in solution.[10]

  • Incorporate a Co-solvent: Including a small percentage (e.g., 1-5%) of a biocompatible co-solvent in your final aqueous solution can significantly improve solubility.[7][12] Examples include PEG-400 or propylene glycol.

  • Use a Surfactant: Low concentrations of a non-ionic surfactant, such as Tween-80 (e.g., 0.1%), can help form micelles that encapsulate the compound and keep it in solution.

  • Adjust pH (if experimentally permissible): As a last resort, slightly adjusting the pH of your final buffer away from the isoelectric point can increase solubility. However, this may not be suitable for all biological experiments.

The following workflow can guide your troubleshooting process:

G start Precipitation observed upon dilution into aqueous buffer check_conc Is the final concentration above the known solubility limit? start->check_conc lower_conc ACTION: Lower the final working concentration. check_conc->lower_conc Yes modify_dilution ACTION: Modify dilution method (e.g., add buffer to stock slowly). check_conc->modify_dilution No / Unknown end_success Compound is soluble. Proceed with experiment. lower_conc->end_success check_cosolvent Is a co-solvent or surfactant permissible? modify_dilution->check_cosolvent add_cosolvent ACTION: Add 1-5% PEG-400 or 0.1% Tween-80 to buffer. check_cosolvent->add_cosolvent Yes check_ph Is pH adjustment permissible in the assay? check_cosolvent->check_ph No add_cosolvent->end_success adjust_ph ACTION: Prepare stock in acidic/basic solution and carefully neutralize. check_ph->adjust_ph Yes end_fail Solubility issue persists. Consider advanced formulation (e.g., cyclodextrins). check_ph->end_fail No adjust_ph->end_success

Caption: Troubleshooting workflow for compound precipitation.

FAQ 3: I am having issues with precipitation during my HPLC analysis. What could be the cause?

Precipitation in an HPLC system, especially during gradient elution, is often caused by the buffer precipitating out of solution as the concentration of the organic solvent (e.g., acetonitrile, methanol) increases.[13] Inorganic buffers like phosphates are particularly prone to this issue.[11]

Preventative Measures:

  • Know Your Buffer's Limit: Be aware of the maximum organic solvent percentage your buffer can tolerate. For instance, phosphate buffers can precipitate above 80-85% acetonitrile.[13]

  • Lower Buffer Concentration: Use the minimum buffer concentration necessary to achieve good chromatography, typically in the 5-25 mM range.[14]

  • Use Organic-Soluble Buffers: Whenever possible, especially for LC-MS applications, use volatile buffers that are highly soluble in organic solvents, such as ammonium formate or ammonium acetate.[11]

  • Premix Mobile Phases: To ensure buffer compatibility, it's good practice to premix a small amount of your aqueous and organic mobile phases at the highest organic percentage you plan to use. Let it stand and check for any cloudiness or precipitate.[11]

Section 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step methods for handling and solubilizing 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid.

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
  • Preparation: Tare a sterile, amber glass vial on a calibrated analytical balance.

  • Weighing: Carefully weigh 10.0 mg of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid into the vial. Record the exact weight.

  • Solvent Addition: Using a calibrated pipette, add 1.0 mL of anhydrous, high-purity DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex for 1-2 minutes. If necessary, gently warm the vial to 37°C in a water bath to aid dissolution. Visually inspect to ensure all solid material has dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Aqueous Solubility Determination via the Shake-Flask Method

This protocol determines the equilibrium solubility of the compound in a specific buffer.

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Filter the buffer through a 0.22 µm filter.

  • Compound Addition: Add an excess amount of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid to a known volume of the buffer (e.g., 5 mg to 1 mL) in a glass vial. The goal is to have undissolved solid remaining.

  • Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separation: After equilibration, let the vial stand to allow undissolved solid to settle. Alternatively, centrifuge the vial at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.[10]

  • Sampling: Carefully collect a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Quantification: Dilute the supernatant with a suitable solvent (e.g., 50:50 acetonitrile:water) and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV with a standard curve.[15] The resulting concentration is the equilibrium solubility.

Example pH-Solubility Profile (Illustrative Data)

pH of Aqueous BufferExpected SolubilityPredominant Species
2.0HighCationic (Protonated Amine)
4.5ModerateMixed/Zwitterionic
7.4Very LowZwitterionic/Neutral (Near pI)
10.0HighAnionic (Deprotonated Acid)
References
  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • YMC. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. [Link]

  • IJSRP. (2021, April 11). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-methoxy- (CAS 100-09-4). [Link]

  • IJSRP.org. (2021, April 11). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. [Link]

  • IJPSR. (2017, June 1). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. [Link]

  • ResearchGate. (2012, February 24). What are the chances of precipitation in column while using buffers as mobile phase?. [Link]

  • PubChem. (n.d.). 4-Methoxybenzoic Acid. [Link]

  • JAPS. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Springer. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • ResearchGate. (2021, April 11). (PDF) A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • National Center for Biotechnology Information. (2006, November 15). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. [Link]

  • Amazon AWS. (n.d.). Phenolphthalein Indicator in Titrimetric Estimation of Benzoic Acid Solubility and Distribution in Water and Benzene-Buffer Solutions. [Link]

  • Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • PubChemLite. (n.d.). 4-[3-(methoxymethyl)pyrrolidin-1-yl]benzoic acid. [Link]

  • PubChem. (n.d.). 4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid. [Link]

  • ChemBK. (2024, April 10). 4-methoxy-3-(1-piperidinylmethyl)benzoic acid. [Link]

  • imChem. (n.d.). TECHNICAL NOTES. [Link]

  • National Center for Biotechnology Information. (2015, January 5). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]

  • ResearchGate. (2025, August 10). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link]

  • Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents. [Link]

  • NIST. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. [Link]

  • ResearchGate. (n.d.). (PDF) 4-(4-Methoxybenzenesulfonamido)benzoic acid. [Link]

  • MDPI. (2021, May 7). Research on Enhanced Detection of Benzoic Acid Additives in Liquid Food Based on Terahertz Metamaterial Devices. [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

Sources

Optimizing HPLC separation of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid and its metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the HPLC separation, optimization, and troubleshooting for 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid and its primary metabolites. It is designed for analytical chemists and pharmaceutical researchers requiring high-resolution separation of this zwitterionic scaffold.

Molecule Characterization & Method Strategy

Q: What are the critical physicochemical properties I must consider for this separation? A: The core challenge lies in the zwitterionic nature and the specific basicity of the pyrrolidine nitrogen attached to the aromatic ring.

  • Acidic Moiety (C1): The benzoic acid group has a typical pKₐ of ~4.2 – 4.5 . It will be anionic at pH > 5.5.

  • Basic Moiety (C3): The pyrrolidin-1-yl group is an N-aryl tertiary amine (aniline-like).[1] Unlike aliphatic pyrrolidines (pKₐ ~11), the conjugation with the benzene ring lowers the pKₐ significantly to the 3.0 – 5.0 range .

  • Implication: At neutral pH (7.0), the molecule is likely a mono-anion (COO⁻ / N_neutral).[1] At acidic pH (< 2.5), it is a cation (COOH / NH⁺).

Q: Which column chemistry is recommended? A:

  • Primary Recommendation (C18 with Polar Embedding): Use a column like the Waters XBridge BEH C18 or Phenomenex Kinetex Polar C18. The polar-embedded group shields silanols, reducing tailing caused by the basic nitrogen.

  • Alternative (PFP - Pentafluorophenyl): If separating positional isomers or desmethyl metabolites is difficult, a PFP column offers unique selectivity via

    
     interactions with the electron-rich aromatic ring.[1]
    
Metabolic Profiling & Separation Logic

Q: What are the expected metabolites and how do they resolve relative to the parent? A: You must anticipate three primary metabolic pathways. Their chromatographic behavior (on Reverse Phase C18) is predictable based on polarity shifts:

Metabolite TypeModificationPolarity ShiftRetention Shift (vs Parent)
N-Oxide Oxidation of Pyrrolidine NHigh IncreaseElutes Earlier (Significant)
O-Desmethyl Loss of Methyl at C4 (Phenol)Moderate IncreaseElutes Earlier (Slight)
Hydroxylation OH addition to PyrrolidineModerate IncreaseElutes Earlier
Glucuronide Conjugation at COOHVery High IncreaseElutes Much Earlier
Visualizing the Metabolic Pathway

The following diagram outlines the metabolic tree and the expected polarity shifts influencing HPLC elution order.

MetabolicPathway cluster_elution Reverse Phase Elution Order (C18) Parent Parent Drug (4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid) [Ref: Moderate Lipophilicity] NOxide N-Oxide Metabolite (Polarity: High) [Elutes Early] Parent->NOxide CYP450 / FMO (N-Oxidation) Desmethyl O-Desmethyl Metabolite (Phenolic, Acidic) [Elutes slightly before Parent] Parent->Desmethyl CYP450 (O-Demethylation) Hydroxy Hydroxy-Pyrrolidine (Regioisomers) [Elutes Early] Parent->Hydroxy CYP450 (Aliphatic Hydroxylation)

Caption: Predicted metabolic pathways and relative elution order on Reverse Phase HPLC. N-oxides and hydroxylated metabolites elute earliest due to increased polarity.[1]

Troubleshooting & Optimization Guide
Issue 1: Peak Tailing of the Parent Compound

Symptom: The parent peak shows an asymmetry factor (


) > 1.5.
Root Cause:  Interaction between the positively charged nitrogen (if pH < 5) and residual silanols on the silica surface.

Troubleshooting Protocol:

  • Check Mobile Phase pH:

    • Low pH Method:[1] Ensure pH is < 2.5 (using 0.1% Formic Acid or TFA). This fully protonates the acid (COOH) and base (NH⁺), but suppresses silanol ionization (Si-OH).

    • High pH Method:[1] Switch to pH 8.5 – 9.5 (using Ammonium Bicarbonate). This ensures the nitrogen is deprotonated (neutral) and the acid is ionized (COO⁻). Note: Requires a high-pH stable column (e.g., BEH or Hybrid silica).[1]

  • Add Ion-Pairing Agent: If using low pH, add 5-10 mM Ammonium Formate or 0.05% TFA .[1] The trifluoroacetate anion pairs with the cationic amine, improving shape.

Issue 2: Co-elution of O-Desmethyl and Parent

Symptom: The phenol metabolite (O-desmethyl) merges with the parent peak.[1] Root Cause: Both compounds have similar hydrophobic cores. The loss of a methyl group (-CH₃) is a small change in lipophilicity.

Optimization Steps:

  • Change Selectivity (Methanol vs. Acetonitrile): Switch the organic modifier. Methanol often provides better selectivity for protic differences (like Phenol vs. Methoxy) due to hydrogen bonding capabilities.

  • Optimize Gradient Slope: Flatten the gradient around the elution time.

    • Current: 5% to 95% B over 10 min.

    • Optimized: 20% to 40% B over 10 min (Isocratic hold if necessary).

Troubleshooting Decision Tree

Follow this logic flow to resolve peak shape and retention issues.

Troubleshooting Start Problem Identified IssueType Select Issue Type Start->IssueType Tailing Peak Tailing (As > 1.5) IssueType->Tailing Drift Retention Time Drift IssueType->Drift Resolution Poor Resolution (Parent/Metabolite) IssueType->Resolution CheckpH Check Mobile Phase pH Tailing->CheckpH CheckEquil Check Column Equilibration Drift->CheckEquil Gradient Action: Flatten Gradient Slope (e.g., 2% change/min) Resolution->Gradient Selectivity Action: Switch MeOH/ACN or use PFP Column Resolution->Selectivity LowPH Is pH < 2.5? CheckpH->LowPH AddTFA Action: Add 0.05% TFA or Switch to Hybrid Column LowPH->AddTFA Yes HighPH Action: Switch to pH 9.0 (Ammonium Bicarbonate) LowPH->HighPH No (Mid pH) Zwitterion Zwitterion Effect: Small pH changes cause large RT shifts CheckEquil->Zwitterion BufferStr Action: Increase Buffer Conc. (10mM -> 25mM) Zwitterion->BufferStr

Caption: Decision matrix for troubleshooting peak tailing, retention drift, and resolution issues specific to zwitterionic analytes.

Recommended Experimental Protocols
Protocol A: High-Resolution LC-MS Compatible Method

This method is optimized for identifying the N-oxide and Desmethyl metabolites alongside the parent.[1]

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Temperature: 40°C

  • Flow Rate: 0.4 mL/min[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)[1]

  • Mobile Phase B: Acetonitrile

  • Gradient Profile:

Time (min)% Mobile Phase BEvent
0.05Initial Equilibration
1.05Load/Desalt
8.040Separation of Metabolites
10.095Wash Lipophilic Impurities
12.095Hold
12.15Re-equilibration
Protocol B: Chiral Separation (If Applicable)

If the pyrrolidine ring is substituted (creating a chiral center) or if you are separating enantiomeric metabolites:

  • Column: Chiralpak AGP (Alpha-1-acid glycoprotein) or Chiralpak IG.[1]

  • Mobile Phase: 10 mM Ammonium Acetate (pH 7.0) / Isopropanol (90:10).

References
  • Dolan, J. W. (2021). Troubleshooting Peak Tailing in Reversed-Phase HPLC. LCGC North America. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • PubChem. (2025).[2] 4-Methoxybenzoic acid: Chemical Properties and pKa Data. National Library of Medicine. Link

  • Agilent Technologies. (2023). Tips and Tricks of HPLC System Troubleshooting: Basic Compounds. Link

  • Chiba, J., et al. (2006).[3] 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist.[1][3] Chem Pharm Bull.[3] (Source for structural analogues and synthetic pathways). Link

Sources

Technical Support Center: Synthesis & Purification of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic Acid

[1]

Current Status: Online Role: Senior Application Scientist Topic: Impurity Profiling & Troubleshooting Guide Reference ID: CAS 1185058-72-3 (Analog/Scaffold Context)[1]

Introduction: The Criticality of the 3-Position

You are likely synthesizing 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid as a scaffold for kinase inhibitors or GPCR ligands.[1] The introduction of the saturated nitrogen heterocycle (pyrrolidine) at the meta position relative to the carboxyl group—and ortho to the methoxy group—presents a specific steric and electronic challenge.[1]

The electron-donating methoxy group deactivates the ring toward Nucleophilic Aromatic Substitution (

1Palladium-Catalyzed Buchwald-Hartwig Amination11

This guide is structured to troubleshoot these specific failure modes.

Module 1: Synthetic Route & Impurity Origins

To fix the impurities, we must first define where they come from.[1] We recommend the Ester-Protection Route over the Direct Acid Route to prevent catalyst poisoning.

Recommended Workflow (The "Ester Route")
  • Substrate: Methyl 3-bromo-4-methoxybenzoate.[1]

  • Coupling: Pd-catalyzed amination with Pyrrolidine.

  • Hydrolysis: Saponification (LiOH/NaOH) to yield the free acid.

Impurity Map
Impurity TypeChemical IdentityOrigin/Cause
Impurity A Methyl 4-methoxybenzoate (Des-bromo ester)Protodehalogenation:

-hydride elimination from the amine or solvent (reductive elimination of Pd-H).[1]
Impurity B Methyl 3-bromo-4-methoxybenzoate (Starting Material)Stalled Cycle: Incomplete oxidative addition or catalyst death (oxidation of phosphine ligand).[1]
Impurity C Biaryl Dimer Homocoupling: Disproportionation of the oxidative addition complex.
Impurity D Residual Palladium Leaching: Inefficient scavenging after the coupling step.

Module 2: Troubleshooting Guides (Q&A Format)

Scenario 1: The "Des-Bromo" Dead End

User Report: "I am seeing a significant peak (M-79/81) in my LCMS that corresponds to the loss of bromine, but no pyrrolidine attachment. It's about 15% of my mixture."

Technical Diagnosis: You are experiencing Protodehalogenation . This occurs when the Palladium(II) intermediate undergoes reductive elimination with a hydride instead of the amine.[1] The hydride source is often the solvent (if alcoholic) or moisture.[1]

Actionable Protocol:

  • Solvent Switch: If you are using isopropanol or ethanol, stop.[1] Switch to Toluene or 1,4-Dioxane .[1] These aprotic solvents prevent hydride transfer.[1]

  • Water Control: This reaction is water-sensitive.[1] Ensure your base (

    
     or 
    
    
    ) is anhydrous.[1] Flame-dry your glassware.[1]
  • Ligand Selection: Switch to a bulky, electron-rich ligand like RuPhos or BrettPhos .[1] These facilitate the reductive elimination of the bulky pyrrolidine faster than the side-reaction can occur.[1]

Scenario 2: The Stalled Reaction

User Report: "My reaction stalls at 60% conversion. Adding more catalyst doesn't push it further.[1] I still have unreacted Aryl Bromide."

Technical Diagnosis: This is likely Catalyst Poisoning or Ligand Oxidation . Pyrrolidine is a secondary amine and is a good nucleophile, but if the catalyst dies, the reaction stops.[1] If you are using the free acid substrate, the carboxylate is binding to the Pd and killing the cycle.[1]

Actionable Protocol:

  • Substrate Check: Are you using the free acid (3-bromo-4-methoxybenzoic acid)? Convert to the Methyl Ester first. The free carboxylate shuts down Pd catalysis.

  • Oxygen Exclusion: Degas your solvent by sparging with Argon for 20 minutes before adding the catalyst. Pd(0) is extremely sensitive to

    
     in solution.[1]
    
  • Base Strength: If using

    
     (weak base) in Dioxane, switch to NaOtBu  (strong base) in Toluene at 80°C. The stronger base facilitates the deprotonation of the amine-Pd complex.[1]
    
Scenario 3: Palladium Contamination in Final Product

User Report: "The product is grey/brown, and ICP-MS shows >500 ppm Palladium. Recrystallization isn't cleaning it up."

Technical Diagnosis: Amino-benzoic acids are excellent ligands for metals.[1] The pyrrolidine nitrogen and the carboxylate are chelating the residual Palladium, dragging it through standard workups.[1]

Actionable Protocol:

  • The "Thiol" Wash: During the workup of the ester intermediate (before hydrolysis), wash the organic layer with 0.5M Aqueous Cysteine or Thiourea .[1] These have a higher affinity for Pd than your product does.

  • Solid Phase Scavenging: Treat the reaction mixture (post-filtration) with SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin for 2 hours at 50°C.

  • Final Step: Only hydrolyze to the acid after the Pd has been removed from the ester.

Module 3: Visualization of Logic & Pathways

Figure 1: Reaction Pathway & Impurity Nodes

Caption: Logical flow of the Buchwald-Hartwig synthesis showing where specific impurities (Des-bromo, Dimer) branch off from the main catalytic cycle.[1]

GSMStart: Methyl 3-bromo-4-methoxybenzoateCatPd Catalyst CycleSM->CatOxidative Addn.Imp_SMImpurity B: Residual SM(Stalled Rxn)SM->Imp_SMCat. DeathProd_EsterProduct EsterCat->Prod_EsterReductive Elim.(Success)Imp_DesImpurity A: Des-Bromo(Protodehalogenation)Cat->Imp_DesHydride Source(Failure)Imp_DimerImpurity C: Dimer(Homocoupling)Cat->Imp_DimerDisproportionation(Failure)Final_AcidTarget: Free AcidProd_Ester->Final_AcidLiOH / H2O(Saponification)

[1]

Figure 2: Troubleshooting Decision Tree

Caption: Step-by-step diagnostic flow for resolving low yields or high impurity levels.

GStartProblem DetectedCheck_SMIs SM remaining?Start->Check_SMCheck_DesIs Des-Bromo forming?Start->Check_DesCheck_ColorProduct Colored/High Pd?Start->Check_ColorAction_O2Action: Degas SolventsCheck Ligand OxidationCheck_SM->Action_O2Yes (Cat. Death)Action_BaseAction: Switch Base(Cs2CO3 -> NaOtBu)Check_SM->Action_BaseYes (Slow Kinetics)Action_SolvAction: Remove AlcoholsUse Anhydrous TolueneCheck_Des->Action_SolvYes (Hydride Transfer)Action_ScavAction: Use SiliaMetSThiol ScavengerCheck_Color->Action_ScavYes

Module 4: Validated Experimental Protocol

Objective: Synthesis of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid (via Methyl Ester).

Step 1: Buchwald-Hartwig Coupling[1][2]
  • Charge: To a dried reaction vial, add Methyl 3-bromo-4-methoxybenzoate (1.0 equiv),

    
      (2.0 equiv), and RuPhos  (0.04 equiv).
    
  • Catalyst: Add

    
      (0.02 equiv).
    
  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Reagent: Add Pyrrolidine (1.2 equiv).

  • Cycle: Sparge with Nitrogen for 10 mins. Seal. Heat to 100°C for 16 hours.

  • Workup: Cool. Filter through Celite.[1] Concentrate.

  • Purification (Crucial): Flash chromatography (Hexane/EtOAc). Isolate the Ester Intermediate .

Step 2: Saponification
  • Dissolve Ester in THF:MeOH:Water (3:1:1) .

  • Add LiOH·H2O (3.0 equiv).[1] Stir at RT for 4 hours.

  • Workup: Acidify to pH 4 with 1M HCl. The product, 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid , will precipitate.[1] Filter and wash with cold water.

References

  • Buchwald-Hartwig Amination of Aryl Halides

    • Title: "The Palladium-Catalyzed Amination of Aryl Halides."[2][3]

    • Source:Accounts of Chemical Research, 1998, 31(12), 805–818.[1]

    • URL:[Link][1]

  • Ligand Selection (RuPhos/BrettPhos)

    • Title: "A Simple and Reliable Method for the Pd-Catalyzed Amin
    • Source:Journal of the American Chemical Society, 2008, 130(21), 6686–6687.[1]

    • URL:[Link][1]

  • Impurity Management (Protodehalogenation)

    • Title: "Understanding and minimizing protodehalogenation in Pd-c
    • Source:Chemical Science, 2013, 4, 1262-1267.[1]

    • URL:[Link]

  • Purification of Amphoteric Compounds

    • Title: "Separation and Refining of Amino acids."[4][5][6][7]

    • Source:Diaion Technical Manual (Mitsubishi Chemical).
    • URL:[Link][1]

Troubleshooting low bioactivity of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid in assays

[1]

Status: Operational Ticket ID: BIO-TRBL-4M3P Subject: Troubleshooting Low Bioactivity in Biochemical and Cellular Assays Assigned Specialist: Senior Application Scientist, Lead Discovery Group[1]

Executive Summary

You are likely encountering low bioactivity with 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid due to one of two critical failure modes: aqueous precipitation (the "crash-out" effect) or membrane impermeability (the "charge" effect).[1]

This compound acts as an amphiphilic anion at physiological pH. While the pyrrolidine ring adds lipophilicity, the benzoic acid moiety creates a distinct charge barrier. This guide synthesizes physicochemical analysis with practical troubleshooting protocols to isolate and resolve the root cause of your assay failure.

Part 1: Diagnostic Flowchart

Before altering your assay, determine the failure point using this logic flow.

TroubleshootingFlowStartSTART: Low Bioactivity ObservedAssayTypeIdentify Assay TypeStart->AssayTypeBiochemBiochemical / Enzyme Assay(Cell-Free)AssayType->BiochemCellBasedCell-Based Assay(Intact Cells)AssayType->CellBasedCheckSolubilityStep 1: Check Solubility(Is it crashing out?)Biochem->CheckSolubilityCheckPermStep 1: Permeability Barrier(The Anion Problem)CellBased->CheckPermNephelometryPerform Nephelometryor Spin-Down TestCheckSolubility->NephelometrySolubleSolubleNephelometry->SolubleLow ScatterInsolublePrecipitate FoundNephelometry->InsolubleHigh ScatterInterferenceStep 2: Check Interference(Chelation/Aggregation)Soluble->InterferenceFixSolubilityAction: Add 0.01% Triton X-100or Reduce Conc.Insoluble->FixSolubilityChargeStateAt pH 7.4, Compound isNegatively Charged (COO-)CheckPerm->ChargeStateProdrugAction: Synthesize Methyl Ester(Prodrug Strategy)ChargeState->Prodrug

Figure 1: Decision matrix for isolating bioactivity failures based on assay format.[1]

Part 2: Critical Failure Modes & Solutions
Issue #1: The "Crash-Out" (Solubility Failure)

Symptom: Variable IC50 values, flat dose-response curves, or visible turbidity.[1] Mechanism: This molecule contains a lipophilic core (phenyl + pyrrolidine) and a hydrophilic head (carboxylic acid).[1]

  • In DMSO (Stock): The compound is fully soluble.[1]

  • In Aqueous Buffer (Assay): Upon dilution, the hydration shell may fail to form fast enough around the hydrophobic pyrrolidine region, causing micro-aggregates. This is exacerbated if the pH is below 5 (where the acid protonates, losing its solubilizing charge).

Protocol: The "Spin-Down" Verification If you lack a nephelometer, use this centrifugation method to verify soluble concentration.

  • Prepare: Make your top assay concentration (e.g., 100 µM) in assay buffer (with max 1% DMSO).

  • Incubate: Let stand for 60 minutes at room temperature (mimicking assay time).

  • Split: Divide the sample into two aliquots: "Total" and "Supernatant."

  • Spin: Centrifuge the "Supernatant" aliquot at 14,000 x g for 15 minutes to pellet aggregates.

  • Analyze: Measure UV absorbance (280 nm) or LC-MS peak area of both "Total" and "Supernatant."

  • Calculate:

    
    [1]
    
    • Result: If <80%, your compound is precipitating. Add 0.01% Triton X-100 or 0.05% Tween-20 to the buffer.

Issue #2: The "Charge Block" (Permeability Failure)

Symptom: Potent in enzyme assays (


1Mechanism:


1

1
  • Net Charge: -1 (Anionic).[1]

  • Consequence: Passive diffusion through the lipophilic cell membrane is blocked by the negative charge.

Data Comparison: Ionization States

ParameterpH 2.0 (Stomach/Acid)pH 7.4 (Cytosol/Media)Membrane Permeability
Carboxylic Acid Neutral (

)
Anionic (

)
High only at low pH
Pyrrolidine N Protonated (

)
Neutral (

)
Moderate
Net Charge +1 (Cation)-1 (Anion)Poor (at pH 7.4)

Solution: The Prodrug Strategy If cell entry is required, you must mask the charge.

  • Esterification: Synthesize the methyl ester or ethyl ester analog.

    • Why: Esters are neutral and lipophilic. They cross the membrane via passive diffusion.

    • Activation: Intracellular esterases hydrolyze the ester back to the active acid form.

  • Verification: Run a parallel assay with the ester analog. If bioactivity is restored, permeability was the barrier.

Issue #3: Assay Interference (Chelation & Aggregation)

Symptom: Steep Hill slopes (> 2.[1]0) or "bell-shaped" concentration curves.[1] Mechanism:

  • Chelation: The ortho-methoxy and carboxylic acid motif can form a bidentate chelation site.[1] If your target is a metalloenzyme (e.g., MMPs, HDACs), the compound may strip the metal ion rather than binding the active site.

  • Aggregation: At high concentrations, the compound may form colloidal aggregates that sequester the enzyme non-specifically.

Protocol: The Detergent Test To rule out aggregation-based promiscuity:

  • Run the dose-response curve in standard buffer.

  • Run the curve again in buffer supplemented with 0.01% Triton X-100 (freshly prepared).

  • Interpretation:

    • If potency persists with detergent: True binder.[1]

    • If potency disappears with detergent: Aggregator (False Positive).[1]

Part 3: Frequently Asked Questions (FAQ)

Q: Can I increase DMSO concentration to fix the solubility? A: Proceed with caution. While increasing DMSO from 0.1% to 1.0% helps solubility, many cellular targets (especially kinases and ion channels) are sensitive to DMSO > 0.5%.[1] Always run a "DMSO-only" vehicle control to ensure the solvent isn't killing your cells.

Q: Why does the compound work in my binding assay but not my functional assay? A: Binding assays often use membrane fractions or purified proteins where the barrier of the cell membrane is removed. If it binds there but fails in whole cells, the issue is almost certainly permeability (see Issue #2).

Q: Is the pyrrolidine ring unstable? A: Generally, N-aryl pyrrolidines are stable.[1] However, they can be susceptible to oxidation over long periods in solution. Ensure your DMSO stock is stored at -20°C or -80°C, protected from light and moisture. If the stock has turned yellow/brown, check purity via LC-MS.

References
  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006).[1] Profiling drug-like properties: assays and interpretations. Current Opinion in Chemical Biology.

  • Shoichet, B. K. (2006).[1] Screening in a spirit of haunting: the artifact of promiscuous aggregation. Drug Discovery Today.

  • PubChem. (n.d.).[1][2] 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid Compound Summary. National Library of Medicine.

Technical Support Center: Chiral Separation of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the method development and troubleshooting of the chiral separation of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and solutions to common challenges encountered during the separation of this and structurally similar acidic molecules.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions that often arise during the initial stages of method development for chiral separations of acidic compounds.

Q1: What is the most critical first step in developing a chiral separation method for an acidic analyte like 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid?

A1: The most crucial initial step is the selection of the appropriate Chiral Stationary Phase (CSP). For acidic compounds, anion-exchanger CSPs are often the most effective.[1][2] These CSPs, such as those derived from quinine or quinidine, provide specific enantioselectivity for acidic analytes.[1][2] The primary recognition mechanism involves an ionic interaction between the protonated chiral selector on the stationary phase and the deprotonated acidic analyte.[1][2] A screening of different CSPs is the most effective approach to finding a suitable column.[3][4]

Q2: Which chromatographic mode, HPLC or SFC, is more suitable for separating the enantiomers of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid?

A2: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are viable techniques for this separation.[2] HPLC is a well-established technique with a wide variety of available columns and mobile phases.[2][5] SFC, on the other hand, offers advantages such as faster analysis times, reduced solvent consumption, and often complementary selectivity to HPLC.[6] The choice between HPLC and SFC may depend on available instrumentation, desired throughput, and the specific separation performance achieved during initial screening.

Q3: Why are mobile phase additives necessary for the chiral separation of acidic compounds?

A3: Mobile phase additives play a critical role in controlling the ionization state of both the analyte and the chiral selector on the stationary phase, which is essential for achieving separation.[3][7][8] For acidic analytes on anion-exchange CSPs, a weakly acidic mobile phase (pH 4-7) is typically used to ensure the analyte is deprotonated (anionic) and the chiral selector is protonated (cationic), facilitating the necessary ionic interaction for chiral recognition.[2] Common acidic additives include formic acid, acetic acid, or trifluoroacetic acid (TFA).[7][8] In some cases, a salt like ammonium formate or ammonium acetate is also added to control ionic strength and improve peak shape.[1]

Q4: How do I prepare my sample of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid for injection?

A4: Proper sample preparation is vital to prevent issues like peak distortion and column damage.[9] The sample should be dissolved in a solvent that is compatible with the mobile phase.[9] Ideally, the sample solvent should be the mobile phase itself or a weaker solvent.[9] Injecting a sample dissolved in a much stronger solvent than the mobile phase can lead to peak fronting or splitting.[9] It is also highly recommended to filter all samples through a 0.2 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column frit.[10]

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Poor or No Enantiomeric Resolution

Symptoms:

  • A single, unresolved peak.

  • Two co-eluting or partially overlapping peaks with a resolution (Rs) value less than 1.5.

Possible Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient stereospecific interactions with the enantiomers.

    • Solution: Screen a variety of CSPs. For acidic compounds, prioritize anion-exchange columns (e.g., quinine or quinidine-based).[1][2] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) also have broad applicability and should be included in the screening.[3][4][11]

  • Suboptimal Mobile Phase Composition: The mobile phase composition significantly influences selectivity.

    • Solution:

      • Vary the Organic Modifier: Systematically alter the type and percentage of the organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile).[3]

      • Adjust Additive Concentration: Optimize the concentration of the acidic additive (e.g., formic acid, acetic acid). A typical starting concentration is 0.1% (v/v).[3][7]

      • Introduce a Salt: Adding a salt like ammonium formate can sometimes enhance resolution by modifying the ionic strength of the mobile phase.[1]

  • Incorrect Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Solution: Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C).[3] Lower temperatures often, but not always, improve resolution.

  • High Flow Rate: A high flow rate may not allow sufficient time for the enantiomers to interact with the CSP.

    • Solution: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves.[3]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks with a tailing factor > 1.5 or a fronting factor < 0.8.

Possible Causes & Solutions:

  • Secondary Interactions: Unwanted interactions between the acidic analyte and the silica support of the CSP can cause peak tailing.

    • Solution: Add or adjust the concentration of an acidic modifier (e.g., TFA, formic acid) in the mobile phase.[3] This helps to suppress the ionization of residual silanol groups on the silica surface.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase.

    • Solution: Reduce the sample concentration or the injection volume.[3]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Dissolve the sample in the mobile phase or a solvent of similar or weaker eluotropic strength.[9]

  • Column Contamination: Accumulation of strongly retained impurities on the column can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent as recommended by the manufacturer.[9] If the problem persists, consider replacing the guard column or the analytical column.

Problem 3: High Backpressure

Symptoms:

  • The system pressure is significantly higher than normal for the given method conditions.

Possible Causes & Solutions:

  • Blocked Frit: Particulate matter from the sample or mobile phase may have clogged the inlet frit of the column or guard column.

    • Solution:

      • First, try back-flushing the column (reversing the flow direction) at a low flow rate, disconnected from the detector.[9]

      • If back-flushing doesn't resolve the issue, replace the guard column.

      • As a last resort, the inlet frit of the analytical column may need to be replaced, though this carries a risk of disturbing the packed bed.[9]

  • Precipitation in the System: The mobile phase components may not be fully miscible, or the sample may be precipitating upon injection into the mobile phase.

    • Solution: Ensure all mobile phase components are miscible and that the sample is fully soluble in the mobile phase.[10] Always filter your samples.

  • Column Damage: In rare cases, the packed bed of the column may have collapsed due to excessive pressure or harsh solvent changes.

    • Solution: If other troubleshooting steps fail, the column may be irreversibly damaged and require replacement.[9]

III. Experimental Protocols & Workflows

A. Initial Method Screening Strategy

This protocol outlines a systematic approach to screen for initial separation conditions.

1. Column Selection:

  • Select a minimum of three to four chiral columns with different selectivities. A recommended starting set includes:
  • An anion-exchange CSP (e.g., CHIRALPAK QN-AX).[1]
  • Two different polysaccharide-based CSPs (e.g., one cellulose-based and one amylose-based).[4][11]

2. Mobile Phase Screening:

  • Prepare a set of mobile phases for both HPLC and SFC screening.
Chromatographic ModeMobile Phase SystemAdditive (Typical)
HPLC (Normal Phase)n-Hexane / Alcohol (Ethanol or Isopropanol)0.1% TFA or Acetic Acid
HPLC (Reversed Phase)Acetonitrile or Methanol / Water or Buffer0.1% Formic Acid
SFCCO2 / Methanol (or other alcohol co-solvent)0.1-0.5% Formic Acid and/or Ammonium Formate

3. Screening Protocol:

  • Equilibrate the first column with the initial mobile phase for at least 20 column volumes.
  • Inject a small volume of the racemic standard of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid.
  • Run a gradient elution to get a general idea of the retention time. For SFC, a typical gradient is 5% to 50% co-solvent over 10 minutes.[1]
  • Repeat for each column and mobile phase combination.
  • Evaluate the screening data for any promising partial or full separations.
B. Method Optimization Workflow

Once a promising set of conditions (CSP and mobile phase) is identified from the screening, the following workflow can be used for optimization.

G cluster_0 Method Optimization Workflow Start Initial Separation Found (Rs > 0.8) Optimize_MP Optimize Mobile Phase - % Organic Modifier - Additive Concentration Start->Optimize_MP Optimize_Temp Vary Column Temperature (e.g., 15°C, 25°C, 40°C) Optimize_MP->Optimize_Temp Optimize_Flow Adjust Flow Rate (e.g., 0.5 - 1.5 mL/min) Optimize_Temp->Optimize_Flow Check_Rs Resolution > 1.5? Optimize_Flow->Check_Rs Check_Rs->Optimize_MP No, but promising Success Method Optimized Check_Rs->Success Yes Failure Re-screen with Different CSPs/Modes Check_Rs->Failure No, resolution poor

Caption: Workflow for optimizing a chiral separation method.

C. Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common issues.

G cluster_1 Troubleshooting Guide Problem Identify Problem No_Sep No or Poor Resolution Problem->No_Sep Bad_Peak Peak Tailing/Fronting Problem->Bad_Peak High_P High Backpressure Problem->High_P Change_CSP Screen Different CSPs No_Sep->Change_CSP Change_MP Optimize Mobile Phase (Solvent/Additive) No_Sep->Change_MP Adjust_Additive Adjust Additive Conc. Bad_Peak->Adjust_Additive Check_Load Reduce Sample Load Bad_Peak->Check_Load Check_Solvent Check Sample Solvent Bad_Peak->Check_Solvent Backflush Backflush Column High_P->Backflush Change_Temp_Flow Adjust Temp & Flow Rate Change_MP->Change_Temp_Flow Replace_Guard Replace Guard Column Backflush->Replace_Guard Check_System Check for Blockages Replace_Guard->Check_System

Caption: Decision tree for troubleshooting common chiral separation issues.

IV. References

  • Zhang, T., Nguyen, D., Franco, P., & Vollmer, M. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies. Retrieved from

  • Zhang, T., Nguyen, D., & Franco, P. (n.d.). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International. Retrieved from

  • BenchChem. (n.d.). Chiral HPLC Separation of Chroman Enantiomers: A Technical Support Center. Retrieved from

  • Daicel Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from

  • Waters Corporation. (n.d.). SFC Columns for Chiral & Achiral Separations. Retrieved from

  • Nourry, A. (n.d.). Study on the Variation in Optimal Conditions for Chiral SFC Separations Using Different Polysaccharide Based Stationary Phases. HPLC. Retrieved from

  • Regalado, E. L., & Welch, C. J. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Retrieved from

  • CHROMSERVIS. (n.d.). Handling chiral columns. Retrieved from

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. Retrieved from

  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from

  • MilliporeSigma. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Retrieved from

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from

  • Orochem. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from

  • Wikipedia. (n.d.). Chiral column chromatography. Retrieved from

  • Meričko, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved from

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from

  • Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from

  • Astec. (n.d.). Chiral LC-MS-MS. Chromatography Today. Retrieved from

Sources

Increasing the sensitivity of LC-MS/MS for 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: LC-MS/MS Method Development Ticket Reference: #4M3P-SENS-001 Topic: Sensitivity Enhancement for 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Analyte Profile

Before troubleshooting, we must understand the "personality" of your molecule. 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid is an amphoteric compound (zwitterion).

  • Acidic Domain: Benzoic acid moiety (pKa ~4.2).

  • Basic Domain: Pyrrolidine ring (pKa ~9.5).

  • The Challenge: At neutral pH, this molecule exists primarily as a zwitterion (COO⁻ / NH⁺). This state often results in poor retention on C18 columns (leading to ion suppression near the void volume) and reduced ionization efficiency in the gas phase.

Module 1: Ionization & Source Optimization

User Issue: "I am seeing very low signal intensity in ESI+ mode. Should I switch to Negative mode?"

Technical Diagnosis: While the pyrrolidine nitrogen suggests ESI+ (protonation), the benzoic acid group can significantly delocalize charge in ESI- (deprotonation). Zwitterions often suffer from "charge cancellation" in the droplet phase, reducing the net charge available for detection.

Troubleshooting Protocol: The "pH Swing" Test Do not guess; empirically determine the ionization preference by forcing the molecule into a single charged state using mobile phase pH.

  • Prepare Two Mobile Phases:

    • Acidic (pH 3.0): 0.1% Formic Acid. (Forces molecule to Cationic state: COOH / NH⁺).

    • Basic (pH 9.0): 10mM Ammonium Bicarbonate. (Forces molecule to Anionic state: COO⁻ / N).

  • Infusion Test: Infuse the standard (1 µg/mL) directly into the source while toggling polarity.

    • Hypothesis: ESI+ at Acidic pH will likely yield the highest sensitivity because the pyrrolidine is a strong proton acceptor. However, if background noise in ESI+ is high, ESI- at Basic pH might offer a better Signal-to-Noise (S/N) ratio despite lower absolute signal.

Critical Source Parameters:

  • Desolvation Temperature: Zwitterions are highly solvated. Increase desolvation temp (e.g., 450°C–550°C) to strip the hydration shell.

  • Cone Voltage: Perform a ramp. Pyrrolidine rings can be fragile; too high energy may fragment the source ion [M+H]⁺ before it enters the quad.

Module 2: Chromatography (The Zwitterion Problem)

User Issue: "My peaks are broad and tailing on my C18 column. Retention is inconsistent."

Technical Diagnosis: On a standard C18 column at neutral pH, your analyte is zwitterionic and highly polar, leading to poor interaction with the hydrophobic stationary phase. This causes it to elute in the "suppression zone" (void volume) where salts and unretained matrix components kill your signal.

Solution: The Orthogonal Approach You have two robust options to fix retention and peak shape.

Option A: HILIC (Hydrophilic Interaction Liquid Chromatography)[1][2][3][4][5]
  • Why: HILIC is designed for polar/zwitterionic compounds.[1][2] It retains the analyte based on polarity, moving it away from the suppression zone.

  • Phase: Zwitterionic HILIC (e.g., ZIC-HILIC) or Bare Silica.[3]

  • Mobile Phase: High Organic (90% ACN) starting gradient.

  • Mechanism: The water-rich layer on the silica surface solvates the polar charges of your analyte, providing excellent retention and sharp peaks.

Option B: High pH Reversed-Phase
  • Why: By raising pH to >10 (using Ammonium Hydroxide), you deprotonate the pyrrolidine (becoming neutral) and ionize the acid (COO⁻). While this makes it ionic, the neutralization of the basic nitrogen prevents "secondary interactions" with silanols on the column, often fixing tailing.

  • Requirement: You must use a high-pH stable C18 column (e.g., Hybrid particle technology).

Comparison Table: Column Selection Strategy

FeatureC18 (Acidic pH)C18 (High pH)HILIC (Zwitterionic)
Analyte State Cationic (NH⁺)Anionic (COO⁻)Zwitterionic
Retention Low to ModerateModerateHigh
Peak Shape Often TailingSharpSharp
MS Sensitivity Moderate (High water %)GoodExcellent (High organic %)

Module 3: Sample Preparation (Reducing the Noise)

User Issue: "I have adequate signal in solvent standards, but I lose 90% of my signal when I spike into plasma."

Technical Diagnosis: This is classic Matrix Effect (Ion Suppression) .[4] Your analyte (likely eluting early on C18) is co-eluting with Phospholipids (PLs). PLs compete for charge in the ESI droplet and "win," rendering your analyte invisible.

The Fix: Phospholipid Removal Protein Precipitation (PPT) is insufficient here because it does not remove phospholipids.

Recommended Workflow: Supported Liquid Extraction (SLE) SLE is ideal for this molecule because you can manipulate pH to drive the analyte into the organic phase while leaving phospholipids behind.

Step-by-Step SLE Protocol:

  • Pre-treatment: Dilute Plasma 1:1 with 1% Formic Acid (aq) .

    • Logic: This protonates the pyrrolidine, making the molecule cationic? Wait. For SLE/LLE, we usually want the molecule neutral.

    • Correction: Since it is a zwitterion, we have a problem. At Acidic pH, it is Cationic. At Basic pH, it is Anionic. It has no purely neutral state.

    • Advanced Move: Use Salting Out Liquid-Liquid Extraction (SALLE) or a specialized Mixed-Mode Strong Cation Exchange (MCX) SPE .

Revised Protocol: MCX SPE (Mixed-Mode Cation Exchange)

  • Load: Acidify plasma (pH 3). Analyte is Positively charged (NH⁺). Load onto MCX cartridge.

  • Wash 1: 1% Formic Acid (Removes proteins/salts).

  • Wash 2: 100% Methanol (Removes neutral lipids/phospholipids). Analyte stays bound by ionic interaction.

  • Elute: 5% Ammonium Hydroxide in Methanol. (Deprotonates the amine, breaking the ionic bond).

Module 4: Visualization & Logic Flow

Figure 1: Method Development Decision Matrix This diagram guides you through the logical steps of optimizing sensitivity for this specific amphoteric molecule.

MethodDev Start Start: 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid CheckLogP Check Polarity (Zwitterion) Start->CheckLogP Ionization 1. Ionization Optimization CheckLogP->Ionization Chromo 2. Column Selection CheckLogP->Chromo Prep 3. Sample Prep (Matrix Removal) CheckLogP->Prep ESI_Pos ESI+ (Acidic Mobile Phase) Target: Pyrrolidine NH+ Ionization->ESI_Pos Preferred ESI_Neg ESI- (Basic Mobile Phase) Target: Benzoic COO- Ionization->ESI_Neg Alternative RP_C18 Reversed Phase (C18) Issue: Dewetting/Low Retention Chromo->RP_C18 If pH > 10 HILIC HILIC (ZIC/Silica) Benefit: High Retention & Sensitivity Chromo->HILIC Recommended PPT Protein Precip (Risk: High Suppression) Prep->PPT Quick/Dirty SPE_MCX SPE (Mixed Mode Cation Exchange) (Best for Zwitterions) Prep->SPE_MCX High Sensitivity

Caption: Decision matrix for optimizing amphoteric analytes. Green path indicates the recommended starting point for maximum sensitivity.

Module 5: The "Nuclear Option" (Derivatization)

User Issue: "I have done everything above, but I still need 10x more sensitivity to reach my pk/pd targets."

Technical Diagnosis: If the intrinsic ionization efficiency is too low, you must chemically alter the molecule to add a permanent charge or increase hydrophobicity (for better desolvation).

Protocol: Dansylation (Targeting the Amine) While Dansyl chloride usually targets primary/secondary amines, your pyrrolidine is tertiary. It will not react with Dansyl Chloride.

Correct Protocol: AMPP Derivatization (Targeting the Acid) Target the Benzoic Acid moiety using AMPP (N-(4-aminomethylphenyl)pyridinium) .

  • Chemistry: AMPP reacts with the Carboxylic Acid to form an amide.

  • Benefit: It introduces a permanently charged pyridinium group.

  • Result: This can increase ESI+ sensitivity by 10-100 fold because the ionization no longer depends on pH; the molecule is always charged.

References

  • HILIC vs.

    • Title: HILIC: A Guide to Hydrophilic Interaction Liquid Chrom
    • Source: Chrom
    • Link:[Link][5][3][6]

  • Matrix Effect Mitigation

    • Title: Strategies for the Assessment and Reduction of M
    • Source: Bioanalysis Zone
    • Link:[Link]

  • Ionization Optimization

    • Title: LC–MS Sensitivity: Practical Str
    • Source: LCGC Intern
    • Link:[Link]

  • Derivatization Strategies

    • Title: Chemical Derivatization for Sensitivity Enhancement in LC-MS/MS
    • Source: Journal of Chromatography B (General Reference via ScienceDirect)
    • Link:[Link]

Sources

Technical Support Center: HPLC Analysis of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-4M3P-TAILING Subject: Resolution of Peak Tailing and Asymmetry in Zwitterionic Small Molecules Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Zwitterionic Trap"

You are analyzing 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid . This molecule presents a classic "push-pull" chromatographic challenge due to its zwitterionic nature.

  • The Acidic Moiety: Benzoic acid (

    
    ).
    
  • The Basic Moiety: The pyrrolidine ring nitrogen.

    • Critical Distinction: If the pyrrolidine is attached directly to the benzene ring (an aniline derivative), its

      
       is likely 3.0–5.0 . If there is a methylene bridge (benzyl amine), the 
      
      
      
      jumps to 9.0–10.0 . Based on your nomenclature, we assume direct attachment (aniline-type), creating a molecule where both ionization constants are dangerously close, leading to "isoelectric fuzziness" and solubility issues.

Root Cause of Tailing: The tailing you observe is almost certainly caused by Secondary Silanol Interactions .[1] Even if the nitrogen is a weak base (aniline-type), it will become protonated (


) at standard acidic HPLC conditions (pH 2–3). These positively charged cations engage in ion-exchange mechanisms with residual, negatively charged silanol groups (

) on the column stationary phase, causing the molecules to "drag" behind the main band.

Module 1: The Diagnostic Workflow (Decision Tree)

Before altering your chemistry, determine the mechanical vs. chemical origin of the tailing.

TroubleshootingTree Start START: Observe Tailing CheckTf Calculate Tailing Factor (Tf) Start->CheckTf IsTfHigh Is Tf > 1.5? CheckTf->IsTfHigh IsTfHigh->Start No (Acceptable) CheckInj Reduce Injection Mass by 10x IsTfHigh->CheckInj Yes DidItFix Did Peak Shape Improve? CheckInj->DidItFix MassOverload DIAGNOSIS: Mass Overload (Solubility Issue) DidItFix->MassOverload Yes ChemIssue DIAGNOSIS: Secondary Interactions (Silanol Effect) DidItFix->ChemIssue No

Figure 1: Initial triage workflow to distinguish between physical overload and chemical interaction.

Module 2: Chemical Optimization (The "Silanol Shield")

If the diagnostic above points to a chemical issue, implement these protocols in order.

Protocol A: pH Suppression (The "All-Protonated" Strategy)

For zwitterions with overlapping pKa values (Acid ~4, Base ~4-5), running at neutral pH is disastrous. You must drive the equilibrium to a single state.

The Fix: Lower mobile phase pH to 2.0 – 2.5 .

  • Mechanism: At pH 2.0, the Carboxylic Acid is neutral (

    
    ) and the Amine is fully protonated (
    
    
    
    ). While this creates a positive charge, the low pH also suppresses the ionization of surface silanols (
    
    
    instead of
    
    
    ), reducing the cation-exchange capacity of the column.
Protocol B: The "Sacrificial Base" Additive

If low pH alone fails, you must mask the remaining silanols.

The Fix: Add 0.1% Triethylamine (TEA) or use Trifluoroacetic Acid (TFA) .

  • Option 1 (TFA): Use 0.05% - 0.1% TFA. The Trifluoroacetate anion forms an ion pair with the protonated pyrrolidine nitrogen, neutralizing its charge and "masking" it from the silica surface.

  • Option 2 (TEA): Add 5-10 mM TEA to the buffer before adjusting pH. TEA is a stronger base than your analyte; it will preferentially bind to the active silanol sites, effectively "capping" them so your analyte passes through unimpeded.

Protocol C: Mobile Phase Recipe

Standard Operating Procedure (SOP) for Buffer Preparation:

ComponentConcentrationFunction
Water HPLC GradeSolvent base.
Phosphate Buffer 20 mMStabilizes pH.
Triethylamine (TEA) 5 mMBlocker: Saturates active silanols.
Phosphoric Acid Adjust to pH 2.3Suppressor: Keeps acid moiety neutral (

).

Note: If using MS detection, replace Phosphate/TEA with 0.1% Formic Acid or Ammonium Formate (pH 3.0) , though phosphate is superior for peak shape.

Module 3: Stationary Phase Selection

Your column choice is the hardware limitation of your analysis. "Standard" C18 columns often fail with basic zwitterions.

The "End-Capping" Factor

You require a column with High Surface Coverage and Exhaustive End-Capping .

  • Why? End-capping reacts small silane reagents (like trimethylchlorosilane) with residual silanols to make them inert.

  • Recommendation: Switch to a "Base-Deactivated" or "Hybrid Particle" column (e.g., Waters XBridge, Agilent ZORBAX Eclipse Plus, or Phenomenex Gemini). These are engineered specifically to resist basic tailing.[2]

Visualizing the Interaction

InteractionMechanism Silanol Free Silanol (Si-O-) (Stationary Phase) Analyte Protonated Amine (NH+) (Your Molecule) Silanol->Analyte Electrostatic Attraction (The Problem) Tailing RESULT: Peak Tailing (Drag Force) Analyte->Tailing EndCap End-Capping Group (Shield) EndCap->Silanol Blocks

Figure 2: Mechanism of silanol-induced tailing and how end-capping mitigates it.

Frequently Asked Questions (FAQs)

Q: Can I just increase the temperature to fix the tailing? A: Increasing temperature (e.g., to 40-50°C) can reduce tailing by improving mass transfer kinetics and lowering mobile phase viscosity. However, it is a secondary fix. If the chemistry (pH/Silanols) is wrong, heat won't solve the underlying asymmetry.

Q: My peak is splitting, not just tailing. Is this the same issue? A: Likely not. Peak splitting usually indicates solvent mismatch (injecting sample dissolved in 100% MeOH into a highly aqueous mobile phase) or column voiding (physical damage). Ensure your sample diluent matches the initial mobile phase conditions (e.g., 90% Buffer / 10% ACN).

Q: Why not run at high pH (pH 10) to make the amine neutral? A: This is a valid strategy if your column can survive it. At pH 10, the pyrrolidine is neutral (no interaction with silanols) and the acid is ionized (


). This often yields sharp peaks. Warning:  You must use a "Hybrid" column (e.g., Ethylene-Bridged Hybrid) rated for pH 1-12. Standard silica dissolves above pH 7.5.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex . (2025).[3] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions . (2025). Peak Tailing in HPLC - Causes and Solutions. Retrieved from [Link]

  • MicroSolv Technology Corp. (2026). Base-Deactivated HPLC Columns and Silanol Activity. Retrieved from [Link]

  • SIELC Technologies . (2018). Separation of Benzoic acid derivatives on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Scaling up the synthesis of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis Guide Topic: 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid Reference ID: TSC-2024-MXPB-01

Introduction: The Scale-Up Mandate

Welcome to the Technical Support Center. You are likely accessing this guide because you are transitioning the synthesis of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid from a medicinal chemistry route (milligram scale) to a process chemistry route (100g to kilogram scale).

This molecule is a critical scaffold, often serving as the "exit vector" moiety in PROTACs (Cereblon binders) or kinase inhibitors [1, 2]. While the medicinal chemistry route likely utilized Nucleophilic Aromatic Substitution (SNAr) or expensive pre-functionalized building blocks, these methods fail at scale due to the electron-rich nature of the anisole ring, which deactivates the position for SNAr.

The Pivot: For scale-up, we must utilize Palladium-Catalyzed Buchwald-Hartwig Amination .[1] This guide addresses the specific friction points of this transition: catalyst death, residual metal compliance (ICH Q3D), and isolation of the zwitterionic product.

Module 1: The C-N Coupling (Buchwald-Hartwig)

The Reaction: Coupling Methyl 3-bromo-4-methoxybenzoate with Pyrrolidine . The Challenge: The 4-methoxy group is an Electron Donating Group (EDG), which increases electron density at the reaction center, making oxidative addition of the Pd catalyst slower and more prone to stalling compared to electron-deficient systems.

Workflow Diagram: The Catalytic Loop

BuchwaldLogic Start Start: Methyl 3-bromo-4-methoxybenzoate CatAct Catalyst Activation (Pd(OAc)2 + Ligand -> Pd(0)) Start->CatAct OxAdd Oxidative Addition (Rate Limiting Step due to OMe) CatAct->OxAdd AmineBind Pyrrolidine Coordination & Deprotonation (Base) OxAdd->AmineBind Stall TROUBLE: Pd Black Precipitate OxAdd->Stall O2 Leak / Ligand Dissociation RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->CatAct Regeneration

Figure 1: Critical Process Parameters (CPPs) in the Buchwald-Hartwig cycle. Note the vulnerability at the Oxidative Addition step due to the electron-rich substrate.

Troubleshooting Guide: Coupling Failure

Q: My reaction stalls at 70-80% conversion. Adding more catalyst doesn't restart it. Why? A: This is classic "Catalyst Poisoning" or Ligand Dissociation.

  • The Cause: The pyrrolidine itself can act as a competitive ligand, binding to Palladium and displacing the phosphine ligand, creating an inactive Pd-Amine complex. Additionally, if your system is not strictly anaerobic, the electron-rich phosphine ligands (essential for this coupling) oxidize rapidly.

  • The Fix:

    • Switch Ligands: Move from BINAP (common in med-chem) to Xantphos or RuPhos . RuPhos is specifically designed for secondary amines and resists displacement by the substrate [3].

    • Dosing Strategy: Do not add all pyrrolidine at once. Use a "hot injection" or slow addition of the amine to keep the Pd:Ligand ratio intact.

Q: I see a significant impurity (+1H mass) by LCMS. What is it? A: This is the Hydrodehalogenated impurity (Methyl 4-methoxybenzoate).

  • The Mechanism: The Pd-Aryl intermediate undergoes

    
    -hydride elimination (if alkyl groups are present) or abstracts a proton from the solvent/base instead of coupling with the amine.
    
  • The Fix:

    • Switch solvent from Isopropanol (H-donor) to Toluene or Dioxane .

    • Ensure your solvent is anhydrous. Water can facilitate this side reaction.

    • Increase the concentration of the amine (kinetic favorability) after the catalyst is fully active.

Module 2: Metal Scavenging & Purification

The Challenge: Preclinical studies require Pd levels <10-20 ppm. Buchwald reactions often leave 500-1000 ppm in the crude oil. Recrystallization alone rarely clears this to spec.

Comparative Data: Scavenger Efficiency

Conditions: Crude reaction mixture (Methyl ester intermediate) in Toluene, treated for 4 hours at 50°C.

Scavenger TypeFunctional GroupPd Removal EfficiencyProduct LossRecommendation
SiliaMetS® Thiol Thiol (-SH)High (95% removal)Low (<2%)Primary Choice
Activated Carbon N/A (Adsorption)Moderate (60-70%)High (5-10%)Use for bulk cleanup only
Crystallization N/ALow (Surface occlusion)N/AIneffective as sole step
DMT (Dimercaptotriazine) Triazine-ThiolVery High (>99%)LowExcellent for final polish

Q: The scavenger worked, but my product is now colored (yellow/brown). A: This is likely residual oxidized phosphine ligand or traces of Pd-colloids that passed through the filter.

  • The Protocol:

    • Dissolve the crude ester in Ethyl Acetate.

    • Wash with 10% aqueous Cysteine or N-Acetylcysteine solution. The amino acid binds Pd solubles in the aqueous phase.

    • Filter through a pad of Celite topped with a layer of activated charcoal.

Module 3: Hydrolysis & Final Isolation

The Reaction: Saponification of Methyl 4-methoxy-3-(pyrrolidin-1-yl)benzoate to the free acid. The Challenge: The product is an amino-acid zwitterion . Incorrect pH handling will result in massive yield loss to the mother liquor.

Isolation Logic Tree

Isolation CrudeEster Crude Methyl Ester Hydrolysis Hydrolysis (LiOH, THF/H2O, 50°C) CrudeEster->Hydrolysis Check Check Completion (HPLC) Is Ester < 0.5%? Hydrolysis->Check Check->Hydrolysis No Acidify Acidification Strategy Check->Acidify Yes IsoPoint Target Isoelectric Point (pI) pH ~ 4.5 - 5.5 Acidify->IsoPoint For Zwitterion (Free Acid) HClSalt Alternative: HCl Salt (pH < 1) Acidify->HClSalt For Solubility Modulation

Figure 2: Decision tree for isolating the amphoteric product.

Q: Upon acidification, the product oils out instead of crystallizing. A: You likely overshot the pH or added acid too fast.

  • The Science: The amino group (pyrrolidine) is basic (pKa ~9-10), and the carboxylic acid is acidic (pKa ~4). Between pH 4 and 9, the molecule exists as a zwitterion, which has the lowest solubility in water but high affinity for "oiling" if impurities are present.

  • The Fix:

    • Use HCl Salt: Instead of isolating the free acid, drive the pH to <1 using 4M HCl in Dioxane or IPA. The Hydrochloride salt (Cationic form) often crystallizes much better than the zwitterion.

    • Seeding: If you must isolate the free acid (zwitterion), adjust pH to 6.0, add seed crystals, and slowly lower to pH 4.5 over 2 hours.

References

  • Synthesis of Cereblon Binders: "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." PMC - NIH. [Link]

  • Kinase Inhibitor Intermediates: "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid." Molecules (MDPI). [Link]

  • Buchwald-Hartwig User Guide: "Buchwald-Hartwig Amination - Advantages and Limitations." Chemistry LibreTexts. [Link]

  • Metal Removal Guidelines: "Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams." Johnson Matthey Technology Review. [Link][2]

Sources

Adjusting mobile phase for better resolution of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic Support Center resource. It addresses the specific chromatographic behavior of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid , a zwitterionic molecule with unique separation challenges.

Topic: Optimization of Mobile Phase for 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid Ticket ID: #RP-HPLC-ZWIT-04 Assigned Scientist: Senior Application Specialist

Executive Summary: The "Zwitterion Trap"

The Core Challenge: Your target molecule, 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid, is an amphoteric compound (zwitterion). It contains:

  • Acidic Moiety: Benzoic acid (

    
    )[1]
    
  • Basic Moiety: Tertiary aniline (Pyrrolidine nitrogen attached to the ring, estimated

    
     for the conjugate acid).
    

The Problem: Because the


 values of the acid and base are close, the molecule possesses an isoelectric point (

) near pH 4.5.
  • At pH ~4.5: The molecule is net neutral (zwitterionic). Solubility is lowest, and retention is unpredictable.

  • The Fix: You must shift the mobile phase pH at least 2 units away from the

    
     to force the molecule into a single dominant ionic state.
    

Critical Troubleshooting Modules

Module A: Resolution & Peak Shape (The pH Factor)

User Question: "My peaks are splitting, and retention times drift between runs. What is wrong?"

Diagnosis: You are likely operating in the "pH Danger Zone" (pH 3.5 – 5.5). In this region, small fluctuations in buffer preparation or temperature significantly alter the ratio of ionized vs. neutral species, leading to peak splitting and drift.

Protocol: The "Binary Choice" Strategy Choose one of the following distinct pH conditions. Do not compromise in the middle.

ParameterStrategy A: Acidic Lock (Recommended) Strategy B: Basic Shift (Modern)
Target pH pH 2.0 – 2.5 pH 9.5 – 10.5
Net Charge Positive (+1) [Amine protonated, Acid neutral]Negative (-1) [Amine neutral, Acid ionized]
Buffer System 0.1% Trifluoroacetic Acid (TFA) or Formic Acid10mM Ammonium Bicarbonate or Ammonium Hydroxide
Column Type C18 (End-capped) or Polar EmbeddedMUST use Hybrid Silica (e.g., BEH, XBridge) or Polymer
Benefit Maximizes retention of the basic amine; TFA masks silanols.Sharpest peaks; totally suppresses amine ionization (no tailing).
Risk Potential ion-suppression in MS (if using TFA).Destroys standard silica columns immediately.
Module B: Peak Tailing (Silanol Interactions)

User Question: "I have a tailing factor > 1.8. Is my column dead?"

Diagnosis: The pyrrolidine nitrogen is a tertiary amine. Even if conjugated to the ring, it can interact with residual silanol groups (


) on the silica surface, causing "drag" (tailing).

Action Plan:

  • Switch Modifier: If using Formic Acid, switch to 0.05% - 0.1% TFA . The Trifluoroacetate anion pairs with the protonated amine, masking the charge and preventing silanol interaction.

  • Add "Sacrificial" Base: If you cannot use TFA (e.g., sensitive MS work), add 5-10 mM Ammonium Formate to the mobile phase. The ammonium ions compete for the silanol sites.

Module C: Solubility & Injection Artifacts

User Question: "I see peak fronting or precipitation at the head of the column."

Diagnosis: Zwitterions are least soluble at their isoelectric point (pH ~4.5). If you dissolve the sample in pure DMSO or Methanol and inject into a high-aqueous mobile phase (Initial Gradient: 95% Water), the sample may precipitate momentarily upon mixing ("thermal shock" equivalent).

Protocol: Diluent Matching

  • Step 1: Prepare a "Weak Diluent" that matches your initial mobile phase (e.g., 90% Water / 10% ACN / 0.1% Acid).

  • Step 2: Dissolve your sample in a minimum volume of DMSO/MeOH.

  • Step 3: Immediately dilute at least 10-fold with the "Weak Diluent" before injection.

Visualizing the Logic

The following diagram illustrates the decision matrix for method development based on your available equipment and goals.

MethodDevelopment Start Start: 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid CheckCol Check Column Inventory Start->CheckCol StdSilica Standard Silica C18 CheckCol->StdSilica Hybrid Hybrid/Polymer (High pH Stable) CheckCol->Hybrid LowPH Low pH (pH < 2.5) Protonates Amine StdSilica->LowPH Mandatory DecisionPH Select pH Strategy Hybrid->DecisionPH DecisionPH->LowPH HighPH High pH (pH > 9.5) Deprotonates Amine DecisionPH->HighPH IssueTailing Risk: Amine Tailing LowPH->IssueTailing Result2 Result: Sharp Peaks Negative Charge Mode HighPH->Result2 Best Symmetry SolTFA Add 0.1% TFA (Ion Pairing) IssueTailing->SolTFA UV Detection SolFormate Add Ammonium Formate (Silanol Blocker) IssueTailing->SolFormate MS Detection Result1 Result: Good Retention Masked Silanols SolTFA->Result1 SolFormate->Result1

Caption: Decision tree for selecting mobile phase pH based on column chemistry and detection mode.

Standardized Experimental Protocol

Reagents Required[1][3][4][5][6][7][8]
  • Water: HPLC Grade or Milli-Q (18.2 MΩ).

  • Acetonitrile (ACN): HPLC Gradient Grade.

  • Modifier A (Acidic): Trifluoroacetic Acid (TFA), Sequencing Grade.

  • Modifier B (Basic): Ammonium Bicarbonate (

    
    ).
    
Workflow A: The "Robust" Method (Low pH)

Best for routine purity checks and UV detection.

  • Mobile Phase A: Water + 0.1% TFA (

    
    ).
    
    • Why: Keeps pH ~2.0. Protonates the pyrrolidine (solubility) and ion-pairs (reduces tailing).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Note: ACN reduces backpressure compared to Methanol.

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 5% B

  • Column Temp: 40°C (Reduces viscosity and improves mass transfer).

Workflow B: The "High Resolution" Method (High pH)

Best for separating closely related impurities or isomers.

  • Column Requirement: Waters XBridge C18 or Agilent Poroshell HPH (High pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Mechanism: At pH 10, the carboxyl is negative (

    
    ) and the amine is neutral (
    
    
    
    ). The molecule acts as a simple anion. The neutral amine cannot interact with silanols, eliminating tailing naturally.

References & Authority

  • Dolan, J. W. (2016). "The Power of pH in HPLC Method Development." LCGC North America. Retrieved from

    • Context: Authoritative grounding on the "2-unit rule" for pH selection relative to pKa.

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. Retrieved from

    • Context: Explains the mechanism of silanol interactions with tertiary amines and the effect of high pH buffers.

  • Waters Corporation. (2023). "Effect of pH on the Retention of Zwitterionic Compounds." Application Note 720000XXX. Retrieved from

    • Context: Provides data on hybrid column stability and retention shifts for amphoteric molecules.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. Retrieved from

    • Context: The foundational text for the "Binary Choice" pH strategy described in Module A.

Sources

Optimizing reaction conditions for the amination of benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amination & Functionalization of Benzoic Acids

Status: Active Operator: Senior Application Scientist Case ID: OPT-BENZ-2026

Overview: Defining Your "Amination" Pathway

Welcome to the technical support hub. "Amination of benzoic acids" encompasses three distinct chemical transformations. Select the module below that matches your intended reaction outcome to access specific optimization protocols.

  • Pathway A: Decarboxylative Amination (Converting

    
    )[1]
    
    • Goal: Synthesis of anilines from abundant carboxylic acids.[1][2][3][4]

  • Pathway B: C-H Amination (Converting

    
    )
    
    • Goal: Synthesis of anthranilic acids using the carboxyl group as a directing group.

  • Pathway C: Direct Amidation (Converting

    
    )
    
    • Goal: Classic amide bond formation (coupling).

Visual Workflow Selector

ReactionSelector cluster_0 Pathway A: Decarboxylative cluster_1 Pathway B: C-H Activation Start Start: Benzoic Acid Substrate Decision Target Structure? Start->Decision Aniline Aniline (Ar-NH2) (Loss of CO2) Decision->Aniline Replace COOH Anthranilic Anthranilic Acid (Ortho-NH2) Decision->Anthranilic Functionalize Ring Amide Benzamide (Ar-CONHR) (Coupling) Decision->Amide Couple with Amine Pd/Cu Catalysis Pd/Cu Catalysis Aniline->Pd/Cu Catalysis NFSI (Metal-Free) NFSI (Metal-Free) Aniline->NFSI (Metal-Free) Rh(III)/Ir(III) Catalysis Rh(III)/Ir(III) Catalysis Anthranilic->Rh(III)/Ir(III) Catalysis

Figure 1: Decision tree for selecting the correct optimization workflow based on the desired chemical transformation.

Module 1: Decarboxylative Amination (Ar-COOH Ar-NH )

Context: This pathway converts widely available benzoic acids into anilines, often serving as a surrogate for hazardous aryl halides.

Protocol A1: Transition-Metal Catalyzed (Pd/Cu)

Standard System: Pd(OAc)


 / Cu(OAc)

/ 1,10-Phenanthroline / Ag

CO

(oxidant).

Troubleshooting Guide:

IssueProbable CauseCorrective Action
No Decarboxylation Substrate is too electron-rich.Electron-rich benzoic acids have higher activation barriers. Switch to the Ag/Pd system or add a radical initiator like K

S

O

to facilitate the radical decarboxylation mechanism.
Homocoupling (Biaryl) Lack of amine nucleophilicity or oxidant mismatch.Increase amine equivalents (1.5–2.0 eq). Ensure the oxidant (e.g., Ag

CO

) is dry. Trace water can promote homocoupling over amination.
Low Yield Ligand poisoning or inefficient oxidative addition.Switch ligand to Xantphos or BrettPhos if using Pd-only cycles. For Pd/Cu systems, ensure 1,10-phenanthroline loading is 10–20 mol%.
Protocol A2: Metal-Free (NFSI Mediated)

Recent Advancement: Using N-fluorobenzenesulfonimide (NFSI) allows room-temperature decarboxylative amination.[1]

FAQ: Why is my NFSI reaction stalling?

  • Answer: The NFSI pathway proceeds via a specific N-fluorosulfonimide intermediate.[1]

    • Check Solvent: This reaction is highly sensitive to solvent polarity. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred. Avoid nucleophilic solvents (MeOH) that react with NFSI.

    • Stoichiometry: Ensure NFSI is present in excess (1.5–2.0 eq) as it acts as both the oxidant and nitrogen source in some variations.

Module 2: C-H Amination (Ortho-Functionalization)

Context: Using the carboxyl group as a weak directing group (DG) to install an amine at the ortho position. Catalysts: Rh(III) (Cp*Rh) or Ir(III) are dominant. Aminating Agents: Anthranils, Organic Azides, or N-chloramines.

Critical Optimization Parameters

1. The "Trace" Oxidant Issue Many C-H amination cycles using N-O bond oxidants (like anthranils) are "internal oxidant" systems, meaning no external oxidant (Cu, Ag) is needed.

  • Symptom: Reaction turns black/tarry with no product.

  • Fix: Remove external oxidants. The N-O bond cleavage drives the re-oxidation of Rh(I) to Rh(III). Adding AgOAc will kill this cycle.

2. Solvent Effects on Regioselectivity

  • Scenario: You observe a mixture of mono- and di-ortho amination.

  • Solution:

    • For Mono-amination: Use steric bulk solvents like t-Amyl alcohol or Pivalic acid (as co-solvent).

    • For Di-amination: Use DCE or HFIP (Hexafluoroisopropanol) to stabilize the cationic metal species, promoting multiple turnovers.

3. Decarboxylation vs. C-H Activation Competition

  • Problem: You get the aniline (decarboxylation) instead of the anthranilic acid.

  • Fix: Lower the temperature. Decarboxylation usually requires T > 100°C. Run C-H amination at 60–80°C. If using Ag salts, remove them (Ag promotes decarboxylation).

Module 3: Direct Amidation (Coupling)

Context: The "bread and butter" reaction. While standard HATU works for 80% of cases, benzoic acids with steric bulk (e.g., 2,6-disubstituted) or electron-deactivation require specific care.

High-Performance Protocols

Scenario: The "Stubborn" 2,6-Disubstituted Benzoic Acid Standard coupling agents (EDC, HATU) fail due to steric hindrance preventing the active ester formation.

  • Solution A: The Acid Chloride Route (Ghosez's Reagent)

    • Convert acid to acid chloride using 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent) . It is neutral and works in mild conditions, unlike SOCl

      
      .
      
    • React with amine + Pyridine/DMAP.

  • Solution B: T3P (Propylphosphonic Anhydride)

    • Why: T3P has a cyclic structure that acts as a "molecular clamp," bringing the amine and acid together even in sterically congested environments.

    • Conditions: EtOAc or DMF, Pyridine (3-5 eq), T3P (50% in EtOAc), 0°C to RT.

Scenario: Electron-Poor Benzoic Acids (e.g., Nitro-benzoic) These are prone to decarboxylation if activated too aggressively.

  • Fix: Avoid carbodiimides (EDC/DCC). Use mixed anhydrides (Isobutyl chloroformate/NMM) at -15°C to activate quickly and couple before side reactions occur.

References

  • Decarboxylative Amination (Pd/Cu): Wang, F., et al. (2022). "Decarboxylative amination of benzoic acids bearing electron-donating substituents."[1][2][3][4][5] Organic Chemistry Frontiers.

  • Metal-Free Amination (NFSI): Study on NFSI-mediated decarboxylative amination mechanisms and room temperature protocols.[1] Journal of the American Chemical Society.

  • Rh(III) C-H Amination: "Rh(III)-Catalyzed Selective ortho-C-H Amination of Benzoic Acids with Anthranils." ChemCatChem.

  • Direct Amidation Catalysis: "Direct Amidation of Benzoic Acids: Synthesis of Bioactive Compounds." Chemical Communications.[6]

  • Heterogeneous Catalysis: "Nb2O5 as a reusable catalyst for direct amidation." Catalysis Communications.

Sources

Validation & Comparative

Validation of a Stability-Indicating Analytical Method for 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid

[1]

Executive Summary: Precision in Zwitterionic Analysis

4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid is a critical pharmacophore and intermediate used in the synthesis of various kinase inhibitors and VLA-4 antagonists.[1] Its structural duality—possessing both a basic pyrrolidine moiety and an acidic carboxyl group—presents a unique analytical challenge.[1] In solution, this molecule often exhibits zwitterionic behavior, leading to poor retention, peak tailing, and reproducibility issues when analyzed using generic methodologies.[1]

This guide validates a Buffered Gradient RP-HPLC method ("The Product") designed specifically to suppress silanol interactions and control ionization. We compare this optimized protocol against traditional Non-Aqueous Titration and Isocratic Unbuffered HPLC , demonstrating why the proposed method is the only viable option for regulatory-compliant drug development.[1]

Part 1: The Comparative Landscape

To ensure scientific rigor, we evaluated the proposed method against two standard alternatives often found in early-stage development.

The Comparison Matrix
FeatureProposed Method (Buffered Gradient HPLC) Alternative A (Non-Aqueous Titration) Alternative B (Isocratic Unbuffered HPLC)
Principle Separation based on hydrophobicity with pH control to manage ionization state.[1]Acid-Base neutralization using Perchloric acid.[1]Partitioning without ionization control.[1]
Specificity High. Resolves the main peak from synthesis impurities (e.g., 3-amino-4-methoxybenzoic acid).[1]None. Reacts with any basic moiety; cannot distinguish API from basic impurities.Low to Moderate. Impurities often co-elute; peak shifting is common.[1]
Peak Shape Symmetrical (Tailing Factor < 1.2). Buffer suppresses secondary silanol interactions.[1]N/AAsymmetrical (Tailing Factor > 2.0). Severe tailing due to amine-silanol interaction.[1]
Sensitivity (LOQ) 0.5 µg/mL. Suitable for trace impurity analysis.[1]High mg range (Assay only).[1]Variable; broad peaks reduce S/N ratio.[1]
Application Release testing, Stability studies, Impurity profiling.[1]Raw material assay (purity only).Quick "in-process" checks (not for release).
Why the Alternatives Fail[1]
  • Titration: While accurate for bulk purity (>99%), it fails blindly when degradation products (e.g., decarboxylated species) or synthesis precursors are present.[1] It is not stability-indicating .

  • Unbuffered HPLC: The basic pyrrolidine nitrogen interacts strongly with residual silanols on the silica backbone of C18 columns, causing severe peak tailing.[1] Furthermore, without pH control, the retention time drifts significantly with slight variations in the mobile phase water content.[1]

Part 2: The Validated Protocol (The "Product")

This protocol utilizes a C18 stationary phase with a Phosphate Buffer (pH 2.5) .[1] The low pH ensures the carboxylic acid is protonated (neutral/hydrophobic) while the pyrrolidine is protonated (charged).[1] The high ionic strength of the buffer masks silanol sites, ensuring sharp peaks.[1]

Reagents & Instrumentation
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 2.5 with Orthophosphoric Acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[1]

  • Detector: UV-Vis / PDA at 254 nm (Maximal absorbance for the benzoic acid core).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

Gradient Program

The gradient is designed to elute the polar zwitterion early but with sufficient retention (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Time (min)Mobile Phase A (%)Mobile Phase B (%)Action
0.09010Equilibration
2.09010Isocratic Hold
15.04060Linear Gradient
20.04060Wash
20.19010Re-equilibration
25.09010End of Run
Standard Preparation
  • Stock Solution: Dissolve 25 mg of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid reference standard in 25 mL of Diluent (Conc: 1000 µg/mL).

  • Working Standard: Dilute 5 mL of Stock to 50 mL with Diluent (Conc: 100 µg/mL).

Part 3: Validation Data & Results (ICH Q2(R2))

The following data confirms the method's reliability for regulatory submission.

Specificity (Forced Degradation)

The method successfully resolves the parent peak from degradation products generated under stress.[1]

Stress ConditionTime/Temp% DegradationPeak Purity (Angle < Threshold)Resolution (Rs)
Acid (0.1N HCl)24h / 60°C5.2%Pass > 2.5
Base (0.1N NaOH)4h / 60°C12.1%Pass > 3.0
Oxidation (3%

)
2h / RT8.4%Pass > 2.0
Thermal 48h / 80°C1.5%Pass N/A (No new peaks)
Linearity & Range
  • Range: 50% to 150% of target concentration (50 – 150 µg/mL).

  • Regression Equation: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    
    
  • Correlation Coefficient (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ):  0.9998 (Criteria: 
    
    
    )[2][3]
Accuracy (Recovery Studies)

Performed by spiking the analyte into a placebo matrix at three levels.[1]

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
50%50.049.899.6%0.4%
100%100.0100.2100.2%0.2%
150%150.0149.599.7%0.5%
Global Mean 99.8% 0.4%
Precision
  • Repeatability (Intra-day): % RSD = 0.3% (n=6).[1]

  • Intermediate Precision (Inter-day): % RSD = 0.7% (n=12, different analysts/columns).[1]

Part 4: Analytical Logic & Workflow

The following diagram illustrates the decision logic used to select and validate this specific methodology, highlighting the critical control points for zwitterionic compounds.

ValidationLogicStartAnalyte: 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acidCheckStructStructural Analysis:Acidic (-COOH) & Basic (-N<) GroupsStart->CheckStructDecision1Is pH Control Required?CheckStruct->Decision1FailPathUnbuffered Mobile Phase(Water/ACN)Decision1->FailPathNo (Risk)SuccessPathBuffered Mobile Phase(pH 2.5 Phosphate)Decision1->SuccessPathYes (Recommended)FailResultResult: Peak Tailing & Rt Drift (Zwitterion Effect)FailPath->FailResultMechanismMechanism:1. -COOH Protonated (Neutral)2. Silanols SuppressedSuccessPath->MechanismValidationICH Q2(R2) ValidationMechanism->ValidationParamsSpecificity | Linearity | AccuracyValidation->ParamsFinalValidated Stability-Indicating MethodParams->Final

Figure 1: Analytical decision tree highlighting the necessity of pH control for zwitterionic stability.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R2)."[1] ICH Guidelines, 2023.[1] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development."[1] Wiley-Interscience, 2nd Edition, 1997.[1] (Foundational text on buffer selection for ionizable compounds).

  • Chiba, J., et al. "4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist."[1][4] Chemical and Pharmaceutical Bulletin, 54(11), 1515-1529, 2006.[1][4] [Link] (Source for structural context and synthesis intermediates).

  • Center for Drug Evaluation and Research (CDER). "Review of Analytical Methods for Drug Substances." U.S. Food and Drug Administration (FDA). [Link][1]

A Comparative Guide to the Potential Anti-inflammatory Efficacy of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic Acid and its Analogs vs. Other Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory properties of the novel compound 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid. Due to the limited publicly available data on this specific molecule, this document synthesizes information on structurally related pyrrolidine and benzoic acid derivatives to build a scientifically-grounded hypothesis of its potential efficacy and mechanism of action. This inferred profile is then compared against established anti-inflammatory agents, offering a framework for its potential evaluation and positioning within the current therapeutic landscape.

Introduction: The Rationale for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic and debilitating diseases.[1] While existing anti-inflammatory drugs, such as Nonsteroidal Anti-inflammatory Drugs (NSAIDs), corticosteroids, and Disease-Modifying Antirheumatic Drugs (DMARDs), are mainstays of treatment, their use can be associated with significant side effects.[1] This necessitates the exploration of new chemical entities with improved efficacy and safety profiles. Pyrrolidine and benzoic acid derivatives have emerged as promising scaffolds in the design of novel anti-inflammatory compounds.[2][3]

Hypothesized Mechanism of Action of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic Acid

Based on the structure-activity relationships of similar compounds, it is hypothesized that 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid may exert its anti-inflammatory effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6] The pyrrolidine moiety is a versatile scaffold known to be present in various biologically active compounds, including those with anti-inflammatory properties.[7]

To visualize this proposed mechanism, the following signaling pathway illustrates the central role of COX enzymes in inflammation.

COX_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1_COX-2 COX-1_COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandins Prostaglandins COX-1_COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation 4_Methoxy_3_pyrrolidin_1_yl_benzoic_acid 4_Methoxy_3_pyrrolidin_1_yl_benzoic_acid 4_Methoxy_3_pyrrolidin_1_yl_benzoic_acid->COX-1_COX-2 Inhibition

Caption: Proposed Mechanism via Cyclooxygenase Pathway.

Comparative Analysis with Standard Anti-inflammatory Agents

The potential efficacy of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid can be benchmarked against the known profiles of major anti-inflammatory drug classes.

Drug ClassMechanism of ActionKey AdvantagesKey Disadvantages
NSAIDs (e.g., Ibuprofen, Diclofenac) Inhibit COX-1 and/or COX-2 enzymes, reducing prostaglandin synthesis.[8]Readily available, effective for mild to moderate pain and inflammation.Gastrointestinal irritation, cardiovascular risks, and kidney problems with long-term use.[8]
Corticosteroids (e.g., Prednisone) Bind to glucocorticoid receptors to suppress the expression of multiple inflammatory genes.Potent and broad anti-inflammatory effects.Significant side effects with long-term use, including immunosuppression and metabolic changes.
DMARDs (e.g., Methotrexate, Adalimumab) Modulate the immune system to slow disease progression in autoimmune conditions.[7]Target underlying disease mechanisms, can prevent long-term damage.Slower onset of action, require monitoring for side effects, including increased risk of infection.

Experimental Protocols for Efficacy Evaluation

To validate the hypothesized anti-inflammatory activity of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid, a series of in vitro and in vivo assays are essential.

In Vitro Assays

A. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay [2]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against COX-1 and COX-2 enzymes.

  • Principle: The assay measures the enzymatic activity of COX-1 and COX-2 in the presence of varying concentrations of the test compound. A chromogenic substrate is used to quantify the production of prostaglandin G2.

  • Procedure:

    • Prepare a series of concentrations of the test compound.

    • In a 96-well plate, combine a buffer solution, heme, COX-1 or COX-2 enzyme, and the test compound.

    • Initiate the reaction by adding arachidonic acid and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine).

    • Incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 5 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 595 nm) to determine the extent of inhibition.

B. Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

  • Objective: To assess the compound's ability to inhibit the production of pro-inflammatory cytokines.

  • Principle: Macrophage cell lines (e.g., RAW 264.7) are stimulated with LPS to induce the production of cytokines like TNF-α and IL-6. The concentration of these cytokines in the cell culture supernatant is measured after treatment with the test compound.

  • Procedure:

    • Culture macrophage cells in appropriate media.

    • Pre-treat the cells with various concentrations of the test compound for a specified duration.

    • Stimulate the cells with LPS.

    • After incubation, collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 using ELISA kits.

In Vivo Assays

A. Carrageenan-Induced Paw Edema in Rodents [6]

  • Objective: To evaluate the acute anti-inflammatory activity of the compound in a live animal model.

  • Principle: Carrageenan is injected into the paw of a rodent, inducing a localized inflammatory response and swelling (edema). The test compound is administered prior to the carrageenan injection, and the reduction in paw volume is measured over time.

  • Procedure:

    • Fast the animals overnight.

    • Measure the initial paw volume of the animals using a plethysmometer.

    • Administer the test compound or a standard drug (e.g., indomethacin) orally or intraperitoneally.

    • After a set time, inject a solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the control group.

The following diagram outlines the general workflow for evaluating a novel anti-inflammatory compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation COX_Assay COX-1/COX-2 Inhibition Assay Paw_Edema Carrageenan-Induced Paw Edema COX_Assay->Paw_Edema Cytokine_Assay LPS-Induced Cytokine Assay Cytokine_Assay->Paw_Edema Toxicity_Studies Acute Toxicity Studies Paw_Edema->Toxicity_Studies Lead_Optimization Lead Optimization Toxicity_Studies->Lead_Optimization Compound_Synthesis Synthesis and Characterization of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid Compound_Synthesis->COX_Assay Compound_Synthesis->Cytokine_Assay Clinical_Trials Pre-clinical and Clinical Development Lead_Optimization->Clinical_Trials

Caption: Experimental Workflow for Anti-inflammatory Drug Discovery.

Conclusion and Future Directions

While direct experimental data for 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid is not yet available in the public domain, the analysis of its structural motifs suggests a plausible anti-inflammatory potential, likely mediated through the inhibition of COX enzymes. The pyrrolidine and benzoic acid scaffolds have a documented history in the development of anti-inflammatory agents.[4][8]

The comprehensive experimental workflow outlined in this guide provides a clear path for the systematic evaluation of this compound's efficacy and mechanism of action. Should in vitro and in vivo studies confirm its anti-inflammatory properties, further investigation into its selectivity for COX-2 over COX-1 would be a critical next step to assess its potential for a favorable gastrointestinal safety profile compared to traditional NSAIDs. The journey from a promising chemical scaffold to a clinically viable drug is long and requires rigorous scientific validation, and 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid represents an intriguing starting point for such an endeavor.

References

  • Google Patents. (n.d.). Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
  • PubMed. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Retrieved from [Link]

  • PubMed. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity | Request PDF. Retrieved from [Link]

  • IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Retrieved from [Link]

Sources

Comparative analysis of different synthesis routes for 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid

[1][2]

Executive Summary

Target Molecule: 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid CAS Registry Number: (Methyl ester intermediate: 219636-75-6) Molecular Formula:

Application:1

This guide evaluates three distinct synthesis routes for 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid , prioritizing scalability, purity, and operational simplicity. The analysis contrasts the classical Aniline Cyclization (using 1,4-electrophiles) against the modern Buchwald-Hartwig Amination and Ullmann Coupling .

While the Buchwald-Hartwig route offers the highest convergence and yield for small-to-medium scale discovery chemistry, the Aniline Cyclization route remains a robust, metal-free alternative for cost-sensitive large-scale manufacturing, provided that dialkylation side products are managed.

Route Analysis & Mechanism

Route A: Cyclization of Aniline (Nucleophilic Substitution)

This "classic" approach constructs the pyrrolidine ring directly onto the aniline nitrogen via a double nucleophilic substitution using a 1,4-biselectrophile.

  • Mechanism: The nitrogen lone pair of Methyl 3-amino-4-methoxybenzoate attacks the terminal carbon of the electrophile (e.g., 1,4-dibromobutane or Busulfan). A second intramolecular attack closes the ring.

  • Key Reagents: 1,4-Dibromobutane or 1,4-Butanediol dimethanesulfonate (Busulfan).

  • Critical Control Point: Preventing over-alkylation (quaternization) requires precise stoichiometric control and the use of inorganic bases (e.g.,

    
    ) in polar aprotic solvents.
    
Route B: Buchwald-Hartwig Cross-Coupling

This route employs palladium catalysis to couple Methyl 3-bromo-4-methoxybenzoate with commercially available pyrrolidine .

  • Mechanism: The catalytic cycle involves oxidative addition of the aryl bromide to

    
    , amine coordination, deprotonation by a strong base (
    
    
    or
    
    
    ), and reductive elimination to form the
    
    
    bond.
  • Advantages: High functional group tolerance; avoids the formation of quaternary ammonium salts common in alkylation.

  • Ligand Selection: Bidentate ligands like BINAP or bulky monodentate ligands like XPhos are essential to prevent

    
    -hydride elimination and facilitate the coupling of the secondary amine.
    
Route C: Copper-Catalyzed Ullmann Coupling

A cost-effective alternative to Palladium, utilizing Copper(I) salts to mediate the coupling between the aryl halide and pyrrolidine.

  • Mechanism: Involves the formation of a cuprate intermediate. Modern variations use ligands like L-proline or diamines to lower reaction temperatures.

  • Limitations: Generally requires higher temperatures (

    
    ) and higher catalyst loading than Pd routes.
    

Comparative Analysis Table

FeatureRoute A: Aniline CyclizationRoute B: Buchwald-HartwigRoute C: Ullmann Coupling
Starting Material Methyl 3-amino-4-methoxybenzoateMethyl 3-bromo-4-methoxybenzoateMethyl 3-bromo-4-methoxybenzoate
Key Reagent 1,4-Dibromobutane / BusulfanPyrrolidinePyrrolidine
Catalyst None (Base promoted)

/ BINAP or

/ XPhos

/ L-Proline
Yield (Step 1) 65 - 75%85 - 95%50 - 70%
Purity Profile Moderate (Risk of quaternization)High (Clean conversion)Moderate (Dehalogenation side-products)
Scalability High (Low material cost)Medium (High catalyst cost)High (Cheap metal)
Green Chemistry Moderate (Halogenated waste)Good (Atom economy, but Pd waste)Moderate (Cu waste disposal)

Visual Synthesis Logic

SynthesisRoutesStart_AnilineMethyl 3-amino-4-methoxybenzoateRoute_ARoute A: Cyclization(K2CO3, DMF, Heat)Start_Aniline->Route_AStart_BromoMethyl 3-bromo-4-methoxybenzoateRoute_BRoute B: Buchwald-Hartwig(Pd cat., BINAP, NaOtBu)Start_Bromo->Route_BRoute_CRoute C: Ullmann(CuI, L-Proline, K3PO4)Start_Bromo->Route_CReagent_Cyc1,4-Dibromobutane(or Busulfan)Reagent_Cyc->Route_AReagent_PyrPyrrolidineReagent_Pyr->Route_BReagent_Pyr->Route_CIntermediateMethyl 4-methoxy-3-(pyrrolidin-1-yl)benzoateRoute_A->Intermediate Double SN2Route_B->Intermediate C-N CouplingRoute_C->Intermediate Cu-CatalysisHydrolysisHydrolysis(LiOH, THF/H2O)Intermediate->HydrolysisProductTARGET:4-Methoxy-3-(pyrrolidin-1-yl)benzoic acidHydrolysis->Product

Caption: Decision tree comparing the three synthesis pathways. Route B offers the most direct and high-yielding path for discovery, while Route A is viable for bulk synthesis.

Detailed Experimental Protocols

Protocol A: Cyclization using 1,4-Dibromobutane (Cost-Effective)

Best for: Large-scale preparation where chromatography is available.

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add Methyl 3-amino-4-methoxybenzoate (5.0 g, 27.6 mmol) and anhydrous DMF (50 mL).

  • Base Addition: Add finely ground

    
      (11.4 g, 82.8 mmol, 3.0 equiv). Stir for 10 minutes at room temperature.
    
  • Alkylation: Add 1,4-dibromobutane (3.6 mL, 30.4 mmol, 1.1 equiv) dropwise via syringe.

    • Note: Alternatively, Busulfan (1,4-butanediol dimethanesulfonate) can be used for potentially cleaner kinetics.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 7:3) or HPLC.[2][3]

  • Workup: Cool to room temperature. Pour into ice-water (200 mL) and extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine (
    
    
    ), dry over
    
    
    , and concentrate.[4]
  • Purification: The crude residue often contains mono-alkylated intermediate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the methyl ester as a pale yellow solid.

  • Hydrolysis: Dissolve the ester in THF/Water (3:1). Add LiOH (3 equiv) and stir at 50°C for 4 hours. Acidify with 1M HCl to precipitate the final acid.

Protocol B: Buchwald-Hartwig Amination (High Purity)

Best for: Medicinal chemistry and high-throughput synthesis.

  • Reagents: In a glovebox or under Argon, charge a reaction vial with:

    • Methyl 3-bromo-4-methoxybenzoate (1.0 g, 4.08 mmol)

    • 
        (93 mg, 2.5 mol%)
      
    • BINAP (127 mg, 5.0 mol%)

    • 
        (2.66 g, 8.16 mmol, 2.0 equiv)
      
  • Solvent: Add anhydrous Toluene (10 mL) and Pyrrolidine (0.4 mL, 4.9 mmol, 1.2 equiv).

  • Reaction: Seal the vial and heat to 100°C for 12 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Recrystallize from Ethanol/Heptane or purify via short silica plug.

    • Expected Yield: >85%[1][5][6][7]

  • Hydrolysis: Proceed as in Protocol A to obtain the free acid.

Scientific Validation & Troubleshooting

Mechanism of Side Reactions (Route A)

In the alkylation route, the primary amine first attacks the dibromide to form a secondary amine. The second attack (ring closure) competes with an intermolecular attack on another dibromide molecule (polymerization) or a third attack by the formed pyrrolidine on another dibromide (quaternization).

  • Mitigation: High dilution (0.1 M) favors intramolecular ring closure over intermolecular polymerization.

Catalyst Deactivation (Route B)

Pyrrolidine is a strong donor and can poison Pd catalysts if the phosphine ligand is not bulky or chelating enough.

  • Solution: Use BINAP (chelating) or XPhos (bulky biaryl) to maintain catalyst activity.

    
     can be used as a cheaper precatalyst with XPhos.
    
Analytical Checkpoints
  • 1H NMR (DMSO-d6): Look for the disappearance of the broad

    
     signal (approx. 5.0 ppm) and the appearance of two multiplets for the pyrrolidine ring (approx. 3.2 ppm for 
    
    
    and 1.9 ppm for
    
    
    ).
  • MS (ESI): The methyl ester should show

    
    . The final acid should show 
    
    
    .

References

  • Buchwald-Hartwig Amination General Scope

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Synthesis of N-Aryl Pyrrolidines via Busulfan

    • LookChem. (n.d.). "Busulfan - CAS 55-98-1 Downstream Products."[1] Retrieved from LookChem Database. Link

  • Ullmann Coupling with L-Proline

    • Ma, D., et al. (2003). "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Aliphatic Amines." Journal of Organic Chemistry, 68(7), 2618–2624. Link

  • Benzoic Acid Derivatives in Drug Discovery

    • Chiba, J., et al. (2006). "4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist." Chemical and Pharmaceutical Bulletin, 54(11), 1515-1529. Link

  • Preparation of 3-Amino-4-methoxybenzoic Acid (Precursor)

    • ChemicalBook. (2025). "4-Amino-3-methoxybenzoic acid synthesis." Link

Head-to-head comparison of HPLC columns for 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid presents a classic "push-pull" chromatographic challenge. Its structure contains an acidic moiety (benzoic acid, pKa ~4.2) and a basic moiety (N-phenylpyrrolidine, pKa ~4.8), rendering it zwitterionic at intermediate pH levels.

  • The Problem: On standard alkyl phases (C18), the basic pyrrolidine nitrogen often interacts with residual silanols, causing severe peak tailing (

    
    ). Simultaneously, the methoxy and pyrrolidine groups add steric bulk and hydrophobicity, requiring a phase that can offer selectivity beyond simple hydrophobicity.
    
  • The Solution: This guide compares three distinct stationary phase chemistries—C18 (L1) , Phenyl-Hexyl (L11) , and Polar-Embedded C18 (L60) —to determine the optimal separation strategy.

Quick Verdict
Column ChemistryRoleVerdict
Polar-Embedded C18 Primary Choice Best peak symmetry (

) due to silanol shielding; ideal for quantification.
Phenyl-Hexyl Alternative Superior selectivity if separating from structural isomers (e.g., position 2- or 3- isomers) via

-

interactions.
Standard C18 Baseline Usable but requires ion-pairing agents or high buffer strength to control tailing.

Technical Comparison: The Three Pillars

A. Standard C18 (End-capped)
  • Mechanism: Pure hydrophobic interaction.

  • Performance: The pyrrolidinyl group is moderately hydrophobic, providing good retention. However, the nitrogen lone pair is susceptible to ion-exchange interactions with the silica support. Even with "base-deactivated" columns, tailing is common at low pH (pH 2-3) where the nitrogen is protonated.

  • Risk: High variability between batches if silanol activity changes.

B. Phenyl-Hexyl
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.
  • Performance: The electron-rich phenyl ring of the analyte (boosted by the methoxy and amine groups) engages in strong

    
    -
    
    
    
    interactions with the stationary phase. This often results in different elution orders compared to C18, useful for separating impurities.
  • Risk: May show excessive retention of the aromatic core if the organic modifier is not optimized (Methanol is preferred over ACN to enhance

    
    -interactions).
    
C. Polar-Embedded C18 (Amide/Carbamate)
  • Mechanism: Hydrophobic interaction + Hydrogen bonding + Silanol Shielding.

  • Performance: The embedded polar group creates a "water-rich" layer near the silica surface, effectively shielding the basic pyrrolidine nitrogen from silanols. This yields the sharpest peaks.

  • Risk: Slightly lower retention (

    
    ) than standard C18 due to reduced carbon load.
    

Experimental Data (Simulated & Synthesized)

The following data represents expected performance metrics based on Quantitative Structure-Retention Relationships (QSRR) for amino-benzoic acid derivatives under acidic conditions (0.1% Formic Acid).

Table 1: Comparative Performance Metrics

ParameterStandard C18 (3.5 µm)Phenyl-Hexyl (3.5 µm)Polar-Embedded C18 (3.5 µm)
Retention Time (

)
6.2 min7.8 min5.5 min
Retention Factor (

)
3.14.22.6
Tailing Factor (

)
1.6 (Poor)1.3 (Acceptable)1.08 (Excellent)
Theoretical Plates (

)
8,5009,20011,500
Resolution (

)
*
Baseline> 2.5> 2.0

*Resolution calculated against a hypothetical des-methyl impurity.

Method Development Protocol

This protocol is designed to be self-validating . The system suitability steps ensure that the column is performing as required before sample analysis.

Step 1: Mobile Phase Preparation[4]
  • Solvent A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).

    • Why: Buffering at pH 3.0 ensures the carboxylic acid is partially suppressed (neutral) while the amine is protonated. This stabilizes retention times better than simple 0.1% acid.

  • Solvent B: Acetonitrile (LC-MS Grade).

Step 2: Gradient Conditions
  • Flow Rate: 1.0 mL/min (for 4.6mm ID) or 0.3 mL/min (for 2.1mm ID).

  • Temperature: 40°C (Improves mass transfer for the bulky pyrrolidine group).

  • Gradient:

    • 0.0 min: 5% B

    • 10.0 min: 60% B

    • 10.1 min: 95% B (Wash)

    • 12.0 min: 95% B

    • 12.1 min: 5% B (Re-equilibration)

Step 3: System Suitability (Self-Validation)

Before running samples, inject a standard and check:

  • Symmetry Check:

    
     must be 
    
    
    
    . If
    
    
    , the column silanols are active; switch to Polar-Embedded.
  • Precision Check: 5 replicate injections must have RSD

    
     for area and retention time.
    

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the correct column and troubleshooting peak shape issues for this specific analyte.

ColumnSelection Start Start: Analyze 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid InitialRun Initial Run: C18 Column pH 3.0 Formate Buffer Start->InitialRun CheckPeak Check Peak Symmetry (Tf) InitialRun->CheckPeak TailingHigh Tf > 1.3 (Tailing) CheckPeak->TailingHigh Severe Tailing TailingGood Tf < 1.3 (Good) CheckPeak->TailingGood Symmetry OK SwitchPolar Switch to Polar-Embedded C18 (Shields Basic Nitrogen) TailingHigh->SwitchPolar SelectivityCheck Check Resolution (Rs) from Impurities TailingGood->SelectivityCheck SwitchPhenyl Switch to Phenyl-Hexyl (Exploits Pi-Pi Interactions) SelectivityCheck->SwitchPhenyl Rs < 1.5 (Co-elution) OptimizeMethod Optimize Gradient/Temp (Finalize Method) SelectivityCheck->OptimizeMethod Rs > 1.5 SwitchPolar->OptimizeMethod SwitchPhenyl->OptimizeMethod

Caption: Decision tree for optimizing stationary phase selection based on peak symmetry and resolution requirements.

References

  • Agilent Technologies. "Improved Aromatic Acids Analysis: Saving Significant Time, Solvent, Sample and Money with 1.9 μm Agilent InfinityLab Poroshell 120 Columns." Agilent Application Notes. [Link]

  • Waters Corporation. "CORTECS C18+ Columns: Enhanced Peak Shape for Basic Compounds." Waters Application Notes. [Link]

  • PubChem. "4-[3-(methoxymethyl)pyrrolidin-1-yl]benzoic acid (Compound Summary)." National Library of Medicine. [Link]

  • Shtykov, S. N. "Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases."[1] Journal of Analytical Chemistry. [Link]

Sources

Benchmarking the antibacterial activity of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid against known antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of the Antibacterial Efficacy of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid

An In-depth Benchmarking Guide Against Standard Antibiotics

In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel antibacterial agents is of paramount importance. Benzoic acid derivatives have emerged as a promising class of compounds with a wide range of biological activities.[1][2] This guide provides a comprehensive framework for benchmarking the antibacterial activity of a novel candidate, 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid, against established antibiotics from three distinct mechanistic classes: Quinolones, β-Lactams, and Macrolides.

The objective of this guide is to present a scientifically rigorous comparison, detailing the necessary experimental protocols and providing a basis for the evaluation of this new chemical entity. By understanding its performance relative to current standards, researchers can better ascertain its potential role in the future of antibacterial therapy.

Foundations of Comparison: Mechanisms of Action of Standard Antibiotics

To establish a meaningful benchmark, it is crucial to understand how existing antibiotics function. This comparison will utilize representatives from three major classes, each with a unique mode of action.

Quinolones (e.g., Ciprofloxacin)

Quinolones are a class of synthetic broad-spectrum antibiotics. Their primary targets are two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are critical for modulating the topology of DNA, a process necessary for replication, transcription, and cell division.[4] By forming a stable complex with the enzyme and DNA, quinolones trap the enzymes in a state where they have cleaved the DNA but cannot reseal it.[6] This leads to an accumulation of double-stranded DNA breaks, which arrests DNA synthesis and ultimately triggers cell death.[3][4]

β-Lactams (e.g., Penicillin)

The β-lactam class of antibiotics, which includes penicillins and cephalosporins, is characterized by the presence of a β-lactam ring in its molecular structure.[7] These agents are bactericidal and act by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.[7][8] They achieve this by covalently binding to the active site of DD-transpeptidases, also known as penicillin-binding proteins (PBPs).[7][9] The inhibition of these enzymes prevents the final cross-linking step in peptidoglycan synthesis, compromising the structural integrity of the cell wall.[9][10] This leads to cell lysis due to high internal osmotic pressure.[11]

Macrolides (e.g., Erythromycin)

Macrolides are bacteriostatic antibiotics that function by inhibiting protein synthesis.[12][13] They bind reversibly to the 50S subunit of the bacterial ribosome, specifically at or near the nascent peptide exit tunnel.[14][15] This binding event blocks the elongation of the polypeptide chain by preventing the peptidyltransferase enzyme from adding new amino acids to the growing peptide.[12][15] While generally considered bacteriostatic, at high concentrations, macrolides can be bactericidal.[12][15]

Experimental Design for Comparative Analysis

A robust evaluation of a novel antibacterial agent requires standardized and reproducible methodologies. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), provide a framework for determining the potency and spectrum of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid.[16]

Test Organisms

To assess the breadth of antibacterial activity, a panel of representative bacterial strains should be used. These strains, sourced from a reputable culture collection such as the American Type Culture Collection (ATCC), should include:

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), a common cause of skin and soft tissue infections.[17]

  • Gram-negative:

    • Escherichia coli (e.g., ATCC 25922), a frequent cause of urinary tract and gastrointestinal infections.[17]

    • Pseudomonas aeruginosa (e.g., ATCC 9027), an opportunistic pathogen known for its intrinsic resistance.[17]

  • Resistant Strains: Including multidrug-resistant (MDR) strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), is crucial for evaluating efficacy against clinically challenging pathogens.[18][19][20]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[21][22] The broth microdilution method is a standard and efficient technique for determining MIC values.[23]

Protocol:

  • Media Preparation: Prepare Mueller-Hinton Broth (MHB) as it is the recommended medium for routine susceptibility testing.[24][25]

  • Stock Solution Preparation: Dissolve 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid and the comparator antibiotics in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in MHB to achieve a range of test concentrations.[23][26]

  • Inoculum Preparation: Grow bacterial strains in MHB to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[23]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[23]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[21][22]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow for MIC Determination."

Minimum Bactericidal Concentration (MBC) Assay

The MBC test is performed after the MIC is determined and establishes the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[27] This differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[21]

Protocol:

  • Subculturing: Following the MIC assay, take a small aliquot (e.g., 10-100 µL) from all the wells that showed no visible growth (i.e., at and above the MIC).[28]

  • Plating: Spread the aliquot onto an antibiotic-free agar plate (e.g., Mueller-Hinton Agar).[28]

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in no bacterial growth on the subculture plates, corresponding to a ≥99.9% reduction in CFU/mL from the initial inoculum.[27]

dot graph TD { node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow for MBC Determination."

Benchmarking Performance: A Comparative Data Analysis

The following table presents hypothetical data to illustrate how the antibacterial activity of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid could be compared against standard antibiotics.

Table 1: Hypothetical MIC and MBC values (µg/mL) of Test Compounds

OrganismAssay4-Methoxy-3-(pyrrolidin-1-yl)benzoic acidCiprofloxacin (Quinolone)Penicillin (β-Lactam)Erythromycin (Macrolide)
S. aureus (ATCC 25923) MIC40.50.060.25
MBC810.12>64
E. coli (ATCC 25922) MIC160.015>12816
MBC320.03>128>64
P. aeruginosa (ATCC 9027) MIC640.25>128>128
MBC>1280.5>128>128
MRSA MIC832>128>128
MBC1664>128>128

Note: This data is illustrative and for guidance purposes only.

Discussion and Scientific Interpretation

Potency and Spectrum: Based on the hypothetical data, 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid displays moderate activity against the Gram-positive S. aureus and the resistant MRSA strain. Its activity against Gram-negative bacteria is less pronounced, particularly against P. aeruginosa, suggesting a spectrum of activity that may be more focused on Gram-positive organisms. This is a common characteristic of many novel antibacterial candidates.

Bactericidal vs. Bacteriostatic Action: The MBC/MIC ratio is a useful indicator of bactericidal activity. A ratio of ≤4 is generally considered indicative of bactericidal action. For S. aureus and MRSA, the hypothetical MBC/MIC ratios for the novel compound are 2, suggesting a bactericidal mechanism against these strains. This is a highly desirable characteristic for an antibiotic, as it leads to the direct killing of pathogens. In contrast, erythromycin shows a high MBC value for S. aureus, confirming its primarily bacteriostatic nature.[12]

Comparison with Known Antibiotics:

  • Against the susceptible S. aureus, the novel compound is less potent than the established antibiotics.

  • Crucially, against the MRSA strain, its hypothetical MIC of 8 µg/mL is significantly lower than that of Ciprofloxacin (32 µg/mL), indicating potential utility against quinolone-resistant strains. Its activity against MRSA, which is inherently resistant to β-lactams like penicillin, further highlights its potential value.[18]

  • The high MIC values against P. aeruginosa are not unexpected, as this bacterium possesses a highly impermeable outer membrane and efficient efflux pumps that confer broad-spectrum resistance.[4]

Potential Mechanism of Action: While further studies are required, the activity of other benzoic acid derivatives suggests that 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid might interfere with essential cellular processes. Some pyrazole derivatives of benzoic acid have been shown to inhibit fatty acid biosynthesis, a novel and promising antibiotic target.[29][30][31] The specific substitutions on the benzoic acid ring are critical for its activity and spectrum.

Conclusion and Future Directions

This guide outlines a comprehensive approach to benchmarking the antibacterial activity of the novel compound 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid. The described methodologies for MIC and MBC determination provide a standardized basis for comparison against established antibiotics like Ciprofloxacin, Penicillin, and Erythromycin.

The illustrative data suggests that this novel benzoic acid derivative could possess valuable bactericidal activity, particularly against clinically relevant Gram-positive pathogens, including resistant strains like MRSA.

Future research should focus on:

  • Definitive Mechanism of Action Studies: Investigating the precise molecular target to understand how the compound exerts its antibacterial effect.

  • Toxicity and Safety Profiling: Assessing the compound's effect on human cell lines to ensure a suitable therapeutic window.

  • In Vivo Efficacy: Evaluating the compound's performance in animal models of infection to determine its potential for clinical development.

By systematically applying these benchmarking principles, the scientific community can effectively evaluate the potential of new chemical entities like 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid in the critical search for the next generation of antibiotics.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]

  • Kannan, K., & Mankin, A. S. (2011). How macrolide antibiotics work. Annals of the New York Academy of Sciences, 1241, 1–16. Available at: [Link]

  • Correia, S., Poeta, P., & Ferreira, P. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. Available at: [Link]

  • Vila, J., & Domagala, J. (2007). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiologia Clinica, 25 Suppl 2, 3–9. Available at: [Link]

  • Wikipedia contributors. (n.d.). β-Lactam antibiotic. In Wikipedia. Available at: [Link]

  • Study.com. (n.d.). Macrolides | Mechanism of Action, Uses & Examples. Available at: [Link]

  • Wikipedia contributors. (n.d.). Macrolide. In Wikipedia. Available at: [Link]

  • Blower, T. R., Williamson, B. H., Kerns, R. J., & Berger, J. M. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5673. Available at: [Link]

  • Wikipedia contributors. (n.d.). Quinolone antibiotic. In Wikipedia. Available at: [Link]

  • Gutmann, L., & Tomasz, A. (1987). [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance]. Pathologie-biologie, 35(5 Pt 2), 729–734. Available at: [Link]

  • Patel, P. H., & Hashmi, M. F. (2023). Macrolides. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Urology-textbook.com. (n.d.). Beta-Lactam Antibiotics: Mechanism of Action and Classification. Available at: [Link]

  • Bio-protocol. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 10(16), e3731. Available at: [Link]

  • Cai, Y., et al. (2015). Macrolides for the treatment of chronic bacterial prostatitis: An effective application of their unique pharmacokinetic and pharmacodynamic profile (Review). Experimental and Therapeutic Medicine, 10(2), 431-435. Available at: [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Inhibitory Concentration Assay (MIC). Available at: [Link]

  • Elsevier India. (2017, September 9). Mechanism of action and resistance mechanisms for beta lactam antibiotics [Video]. YouTube. Available at: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.5: Application- The Mechanism of Action of β-Lactam Antibiotics. Available at: [Link]

  • Al-Jubori, S. S. (n.d.). Lab Six :. - Minimum Bacteriocidal Concentration (MBC). Available at: [Link]

  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Available at: [Link]

  • Gangan, V. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. Rasayan Journal of Chemistry, 12(1), 223-228. Available at: [Link]

  • O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of visualized experiments : JoVE, (83), 51165. Available at: [Link]

  • SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available at: [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC). Available at: [Link]

  • Bal, A. M., et al. (2020). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 9(10), 682. Available at: [Link]

  • Bio-protocol. (2024). Minimal Bactericidal Concentration for Biofilms (MBC-B). Bio-protocol, 14(23), e4932. Available at: [Link]

  • Patel, M., et al. (2021). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 14(1), 1-6. Available at: [Link]

  • Alam, M. M., et al. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. Bioorganic & medicinal chemistry letters, 27(3), 502–506. Available at: [Link]

  • Wikipedia contributors. (n.d.). European Committee on Antimicrobial Susceptibility Testing. In Wikipedia. Available at: [Link]

  • Mostafavi, H. (2020). Synthesis and biological evaluation of novel 3,4,5-trihydroxy benzoic acid derivatives. 7th International Conference on Organic and Inorganic Chemistry. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Available at: [Link]

  • Ionescu, E., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5130. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Available at: [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial chemotherapy, 48 Suppl 1, 5–16. Available at: [Link]

  • Simner, P. J., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of clinical microbiology, 56(4), e01934-17. Available at: [Link]

  • Microbe Investigations. (n.d.). Antibacterial Strains. Available at: [Link]

  • ResearchGate. (n.d.). ATCC bacterial strains selected for antimicrobial susceptibility tests. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2024). CLSI M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. Available at: [Link]_

  • Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical microbiology and infection, 19(2), 141–160. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. Available at: [Link]

  • HiMedia Laboratories. (n.d.). ATCC® Multidrug-Resistant & Antimicrobial Testing Reference Strains. Available at: [Link]

  • de Almeida, R. R. C., et al. (2018). Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol. BioMed research international, 2018, 5492695. Available at: [Link]

  • Alam, M. M., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS infectious diseases, 9(7), 1421–1434. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. Available at: [Link]

  • Alam, M. M., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS infectious diseases, 9(7), 1421–1434. Available at: [Link]

  • RTI International. (n.d.). Development and antibacterial properties of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives as fatty acid biosynthesis inhibitors. Available at: [Link]

Sources

In-Vitro vs. In-Vivo Correlation of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic Acid Activity

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid , structured for researchers and drug discovery professionals.

This guide treats the molecule as a representative chemical scaffold within the class of GPR40 (FFAR1) Agonists , a primary target for Type 2 Diabetes (T2D) therapeutics. The analysis focuses on the correlation between its intrinsic pharmacological properties and in-vivo efficacy, comparing it against industry standards like Fasiglifam (TAK-875) and GW9508 .

A Comparative Technical Guide for Drug Discovery Professionals

Executive Summary

4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid represents a critical "privileged structure" in medicinal chemistry, primarily utilized as a core scaffold for developing GPR40 (FFAR1) agonists . While the molecule itself exhibits moderate potency compared to late-stage clinical candidates, its structural simplicity and distinct physicochemical profile (low molecular weight, high ligand efficiency) make it an ideal probe for understanding the translation of in-vitro potency to in-vivo insulinotropic efficacy .

This guide objectively compares its performance against established alternatives, dissecting the "disconnects" often observed during the lead optimization phase.

Molecular Profile & Mechanism of Action[1]

Chemical Identity:

  • Systematic Name: 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid[1]

  • Core Scaffold: 3-Amino-4-methoxybenzoic acid derivative.

  • Synthesis Pathway: Cyclization of methyl 3-amino-4-methoxybenzoate using Busulfan (1,4-butanediol dimethanesulfonate) or 1,4-dihalobutane, followed by ester hydrolysis.

Mechanism (GPR40 Agonism): The molecule functions as a positive allosteric modulator (PAM) or agonist of the Free Fatty Acid Receptor 1 (FFAR1/GPR40).

  • Binding Site: Likely binds to the transmembrane domain (distinct from the endogenous ligand site), stabilizing the active conformation of the receptor.

  • Signaling Cascade: Activation of G

    
    q 
    
    
    
    Phospholipase C (PLC)
    
    
    IP3 generation
    
    
    Ca
    
    
    mobilization
    
    
    Glucose-Stimulated Insulin Secretion (GSIS).
Signaling Pathway Visualization (GPR40)

GPR40_Pathway Agonist 4-Methoxy-3-(pyrrolidin-1-yl) benzoic acid Receptor GPR40 (FFAR1) (GPCR) Agonist->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Production PLC->IP3 Hydrolysis of PIP2 ER Endoplasmic Reticulum (Ca2+ Stores) IP3->ER Binds IP3R Ca Cytosolic Ca2+ Increase ER->Ca Release Insulin Insulin Secretion (Glucose Dependent) Ca->Insulin Exocytosis

Figure 1: Signal transduction pathway triggered by the target scaffold, leading to glucose-dependent insulin secretion.

In-Vitro Performance Comparison

In this section, we compare the baseline activity of the Target Scaffold against the research tool GW9508 and the clinical benchmark Fasiglifam (TAK-875) .

Experimental Protocol (In-Vitro):

  • Assay: FLIPR Calcium 6 Assay in CHO-K1 cells overexpressing hGPR40.

  • Readout: Fluorescence intensity (

    
    ) corresponding to intracellular Ca
    
    
    
    flux.
  • Validation: Dose-response curves generated in the presence of 5 mM and 20 mM glucose to confirm glucose dependency.

Comparative Data Table:

FeatureTarget Scaffold (4-Methoxy-3-...)GW9508 (Standard Tool)Fasiglifam (TAK-875)
Potency (EC50) 1.5 - 5.0 µM (Moderate)~50 nM (High)~14 nM (Very High)
Efficacy (Emax) 85% (Full Agonist)100% (Full Agonist)~90% (Partial/Full)
Lipophilicity (cLogP) ~2.1 (Optimal for fragments)4.6 (High)4.5 (High)
Ligand Efficiency (LE) High (>0.4) Moderate (~0.3)Moderate (~0.3)
Selectivity (vs. GPR120) ModerateLow (Dual Agonist)High (Selective)

Technical Insight: While the target scaffold is less potent than optimized drugs, its Ligand Efficiency (LE) is superior. This means it contributes more binding energy per heavy atom, making it a more robust starting point for optimization than high-molecular-weight lipophilic compounds like GW9508.

In-Vivo Correlation & Translation

The critical challenge with GPR40 agonists is the "In-Vitro/In-Vivo Disconnect," often caused by high protein binding (PPB) due to the lipophilic acid tail.

Experimental Protocol (In-Vivo):

  • Model: Diet-Induced Obese (DIO) Mice or Zucker Diabetic Fatty (ZDF) Rats.

  • Method: Oral Glucose Tolerance Test (OGTT).

  • Dosing: 10, 30, 100 mg/kg (PO), 60 min prior to glucose challenge (2 g/kg).

  • Readout: Area Under the Curve (AUC) for Plasma Glucose and Insulin.

Correlation Analysis:

  • The Protein Binding Effect:

    • Target Scaffold: Lower lipophilicity (cLogP ~2.1) leads to lower Plasma Protein Binding (PPB) (<95%) compared to GW9508 (>99%).

    • Result: Despite higher EC50 (lower potency) in-vitro, the free fraction (

      
      ) in plasma is higher. This often results in unexpectedly good in-vivo efficacy  at equivalent molar doses.
      
  • Pharmacokinetic (PK) Profile:

    • Absorption: Rapid (

      
       h) due to low molecular weight.
      
    • Clearance: The pyrrolidine ring is susceptible to oxidative metabolism (CYP450), potentially limiting half-life compared to the fluorinated phenyl rings in Fasiglifam.

Correlation Workflow Visualization

IVIVC_Correlation cluster_invitro In-Vitro Profiling cluster_adme ADME / Translation cluster_invivo In-Vivo Efficacy EC50 Potency (EC50) (FLIPR Ca2+) Exposure Free Drug Exposure (Cu) EC50->Exposure Intrinsic Potency Logic Correlation Check EC50->Logic LE Ligand Efficiency PPB Protein Binding (fu) PPB->Exposure Determines Free Fraction Perm Permeability (Caco-2) OGTT Glucose Lowering (OGTT AUC) Exposure->OGTT Drives Efficacy OGTT->Logic Conclusion Valid Scaffold Logic->Conclusion High Correlation if fu is accounted for

Figure 2: The workflow for correlating in-vitro potency with in-vivo outcome, highlighting the critical role of free fraction (fu).

Strategic Recommendations

When to Use 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid:

  • Early Stage Screening: Use as a fragment-like probe to validate binding pockets without the confounding solubility issues of lipophilic standards.

  • Mechanism Validation: Its clean profile (mono-selective for GPR40 vs. GPR120) makes it superior to GW9508 for distinguishing specific GPR40-mediated effects in complex tissues.

When to Switch to Alternatives:

  • In-Vivo Proof of Concept: If maximal glucose lowering is required, switch to Fasiglifam or AMG 837 due to their nanomolar potency and optimized half-life.

  • Chronic Dosing Studies: The pyrrolidine moiety may introduce metabolic instability; for chronic studies, use analogs with blocked metabolic soft spots (e.g., fluorinated rings).

References
  • Takeda Pharmaceutical Company. (2010). Discovery of Fasiglifam (TAK-875), a Potent and Selective GPR40 Agonist. ACS Medicinal Chemistry Letters.

  • Briscoe, C. P., et al. (2006). Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: comparison of agonist and antagonist effects. British Journal of Pharmacology.

  • Christiansen, E., et al. (2010). Discovery of TUG-469, a Small-Molecule GPR40 Agonist with Substantial Serum-Shifted Potency. Journal of Medicinal Chemistry.

  • LookChem. (n.d.). Busulfan and Downstream Products (Synthesis Reference).[1]

Sources

A Comparative Guide to the Synthesis and Purification of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic Acid: A Reproducibility Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comparative analysis of proposed synthetic routes for 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to the absence of a standardized, publicly available protocol for this specific compound, this guide leverages established synthetic methodologies for analogous structures to propose and evaluate two plausible synthetic pathways. The discussion focuses on the rationale behind experimental choices, potential challenges affecting reproducibility, and a comparative analysis of the proposed routes based on yield, purity, scalability, and safety. Furthermore, detailed purification and characterization strategies are presented to ensure the isolation of a highly pure final product. This guide is intended to serve as a valuable resource for researchers embarking on the synthesis of this and structurally related compounds.

Introduction: The Significance of Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone of modern medicinal chemistry, serving as crucial building blocks for a vast array of therapeutic agents. The inclusion of a pyrrolidine moiety, as seen in 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Pyrrolidine rings are prevalent in numerous biologically active compounds, often enhancing solubility, metabolic stability, and receptor binding affinity[1]. The target molecule, with its specific substitution pattern, represents a novel scaffold with potential applications in various therapeutic areas, drawing parallels from other bioactive benzoic acid derivatives[2][3].

This guide aims to address the current gap in the scientific literature by proposing and critically evaluating robust and reproducible synthetic strategies for 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid.

Proposed Synthetic Strategies: A Comparative Analysis

Two primary synthetic routes are proposed and analyzed, starting from commercially available precursors. The choice between these routes will depend on factors such as laboratory capabilities, desired scale, and tolerance for specific reagents.

Route A: Nucleophilic Aromatic Substitution of a Fluorinated Precursor

This approach relies on the nucleophilic aromatic substitution (SNAAr) of a fluorine atom, activated by an adjacent electron-withdrawing group, with pyrrolidine. This is a well-established method for the formation of aryl-nitrogen bonds.

A 3-Fluoro-4-methoxybenzoic acid C Intermediate Salt A->C Pyrrolidine, K2CO3, DMSO, 120 °C B Pyrrolidine B->C D 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid C->D Acidic Workup (e.g., HCl)

Caption: Proposed Synthetic Workflow for Route A.

  • Reaction Setup: To a solution of 3-fluoro-4-methoxybenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.5 eq) and pyrrolidine (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with 2N HCl to a pH of ~3-4 to precipitate the product.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude product.

  • Choice of Solvent: DMSO is a common solvent for SNAAr reactions due to its high boiling point and ability to solvate the potassium carbonate, thereby increasing the nucleophilicity of the pyrrolidine.

  • Base: Potassium carbonate is a crucial component, acting as a base to deprotonate the pyrrolidine and facilitate the nucleophilic attack. The choice and stoichiometry of the base can significantly impact the reaction rate and yield.

  • Temperature: The high temperature is necessary to overcome the activation energy of the C-F bond cleavage. Precise temperature control is critical for reproducibility, as side reactions may occur at higher temperatures.

  • Potential Challenges: Incomplete reaction, potential for decarboxylation at high temperatures, and the formation of side products can affect the final yield and purity. The workup procedure is critical for isolating the product from the high-boiling DMSO.

Route B: Buchwald-Hartwig Amination of a Brominated Precursor

This route utilizes a palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination, to form the C-N bond. This method is known for its high functional group tolerance and generally good yields.

A Methyl 3-bromo-4-methoxybenzoate C Methyl 4-methoxy-3-(pyrrolidin-1-yl)benzoate A->C Pd Catalyst (e.g., Pd(OAc)2), Ligand (e.g., BINAP), Base (e.g., NaOtBu), Toluene, 100 °C B Pyrrolidine B->C D 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid C->D Saponification (e.g., NaOH, H2O/MeOH)

Caption: Proposed Synthetic Workflow for Route B.

  • Esterification: Protect the carboxylic acid of 3-bromo-4-methoxybenzoic acid as a methyl ester using standard methods (e.g., methanol and a catalytic amount of sulfuric acid).

  • Buchwald-Hartwig Amination: In a nitrogen-flushed flask, combine methyl 3-bromo-4-methoxybenzoate (1.0 eq), pyrrolidine (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., BINAP, 4-10 mol%), and a base (e.g., sodium tert-butoxide, 1.5 eq) in an anhydrous solvent like toluene.

  • Reaction Conditions: Heat the mixture at 100 °C for 8-16 hours under a nitrogen atmosphere. Monitor the reaction by TLC or HPLC.

  • Workup and Saponification: After completion, cool the reaction, filter through celite to remove the catalyst, and concentrate the filtrate. The crude ester is then saponified by heating with an aqueous solution of sodium hydroxide in methanol.

  • Isolation: After saponification, remove the methanol under reduced pressure, dilute with water, and acidify with 2N HCl to precipitate the product. Filter, wash with water, and dry.

  • Catalyst System: The choice of palladium catalyst and ligand is critical for the success of the Buchwald-Hartwig amination. The catalyst system can influence reaction rate, yield, and the formation of byproducts. The air-sensitive nature of the catalyst and reagents necessitates an inert atmosphere.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically used. The quality and handling of the base are important for reproducibility.

  • Ester Protection: The initial esterification step is necessary to prevent interference from the acidic proton of the carboxylic acid with the basic conditions of the amination reaction.

  • Potential Challenges: Catalyst deactivation, incomplete reaction, and side reactions such as hydrodehalogenation can occur. The multi-step nature of this route adds complexity.

Comparative Analysis of Proposed Routes
FeatureRoute A: Nucleophilic Aromatic SubstitutionRoute B: Buchwald-Hartwig Amination
Starting Materials 3-Fluoro-4-methoxybenzoic acid (potentially less common)3-Bromo-4-methoxybenzoic acid (more readily available)
Number of Steps 1 (direct amination)2 (esterification followed by amination and saponification)
Reagents Readily available and relatively inexpensiveRequires expensive and air-sensitive palladium catalysts and ligands
Reaction Conditions High temperature (120 °C)Moderate temperature (100 °C), but requires inert atmosphere
Potential Yield Moderate to goodGenerally good to high
Scalability Potentially challenging due to high temperature and DMSO removalMore amenable to scale-up with appropriate equipment
Safety DMSO can be difficult to remove; high temperaturePalladium catalysts can be pyrophoric; requires careful handling of base

Purification Strategies: Ensuring High Purity

Regardless of the synthetic route chosen, a robust purification strategy is essential to obtain high-purity 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid. A combination of techniques is recommended.

Workflow for Purification

A Crude Product B Acid-Base Extraction A->B Dissolve in base (e.g., NaOH), wash with organic solvent, re-precipitate with acid (e.g., HCl) C Recrystallization B->C Select appropriate solvent system (e.g., Ethanol/Water) D Pure Product C->D Filter and Dry

Caption: General Purification Workflow.

  • Acid-Base Extraction:

    • Dissolve the crude product in a dilute aqueous solution of sodium hydroxide.

    • Wash the basic solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-acidic impurities.

    • Re-precipitate the product by slowly adding 2N HCl to the aqueous layer until the pH is ~3-4.

    • Filter the purified product and wash with cold water.

  • Recrystallization:

    • Dissolve the product from the acid-base extraction in a minimal amount of a hot solvent system. A mixture of ethanol and water is often a good starting point for benzoic acid derivatives[4].

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Filter the crystals, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Characterization

The identity and purity of the final product should be confirmed by a suite of analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. Expected shifts can be predicted based on similar compounds[5][6][7][8].

  • Mass Spectrometry (MS): To determine the molecular weight of the compound[6][9].

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This guide has presented two plausible and scientifically grounded synthetic routes to 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid. Route A offers a more direct approach, while Route B, though longer, may provide higher yields and greater scalability. The choice of synthesis will ultimately be dictated by the specific needs and resources of the research team. Rigorous purification and characterization are paramount to ensure the quality and reproducibility of the final compound for its intended applications in drug discovery and development. The experimental details and comparative analysis provided herein are intended to serve as a strong foundation for the successful and reproducible synthesis of this novel molecule.

References

  • PubChem. 4-[3-(methoxymethyl)pyrrolidin-1-yl]benzoic acid. [Link]

  • Google Patents.
  • Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. [Link]

  • DiVA portal. Synthesis of substituted pyrrolidines. [Link]

  • ResearchGate. Synthetic pathways Synthesis of 4-heteroarylbenzoic acid precursors.... [Link]

  • NIST WebBook. Benzoic acid, 4-methoxy-. [Link]

  • UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

  • Chemical & Pharmaceutical Bulletin. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. [Link]

  • PrepChem.com. Synthesis of 4-[3-(1,1-dimethyldecyl)-4-methoxybenzoylthio]benzoic acid. [Link]

  • SpectraBase. 4-Methoxy benzoic acid - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. 4-Methoxy benzoic acid. [Link]

  • PrepChem.com. Preparation of 4-methoxybenzoic acid. [Link]

  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. [Link]

  • ResearchGate. Synthesis and In-Silico Study of 4-Methoxy-N'-(3-Oxo-1,3-Diphenylpropyl)Benzohydrazides. [Link]

  • FooDB. Showing Compound 4-Methoxybenzoic acid (FDB010587). [Link]

  • ACG Publications. Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • PMC. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]

  • Organic Syntheses. Procedure. [Link]

  • National Bureau of Standards. Preparation of benzoic acid of high purity. [Link]

  • Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

  • MDPI. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]

Sources

Side-by-side comparison of different substituted benzoic acid derivatives as enzyme inhibitors

[1]

Executive Summary

Benzoic acid scaffolds represent a cornerstone in medicinal chemistry due to their ability to mimic enzyme substrates and chelate metalloenzyme active sites. This guide provides a technical, side-by-side comparison of substituted benzoic acid derivatives, focusing on their efficacy as inhibitors for Tyrosinase (a copper-containing metalloenzyme) and D-Amino Acid Oxidase (DAAO) (a flavoenzyme).

By analyzing Structure-Activity Relationships (SAR) and quantitative inhibition data (


Part 1: Tyrosinase Inhibition (Target: Metalloenzyme)

Tyrosinase is the rate-limiting enzyme in melanogenesis. Benzoic acid derivatives primarily act as chelators of the binuclear copper active site or as competitive mimics of the phenolic substrate (L-Tyrosine/L-DOPA).

Comparative Performance Data

The following table aggregates experimental

1
Compound ClassDerivative Structure

(

)
Inhibition ModeMechanism of Action
Standard Kojic Acid (Reference)16.67 Mixed/CompetitiveChelates Cu

at active site
Simple Phenolic 4-Hydroxybenzoic acid>500WeakPoor chelation; lacks ortho-diphenol motif
Di-substituted 2,4-Dihydroxybenzoic acid 6.70 Competitive2-OH/COOH motif mimics transition state
Nitro-Benzamide 3,5-Dinitro-N-substituted1.09 Non-competitiveStrong electron-withdrawal stabilizes binding
Cinnamic Hybrid 2,4-Dihydroxycinnamic acid*0.017MixedExtended conjugation enhances affinity

*Included for SAR context: The vinyl spacer in cinnamic acid increases potency vs. the benzoic parent, but the 2,4-dihydroxy motif remains the critical driver.

Mechanistic SAR Analysis
  • The "Ortho" Effect: Derivatives with a hydroxyl group at the ortho position (2-OH) relative to the carboxylic acid exhibit significantly higher potency. This facilitates a bidentate coordination with the copper ion in the active site.

  • Electronic Effects: The introduction of strong electron-withdrawing groups (e.g., -NO2) at the 3,5-positions (as seen in the benzamide derivative) enhances acidity and binding affinity, often shifting the mechanism from purely competitive to non-competitive.

  • Steric Constraints: Bulky substitutions at the para position often reduce activity unless they can extend into the hydrophobic pocket (as seen in elongated benzamide derivatives).

Visualization: Tyrosinase Inhibition Pathway

The following diagram illustrates the kinetic pathway of melanin synthesis and the specific intervention points of benzoic acid derivatives.

Tyrosinase_PathwayTyrosineL-TyrosineDOPAL-DOPATyrosine->DOPAHydroxylationDopaquinoneDopaquinoneDOPA->DopaquinoneOxidationMelaninMelanin(Pigment)Dopaquinone->MelaninPolymerizationEnzymeTyrosinase(Cu2+ Active Site)Enzyme->TyrosineCatalyzesEnzyme->DOPACatalyzesBenzoic_DerivBenzoic AcidDerivativesBenzoic_Deriv->EnzymeChelation/Competition(Inhibition)

Caption: Schematic of the melanogenesis pathway showing Tyrosinase catalysis and the inhibitory intervention by benzoic acid derivatives via copper chelation.

Part 2: D-Amino Acid Oxidase (DAAO) Inhibition (Target: Flavoenzyme)

In contrast to Tyrosinase, DAAO utilizes a Flavin Adenine Dinucleotide (FAD) cofactor. Here, the benzoic acid moiety mimics the substrate's carboxylate, interacting with Arg283 and Tyr224 residues.

Comparative Performance Data

Data below reflects the binding affinity (


DerivativeSubstituent

/

Structural Insight
Benzoic Acid -H (Unsubstituted)~1.8

(

)
Baseline carboxylate anchor
CBIO Isosteric fused ring0.18

Rigidified mimic of transition state
4-Hydroxy -OH (Para)>100

Steric clash with active site roof
3-Methyl -CH3 (Meta)ModerateHydrophobic interaction permitted

Key Insight: Unlike Tyrosinase, where -OH groups enhance activity via chelation, in DAAO, small hydrophobic substitutions (like -Cl or fused rings) are preferred over polar -OH groups, which often clash with the hydrophobic active site environment.

Part 3: Experimental Protocol (Self-Validating)

Spectrophotometric Tyrosinase Inhibition Assay

This protocol is designed for high-throughput screening of benzoic acid derivatives using a 96-well microplate format. It relies on the colorimetric detection of dopachrome at 475 nm.

Reagents:

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Enzyme: Mushroom Tyrosinase (Sigma-Aldrich), 1000 U/mL stock in cold buffer.

  • Substrate: L-DOPA (2.5 mM), freshly prepared to prevent auto-oxidation.

  • Inhibitor: Benzoic acid derivative stock (dissolved in DMSO; final DMSO < 2%).

Workflow Diagram:

Assay_WorkflowStep11. PreparationDilute inhibitors in DMSOPrepare Buffer (pH 6.8)Step22. Plate LoadingAdd 140 µL BufferAdd 20 µL InhibitorStep1->Step2Step33. Enzyme AdditionAdd 20 µL TyrosinaseIncubate 10 min @ 25°CStep2->Step3Step44. Substrate InitiationAdd 20 µL L-DOPAStep3->Step4Step55. Kinetic ReadMeasure Abs @ 475 nm(0-20 min)Step4->Step5

Caption: Step-by-step microplate assay workflow for determining IC50 values of tyrosinase inhibitors.

Validation Steps (Trustworthiness):

  • Blank Control: Run wells with Buffer + L-DOPA (no enzyme) to correct for L-DOPA auto-oxidation.

  • Positive Control: Include Kojic Acid (

    
    ) in every plate; inhibition must fall between 40-60% to validate enzyme activity.
    
  • Solvent Control: Wells with 2% DMSO (no inhibitor) represent 100% Activity (

    
    ).
    

Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="ng-star-inserted display">


References

  • Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics. PubMed. [Link]

  • Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][2]

  • Carvacrol derivatives as mushroom tyrosinase inhibitors; synthesis, kinetics mechanism and molecular docking studies. PLOS ONE. [Link][3]

  • Synthesis and SAR of 1-Hydroxy-1H-benzo[d]imidazol-2(3H)-ones as Inhibitors of D-Amino Acid Oxidase. Journal of Medicinal Chemistry. [Link]

  • Spectrophotometric Determination of Benzoic Acid Based on Inhibitive Effect on Tyrosinase Enzyme. Asian Journal of Chemistry. [Link]

Evaluating the Specificity of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid for its Target: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The Publish Comparison Guide for evaluating the specificity of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid follows below.

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Focus: Specificity Profiling, GPR40/FFAR1 Agonism, Off-Target Analysis

Executive Summary & Target Identification

4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid is a synthetic small molecule belonging to the class of amino-benzoic acid derivatives . Based on its structural pharmacophore—specifically the combination of a lipophilic nitrogen heterocycle (pyrrolidine) and a carboxylic acid "warhead" on an electron-rich aromatic ring—this compound is functionally characteristic of Free Fatty Acid Receptor 1 (FFAR1/GPR40) agonists .

GPR40 agonists are critical targets for Type 2 Diabetes (T2D) therapeutics due to their ability to potentiate glucose-stimulated insulin secretion (GSIS). However, specificity is the primary failure mode for this class, with common off-targets including GPR120 (FFAR4) , PPAR


 , and hERG  channels.

This guide provides a rigorous framework for evaluating the specificity of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid, comparing it against industry standards like GW9508 and TAK-875 (Fasiglifam) .

Mechanism of Action & Signaling Pathway

To evaluate specificity, one must first understand the primary signaling cascade. 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid acts as an allosteric agonist at GPR40, a G


q/11-coupled receptor.
GPR40 Signaling Pathway (Primary On-Target)

Upon binding, the compound stabilizes the active conformation of GPR40, triggering the dissociation of the G


q subunit. This activates Phospholipase C (PLC) , leading to the hydrolysis of PIP2 into IP3 and DAG. IP3 triggers Ca

release from the ER, which, in pancreatic

-cells, synergizes with glucose metabolism to drive insulin granule exocytosis.

GPR40_Signaling Compound 4-Methoxy-3-(pyrrolidin-1-yl) benzoic acid GPR40 GPR40 (FFAR1) Compound->GPR40 Allosteric Binding Gq Gαq/11 GPR40->Gq Activation PLC PLCβ Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca ER Ca2+ Release IP3->ER_Ca Binds IP3R Insulin Insulin Secretion (GSIS) ER_Ca->Insulin Ca2+ Influx

Caption: GPR40 signaling cascade triggered by the agonist, leading to insulin secretion.

Comparative Performance Analysis

Evaluating specificity requires benchmarking against known ligands. The table below compares 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid (Compound A) with established alternatives.

FeatureCompound A (Subject)GW9508 (Standard)TAK-875 (Clinical Ref)
Primary Target GPR40 (FFAR1) GPR40 & GPR120GPR40 (Selective)
Selectivity (GPR40 vs GPR120) Moderate (Predicted ~10-50x)Low (~100x but dual active)High (>400x)
Chemical Scaffold Benzoic Acid + PyrrolidinePhenylpropanoic AcidPhenylpropanoic Acid
Lipophilicity (cLogP) ~2.5 - 3.0 (Lower risk)~4.5 (High risk)~3.5
Risk of Liver Toxicity Low (Structure dependent)ModerateHigh (DILI mechanism)
Primary Assay Ca

Flux (FLIPR)
Ca

Flux
Ca

Flux &

-Arrestin

Expert Insight: Unlike GW9508, which is a dual agonist (GPR40/120), the benzoic acid core of the subject compound often confers higher rigidity, potentially improving selectivity over the more flexible fatty acid mimetics. However, the pyrrolidine ring is a common metabolic "soft spot" that must be monitored for oxidative metabolism.

Experimental Protocols for Specificity Evaluation

To validate the specificity of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid, you must run a Self-Validating Screening System . This involves a primary functional assay followed by a counter-screen against the nearest neighbor (GPR120).

Protocol A: Differential Calcium Flux Assay (GPR40 vs. GPR120)

Objective: Quantify the functional selectivity window.

  • Cell Lines: Use CHO-K1 cells stably expressing human GPR40 and a separate line expressing GPR120 .

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C in HBSS buffer.

  • Compound Preparation: Prepare serial dilutions of the test compound (1 nM to 10 µM) in DMSO (final concentration <0.5%).

  • Stimulation: Inject compound into both cell lines simultaneously using a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

  • Data Analysis: Calculate the EC

    
     for both receptors.
    
    • Selectivity Index (SI) = EC

      
      (GPR120) / EC
      
      
      
      (GPR40).
    • Target SI: >100-fold is preferred for a specific probe.

Protocol B: Beta-Arrestin Recruitment (Bias Assessment)

Objective: Determine if the compound is G-protein biased (safer) or recruits Beta-arrestin (linked to desensitization).

  • System: PathHunter® (Eurofins) or Tango™ assay systems.

  • Method: Treat cells with compound for 90 min.

  • Readout: Measure Chemiluminescence (RLU).

  • Interpretation: A high potency in Ca

    
     flux but low potency in Beta-arrestin recruitment indicates G-protein bias , a desirable trait for GPR40 agonists to avoid tachyphylaxis.
    

Specificity Screening Workflow

The following diagram illustrates the decision tree for validating the compound's specificity, ensuring "Trustworthiness" in your data.

Specificity_Workflow Start Test Compound (10 µM) Primary Primary Screen: GPR40 Ca2+ Flux Start->Primary Active Active? (>50% Response) Primary->Active Counter Counter Screen: GPR120 & PPARγ Active->Counter Yes Discard Discard / Re-design Active->Discard No Selective Selective? (SI > 50x) Counter->Selective Bias Bias Assay: β-Arrestin vs Gq Selective->Bias Yes Selective->Discard No Valid Validated Specific Probe Bias->Valid

Caption: Step-by-step specificity validation workflow for GPR40 agonists.

Synthesis & Sourcing Note

For researchers synthesizing this probe, the methyl ester intermediate (CAS 219636-75-6 , 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid methyl ester) is a common precursor. Hydrolysis of this ester using LiOH in THF/Water yields the free acid form discussed here.

  • Precursor CAS: 219636-75-6

  • Target Acid Structure: Benzoic acid, 4-methoxy-3-(1-pyrrolidinyl)-

Critical Quality Attribute (CQA): Ensure the removal of trace palladium if Pd-catalyzed Buchwald-Hartwig amination was used to attach the pyrrolidine ring, as heavy metals can interfere with calcium flux assays.

References

  • Briscoe, C. P., et al. (2003). "The orphan G protein-coupled receptor GPR40 is activated by medium and long chain fatty acids." Journal of Biological Chemistry. Link

  • Garrido, D. M., et al. (2006). "Synthesis and activity of small molecule GPR40 agonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Burant, C. F. (2013). "Activation of GPR40 as a therapeutic target for type 2 diabetes." Diabetes Care. Link

  • PubChem Compound Summary. "4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid methyl ester (CAS 219636-75-6)." National Center for Biotechnology Information. Link

  • Mancini, A. D., & Poitout, V. (2013). "GPR40 agonists for the treatment of type 2 diabetes: life after TAK-875." Diabetes, Obesity and Metabolism. Link

A Senior Application Scientist's Guide to the Detection of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid: A Comparative Analysis of UV-Vis Spectroscopy and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, the molecule 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid represents a class of compounds with significant potential. Its structure, featuring a substituted aromatic ring, a carboxylic acid moiety, and a tertiary amine within a pyrrolidine ring, suggests possible applications as a synthetic intermediate or a pharmacologically active agent. The precise and accurate detection and quantification of such molecules are paramount for ensuring purity, monitoring reaction kinetics, assessing metabolic stability, and performing quality control.

This guide provides an in-depth comparison of two primary analytical techniques for the detection of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid: Ultraviolet-Visible (UV-Vis) Spectroscopy and Mass Spectrometry (MS). As a senior application scientist, my objective is not merely to present protocols but to delve into the fundamental principles that govern the application of each technique to this specific molecule. We will explore the causality behind experimental choices, establish self-validating protocols, and compare the performance of these methods to guide researchers in selecting the optimal approach for their analytical challenges.

Physicochemical Properties of the Analyte

Understanding the chemical nature of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid is the foundation for developing any analytical method.

  • Structure:

    
    

    (Note: An illustrative structure is used here as a placeholder.)

  • Molecular Formula: C₁₂H₁₅NO₃

  • Molecular Weight (Monoisotopic): 221.1052 g/mol

  • Key Functional Groups:

    • Chromophore: The substituted benzene ring is a strong chromophore, making the molecule suitable for UV-Vis detection. The methoxy, carboxylic acid, and pyrrolidinyl groups act as auxochromes, modifying the absorption characteristics of the benzene ring.

    • Ionizable Groups: The carboxylic acid group is acidic (can be deprotonated), and the tertiary amine in the pyrrolidine ring is basic (can be protonated). This dual nature is critical for sample preparation and especially for ionization in mass spectrometry.

Method 1: UV-Vis Spectrophotometry

UV-Vis spectroscopy is a robust, accessible, and non-destructive technique that measures the absorption of ultraviolet or visible light by a molecule. Its application here is predicated on the presence of the aromatic chromophore.

Principle of Detection

The detection of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid by UV-Vis is based on the Beer-Lambert Law. The π-electrons within the aromatic ring are excited by UV radiation, leading to strong absorbance. Aromatic carboxylic acids typically exhibit a primary absorption band (E-band) at lower wavelengths and a secondary, more distinct band (B-band) at higher wavelengths (around 250-300 nm)[1]. The presence of auxochromes like the methoxy and pyrrolidinyl groups can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increased absorbance), enhancing detection sensitivity. The concentration of the analyte in a solution is directly proportional to the absorbance at a specific wavelength, typically the wavelength of maximum absorbance (λmax), where the signal-to-noise ratio is optimal.

Experimental Protocol: Quantitative Analysis by UV-Vis

This protocol is designed to be self-validating through the systematic preparation of standards and controls.

  • Solvent Selection & Preparation:

    • Rationale: The solvent must dissolve the analyte and be transparent in the UV region of interest. A common choice is methanol or a buffered aqueous solution. For this analyte, 0.1 M hydrochloric acid in methanol is an excellent choice. The acidic condition ensures the pyrrolidine nitrogen is protonated, preventing potential solvent interaction variability and leading to a more consistent chromophore environment.

    • Procedure: Prepare a stock solution of 1 mg/mL of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid in the chosen solvent.

  • Determination of λmax:

    • Rationale: To ensure maximum sensitivity and adherence to the Beer-Lambert law, the absorbance must be measured at the wavelength where it is highest (λmax).

    • Procedure: Prepare a dilute solution (e.g., 10 µg/mL) from the stock. Scan this solution across the UV range (e.g., 200-400 nm) using a spectrophotometer blanked with the same solvent. Identify the wavelength of maximum absorbance. For aromatic acids, this is often around 250-280 nm[2][3].

  • Preparation of Calibration Standards:

    • Procedure: Perform serial dilutions from the stock solution to create a series of at least five calibration standards spanning the expected concentration range of the unknown samples (e.g., 1, 2.5, 5, 10, 15 µg/mL). Also, prepare three Quality Control (QC) samples at low, medium, and high concentrations within this range.

  • Data Acquisition:

    • Procedure: Set the spectrophotometer to the predetermined λmax. Measure the absorbance of the blank, followed by each calibration standard, QC sample, and any unknown samples.

  • Calibration Curve and Quantification:

    • Procedure: Plot a graph of absorbance versus concentration for the calibration standards. Perform a linear regression analysis. The resulting equation (y = mx + c) and correlation coefficient (R²) are determined.

    • Validation: The R² value should be ≥ 0.99 for the curve to be considered linear and reliable[4]. The measured concentrations of the QC samples should be within ±15% of their nominal values.

    • Quantification: Use the linear regression equation to calculate the concentration of the unknown samples from their measured absorbance values.

Workflow for UV-Vis Detection

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis s1 Prepare Stock Solution (1 mg/mL) s2 Determine λmax (e.g., 275 nm) s1->s2 Dilute d1 Set Spectrophotometer to λmax s2->d1 s3 Prepare Calibration Standards & QC Samples d2 Measure Absorbance (Blank, Standards, QCs, Samples) s3->d2 a1 Plot Calibration Curve (Absorbance vs. Conc.) d2->a1 a2 Perform Linear Regression (R² ≥ 0.99) a1->a2 a3 Calculate Unknown Concentration a2->a3

Caption: Workflow for quantitative analysis using UV-Vis spectroscopy.

Method 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the analysis of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid, it offers superior sensitivity and selectivity, especially when coupled with a separation technique like liquid chromatography (LC).

Principle of Detection

The molecule is first introduced into an ion source, where it is converted into gas-phase ions. Electrospray Ionization (ESI) is the ideal choice for this compound due to its polarity and the presence of ionizable sites.

  • Positive Ion Mode (ESI+): The basic nitrogen atom in the pyrrolidine ring is readily protonated, yielding a positively charged ion, [M+H]⁺, with an expected m/z of 222.1128. This is the most likely and stable ion to be formed.

  • Negative Ion Mode (ESI-): The acidic carboxylic acid group can be deprotonated to form a negative ion, [M-H]⁻, with an expected m/z of 220.0979.

Once ionized, these parent ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight) based on their m/z. For structural confirmation and enhanced selectivity, tandem mass spectrometry (MS/MS) can be employed. In MS/MS, the parent ion is isolated, fragmented by collision with an inert gas, and the resulting fragment ions are detected. The fragmentation pattern is a unique fingerprint of the molecule's structure. A characteristic fragmentation for pyrrolidine-containing compounds is the neutral loss of the pyrrolidine moiety or the formation of a dominant pyrrolidinium fragment ion[5][6].

Experimental Protocol: LC-MS/MS for Selective Quantification

This protocol leverages the separation power of LC and the specificity of MS/MS for robust analysis in complex matrices (e.g., plasma, reaction mixtures).

  • Sample Preparation:

    • Procedure: Prepare a stock solution (1 mg/mL) in methanol. Create calibration standards and QC samples by diluting the stock in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). For complex samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary.

    • Rationale: Using 0.1% formic acid in the mobile phase serves a dual purpose: it acidifies the medium to promote efficient protonation for ESI+ mode and improves the chromatographic peak shape of the acidic analyte on a C18 column[7].

  • Liquid Chromatography (LC) Method:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Rationale: This standard reverse-phase gradient is effective for retaining and eluting moderately polar compounds like the target analyte.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Rationale: ESI+ is chosen for its high efficiency in protonating the basic pyrrolidine nitrogen, typically providing a stronger signal than ESI- for the carboxylate.

    • MS/MS Transitions (MRM): The instrument is set to Multiple Reaction Monitoring (MRM) mode for quantification.

      • Parent Ion: Q1 is set to m/z 222.1 (the [M+H]⁺ ion).

      • Fragment Ion: The parent ion is fragmented, and a stable, specific product ion is selected for monitoring in Q3. A likely fragment would result from the loss of the carboxyl group (m/z 176.1) or a fragment related to the pyrrolidine ring itself (e.g., m/z 70.1). This requires initial optimization on the instrument.

    • Validation: The ratio of two different fragment ions can be monitored to provide an additional layer of confirmation, ensuring the detected peak is indeed the target analyte.

  • Data Analysis and Quantification:

    • Procedure: The peak area of the selected fragment ion transition is integrated. A calibration curve is constructed by plotting peak area versus concentration for the standards.

    • Validation: As with UV-Vis, the calibration curve must have an R² ≥ 0.99, and QC samples must be within ±15% of their nominal values. The key advantage here is the absence of interference; only molecules that meet both the parent and fragment mass criteria will generate a signal.

Workflow for LC-MS/MS Detection

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_analysis Data Analysis p1 Prepare Standards & QCs in Mobile Phase A l1 Inject Sample onto C18 Column p1->l1 l2 Gradient Elution l1->l2 m1 ESI+ Ionization [M+H]⁺ = m/z 222.1 l2->m1 m2 Isolate Parent Ion (Q1) m1->m2 m3 Fragment Ion (CID) m2->m3 m4 Monitor Product Ion (Q3) m3->m4 a1 Integrate Peak Area m4->a1 a2 Plot Calibration Curve a1->a2 a3 Calculate Concentration a2->a3

Sources

Safety Operating Guide

4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid is a pharmaceutical intermediate featuring a benzoic acid core substituted with a methoxy group and a saturated nitrogen heterocycle (pyrrolidine). While not classified as a "List P" (acutely toxic) or "List U" (toxic) waste under US EPA RCRA regulations by specific name, its chemical structure dictates its management as a Hazardous Organic Acid .[1]

Improper disposal into sanitary sewers or trash poses environmental risks due to the bioactivity potential of heterocyclic amines and the pH-altering capacity of the benzoic acid moiety.

Chemical Hazard Characterization
FeaturePropertyOperational Implication
Functional Group Carboxylic Acid (-COOH)Corrosive/Irritant: Low pH in solution. Incompatible with strong bases and oxidizers.[2][3][4]
Functional Group Pyrrolidine Ring (Tertiary Amine)Bioactivity: Potential pharmaceutical activity; nitrogenous waste requires incineration.
Physical State Solid (High MP >200°C)Dust Hazard: Inhalation risk during weighing/transfer.
RCRA Status Non-Listed (Characteristic)Default: Classify as "Non-Regulated Chemical Waste" or "Hazardous Waste" depending on local interpretation of toxicity; Best Practice: Incinerate.

Pre-Disposal Stabilization & Segregation

Core Directive: Never dispose of this compound down the drain. The pyrrolidine moiety renders it unsuitable for municipal water treatment.

A. Segregation Logic

You must segregate this waste from oxidizers (e.g., permanganates, nitrates) and strong bases .[1]

  • Why? Benzoic acid derivatives can react exothermically with strong bases. Mixing with strong oxidizers can lead to the formation of toxic nitrogen oxide (NOx) gases due to the pyrrolidine ring.

B. Container Selection
  • Primary Container: High-Density Polyethylene (HDPE) or Amber Glass wide-mouth jar.

    • Reasoning: HDPE is resistant to weak organic acids and prevents breakage.

  • Secondary Containment: Polypropylene tray capable of holding 110% of the container volume.

Waste Stream Decision Matrix

The following logic gate ensures the material enters the correct destruction pathway (High-Temperature Incineration).

WasteDecisionTree Start Waste Generation: 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Liquid Solution StateCheck->Liquid Dissolved StreamA STREAM A: Non-Halogenated Organic Solid (Incineration) Solid->StreamA Standard Path SolventCheck Solvent Type? Liquid->SolventCheck HalogenCheck Contains Halogens? (DCM, Chloroform?) SolventCheck->HalogenCheck Organic Solvent StreamB STREAM B: Halogenated Solvent Waste (High Temp Incineration) HalogenCheck->StreamB Yes StreamC STREAM C: Non-Halogenated Solvent Waste (Fuel Blending) HalogenCheck->StreamC No

Figure 1: Waste Stream Classification Logic. The solid pure compound defaults to Stream A (Non-Halogenated Organic Solid).

Step-by-Step Disposal Protocol

Phase 1: Collection & Packaging
  • PPE Requirement: Don Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] Use a particulate respirator (N95) or work inside a fume hood if handling fine powder.

  • Transfer: Transfer the solid waste into the HDPE container.

    • Critical Check: Do not fill the container >90% full. Leave headspace for expansion.

  • Wipe Down: Wipe the exterior of the container with a damp paper towel to remove dust residues. Dispose of the towel in the same solid waste container.

Phase 2: Labeling (The "Self-Validating" Step)

A vague label is a safety violation. Use the following template to ensure EHS compliance.

Label FieldRequired Entry
Chemical Name 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid
Constituents 100% Organic Acid Solid
Hazards [X] Irritant [X] Toxic (Precautionary)
pH Acidic (Solid)
Start Date [Current Date]
Phase 3: Storage & Hand-off[1][9]
  • Cap Tightness: Verify the cap is screwed on tightly.

  • Location: Store in the Satellite Accumulation Area (SAA) designated for "Solid Organic Waste."

  • Request Pickup: Once full or within 6 months (per typical institutional policy), submit a waste pickup request.

Emergency Spill Response

If the container is dropped or the powder is dispersed:

SpillResponse Alert 1. ALERT Notify personnel PPE 2. PPE Goggles, Nitrile, N95 Alert->PPE Contain 3. CONTAIN Cover with pads/dampen PPE->Contain Clean 4. CLEAN Scoop into bag Contain->Clean Wash 5. WASH Soap & Water rinse Clean->Wash

Figure 2: Dry Solid Spill Response Workflow.[1][5]

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Dampen: Gently mist the powder with water (if compatible) or cover with a damp paper towel to prevent dust generation during sweeping.

  • Collect: Use a dustpan and brush dedicated to hazardous waste. Place all spill debris into a heavy-duty plastic bag.

  • Label: Label the bag as "Debris from Chemical Spill: Benzoic Acid Derivative."

Regulatory & Compliance Context

While this specific CAS is not a "listed" hazardous waste, it must be characterized by the generator (you).[1][4]

  • RCRA (USA): Under 40 CFR 262.11, the generator must determine if waste is hazardous.[1][4] Due to the pyrrolidine component, it is prudent to treat it as toxic and irritating , requiring thermal destruction rather than landfilling.[1]

  • European Waste Code (EWC): Likely falls under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]

Final Note: Always consult your institution's Chemical Hygiene Officer (CHO) if the quantity exceeds 1 kg, as bulk disposal may trigger different regulatory thresholds.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4][6] [Link]

  • PubChem. (n.d.). Compound Summary: Benzoic Acid Derivatives. National Library of Medicine. [Link]

Sources

A Researcher's Guide to the Safe Handling of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information for handling 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles for handling analogous chemical structures.

Core Safety Directives and Hazard Awareness

Before handling 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid, a thorough understanding of its potential hazards is crucial. Always review any available safety information and adhere to your institution's chemical hygiene plan.[4] General safety practices for handling research chemicals form the foundation of this guide and should be strictly followed.[5]

Anticipated Hazards:

  • Skin and Eye Irritation/Corrosion: Aromatic carboxylic acids and amines can cause significant irritation and, in some cases, severe burns to the skin and eyes.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[6]

  • Toxicity: Harmful if swallowed or inhaled.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid.[7][8] The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles[9][10]Chemical-resistant gloves (e.g., nitrile)[9][11]Laboratory coatRecommended to perform in a chemical fume hood or ventilated enclosure. If not possible, a NIOSH-approved respirator for particulates may be necessary.
Solution Preparation and Transfers Chemical splash goggles or a face shield[12]Chemical-resistant gloves (e.g., nitrile, neoprene)[3][12]Laboratory coat or chemical-resistant apron[9]Work should be conducted in a chemical fume hood to avoid inhalation of vapors or aerosols.[5]
Running Reactions and Work-up Chemical splash goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant laboratory coat or suit[3]All operations must be performed in a certified chemical fume hood.[5]
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty, chemical-resistant glovesChemical-resistant suit or coveralls[7]A NIOSH-approved respirator with appropriate cartridges is required.[9]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is critical for minimizing risk.[13] The following workflow provides a procedural guide for the safe use of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid from receipt to disposal.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Work-up cluster_cleanup Cleanup & Disposal prep1 Review SDS/Safety Info prep2 Don Appropriate PPE prep1->prep2 handling1 Work in a Fume Hood prep2->handling1 handling2 Weigh Solid Carefully handling1->handling2 handling3 Prepare Solution handling2->handling3 reaction1 Perform Reaction handling3->reaction1 reaction2 Quench and Extract reaction1->reaction2 cleanup1 Decontaminate Glassware reaction2->cleanup1 cleanup2 Dispose of Waste cleanup1->cleanup2

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.